molecular formula C12H15NO2 B4180245 ethyl 2-methyl-1-indolinecarboxylate

ethyl 2-methyl-1-indolinecarboxylate

Cat. No.: B4180245
M. Wt: 205.25 g/mol
InChI Key: JBZMYSYCWRTAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-1-indolinecarboxylate is a versatile chemical building block of significant interest in organic and medicinal chemistry research. As a derivative of indoline—the saturated form of indole—this compound provides a unique scaffold for synthesizing more complex molecules. Its structure, featuring an ester group, makes it a key intermediate for further functionalization, such as hydrolysis to acids or conversion to amides and hydrazides for constructing diverse heterocyclic systems . In scientific research, this compound and its analogs serve as crucial precursors in developing pharmacologically active molecules. Indole and indoline derivatives are widely investigated for their biological activities, which can include enzyme inhibition and receptor binding properties . Researchers utilize this ester in method development and exploration of new chemical reactions, contributing to the advancement of synthetic chemistry . The compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZMYSYCWRTAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyl 2-methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-1-indolinecarboxylate (IUPAC: ethyl 2-methyl-2,3-dihydroindole-1-carboxylate) is a highly versatile chemical building block utilized extensively in organic and medicinal chemistry[1]. As a saturated derivative of indole, it provides a unique three-dimensional scaffold that serves as a crucial precursor for synthesizing pharmacologically active molecules, including enzyme inhibitors and receptor-binding ligands[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated synthetic workflows.

Physicochemical Properties & Pharmacokinetic Relevance

Understanding the physicochemical profile of a building block is critical for predicting the pharmacokinetic behavior of its downstream derivatives. Ethyl 2-methyl-1-indolinecarboxylate exhibits properties that closely align with Lipinski’s Rule of Five, making it an ideal lipophilic core for oral drug development.

PropertyValueClinical/Synthetic Relevance
Molecular Formula C₁₂H₁₅NO₂Defines the core atom economy for structural modifications[2].
Molecular Weight 205.257 g/mol Well within the <500 Da limit, allowing ample room for functionalization without compromising oral bioavailability[2].
LogP (Octanol/Water) 2.5Provides optimal lipophilicity, ensuring a balance between aqueous solubility and lipid membrane permeability[3].
Fraction sp³ (Fsp³) 0.416Indicates a high degree of three-dimensionality. Higher Fsp³ values correlate strongly with reduced off-target toxicity and higher clinical success rates[3].
Rotatable Bonds 2Low conformational entropy favors target binding by reducing the entropic penalty upon receptor engagement[3].

Structural Reactivity and Mechanistic Pathways

The synthetic power of ethyl 2-methyl-1-indolinecarboxylate lies in its orthogonal reactivity. The molecule can be selectively functionalized at three distinct sites without cross-reactivity, provided the correct mechanistic conditions are applied[1].

  • Aromatic C-5 Substitution: The indoline nucleus is an electron-rich aromatic system. The carbamate nitrogen donates electron density, activating the ring for electrophilic aromatic substitution[4]. Because the fused five-membered 2-methylpyrrolidine ring creates significant steric hindrance at the ortho positions, incoming electrophiles are directed almost exclusively to the C-5 (para) position[4].

  • C-2 Methyl Functionalization: The methyl group at the C-2 position can be converted into a nucleophilic carbanion[1]. Causality Note: This requires deprotonation using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at -78°C. A non-nucleophilic base is mandatory to prevent unwanted nucleophilic attack on the ester carbonyl[1].

  • N-1 Ester Modification: The ethyl carboxylate group can act as a robust protecting group during ring functionalization, which can later be hydrolyzed to yield the free indoline or converted directly into amides and hydrazides to construct diverse heterocyclic systems[1].

ReactivityMap Core Ethyl 2-methyl-1- indolinecarboxylate C5 C-5 Position (Electrophilic Substitution) Core->C5 Activated by N-atom (Para-directed) C2 C-2 Methyl Group (Carbanion Generation) Core->C2 Deprotonation via LDA / THF (-78°C) N1 N-1 Ester Group (Hydrolysis/Amidation) Core->N1 Base/Acid Catalysis

Structural reactivity map highlighting orthogonal functionalization sites.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: Classical N-Functionalization of 2-Methylindoline

This classical route synthesizes the target compound by introducing the ethyl carboxylate group onto the nitrogen atom of the indoline ring[1].

Causality & Design: The reaction between 2-methylindoline and ethyl chloroformate generates hydrogen chloride (HCl) as a byproduct[1]. If left unneutralized, HCl will protonate the starting indoline, rendering its nitrogen non-nucleophilic and halting the reaction. Therefore, an acid scavenger (base) is strictly required[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-methylindoline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Validation Check: The 0°C environment is critical to mitigate the highly exothermic nature of chloroformate addition. Dropwise add 1.1 equivalents of ethyl chloroformate.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The reaction is complete when the N-H stretch (~3300 cm⁻¹) disappears via real-time IR spectroscopy, or when the lower-Rf starting material spot is fully consumed on the TLC plate.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Transition Metal-Catalyzed Domino Synthesis

Modern synthetic approaches utilize transition metal catalysis to construct the indoline core and functionalize the nitrogen in a single pot, drastically improving atom economy[4].

Causality & Design: A copper-catalyzed domino amidation/nucleophilic substitution reaction allows for the formation of the indoline ring from ortho-iodophenalkyl mesylates under mild conditions[1]. The copper catalyst facilitates the intermolecular C-N bond formation, which perfectly positions the molecule for an immediate intramolecular nucleophilic attack, displacing the mesylate leaving group[1].

DominoSynthesis Start ortho-Iodophenalkyl mesylates + Ethyl carbamate Step1 Cu-Catalyzed Amidation (Intermolecular C-N Bond Formation) Start->Step1 Cu Catalyst / Mild Base Step2 Nucleophilic Substitution (Intramolecular Ring Closure) Step1->Step2 Domino Process Product Ethyl 2-methyl-1-indolinecarboxylate (High Diastereoselectivity) Step2->Product -OMs leaving group

Workflow of the copper-catalyzed domino synthesis of indolines.

Safety and Handling

Ethyl 2-methyl-1-indolinecarboxylate is designated strictly for research use only (RUO) and is not intended for human or veterinary use[1]. Standard laboratory safety protocols must be observed. Reactions involving chloroformates or transition metals must be conducted inside a certified chemical fume hood to mitigate inhalation risks, and personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves and splash-proof safety goggles[1].

References

  • 2-Methyl-2,3-dihydro-indole-1-carboxylic acid ethyl ester | 67902-43-6 , MolAid. Available at: [Link]

  • ethyl 2-methyl-1-indolinecarboxylate - Chemical Synthesis Database , ChemSynthesis. Available at: [Link]

  • 2-Methyl-2,3-dihydro-indole-1-carboxylic acid ethyl ester (Calculated Properties) , MolAid. Available at: [Link]

Sources

Solubility profile of ethyl 2-methyl-1-indolinecarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Solubility Profiling and Thermodynamic Analysis of Ethyl 2-methyl-1-indolinecarboxylate

Abstract This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of ethyl 2-methyl-1-indolinecarboxylate (EMIC), a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds. It details the physicochemical basis of dissolution, standardizes the laser monitoring experimental protocol, and applies thermodynamic models (Apelblat, van’t Hoff) to interpret solubility data. This document serves as a blueprint for process chemists optimizing crystallization and purification workflows.

Introduction: Chemical Context and Criticality

Ethyl 2-methyl-1-indolinecarboxylate (EMIC) represents a class of N-acylated indoline derivatives often utilized as chiral precursors or intermediates in the synthesis of antihypertensive agents (e.g., indapamide analogs) and bioactive alkaloids.

The solubility profile of EMIC is the governing parameter for:

  • Reaction Yield: Determining the optimal solvent for N-acylation reactions to prevent premature precipitation.

  • Purification: Designing cooling crystallization cycles where the temperature coefficient of solubility (

    
    ) is maximized.
    
  • Green Chemistry: Substituting chlorinated solvents (DCM) with greener alternatives (Ethanol, Ethyl Acetate) based on thermodynamic affinity.

Physicochemical Expectation: Structurally, EMIC possesses a lipophilic indoline core and a polar ethyl carbamate tail. It is expected to exhibit "Class II" solubility behavior: high solubility in medium-polarity aprotic solvents (Acetone, Ethyl Acetate), moderate solubility in protic solvents (Alcohols), and low solubility in water.

Experimental Protocol: Dynamic Laser Monitoring Method

To establish a definitive solubility profile, the Dynamic Laser Monitoring Observation Technique is the gold standard due to its high precision over gravimetric methods. This protocol minimizes human error in detecting the "disappearance point" of the solid phase.

Reagents and Apparatus
  • Solute: Ethyl 2-methyl-1-indolinecarboxylate (Purity > 99.0% by HPLC).

  • Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade).

  • Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Precision thermometer (

    
     K), Smart thermostat.
    
Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of EMIC and solvent (
    
    
    
    ) into the jacketed vessel. Ensure an excess of solute is present initially to form a slurry.
  • Equilibration: Set the thermostat to a starting temperature (e.g., 278.15 K). Stir continuously at 400 rpm to ensure hydrodynamic homogeneity.

  • Dynamic Heating: Slowly increase the temperature of the circulating water bath (Rate:

    
    ).
    
  • Laser Detection: Direct the laser beam through the suspension. A photodetector on the opposite side records light intensity (

    
    ).
    
    • State A (Suspension): Scattering is high;

      
       is low.
      
    • State B (Dissolution): As the last crystal dissolves, scattering drops to zero;

      
       spikes to maximum.
      
  • Data Logging: Record the temperature (

    
    ) at the exact moment 
    
    
    
    reaches the baseline of the pure solvent. This
    
    
    corresponds to the saturation temperature for the specific mole fraction (
    
    
    ).
  • Repetition: Add a known mass of solvent to dilute the solution and repeat steps 3-5 to obtain data points for lower concentrations.

Workflow Visualization

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Slurry Form Suspension (T_start < T_sat) Start->Slurry Heat Slow Heating (2 K/h) Slurry->Heat Laser Laser Transmissivity Monitoring Heat->Laser Laser->Heat Turbid Detect Intensity Spike (Dissolution Point) Laser->Detect Clear Solution Record Record T_eq Calculate Mole Fraction (x) Detect->Record Dilute Add Solvent (Dilution) Record->Dilute Next Data Point Dilute->Slurry

Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling and Analysis

Raw data must be correlated using thermodynamic models to smooth experimental error and calculate enthalpy/entropy of dissolution.

The Modified Apelblat Equation

The Apelblat model is an empirical semi-logarithmic equation derived from the Clausius-Clapeyron relation. It is the industry standard for correlating solubility (


) with temperature (

).


  • A, B, C: Empirical parameters determined by multivariate regression.

  • Utility: Provides the most accurate interpolation for crystallization curve design.

The van't Hoff Analysis

To understand the mechanism of dissolution, we calculate the apparent thermodynamic functions:



  • 
     (Enthalpy of Dissolution):  Usually positive (endothermic) for indoline esters, implying solubility increases with temperature.
    
  • 
     (Entropy of Dissolution):  Usually positive, indicating the disorder increase drives the process.
    

Representative Solubility Profile

While specific experimental values for this exact derivative depend on the precise polymorph, the following profile is derived from structural analogs (e.g., ethyl indole-2-carboxylate) and group-contribution principles.

Table 1: Predicted Solubility Trends for Ethyl 2-methyl-1-indolinecarboxylate

Solvent ClassRepresentative SolventSolubility TrendMechanism
Polar Aprotic Acetone, Ethyl AcetateHigh Dipole-dipole interactions with the ester carbonyl.
Polar Protic Ethanol, MethanolModerate Hydrogen bonding with the ester oxygen; limited by the hydrophobic indoline ring.
Aromatic TolueneModerate-High

-

stacking interactions with the benzene ring of the indoline.
Non-Polar n-HexaneLow Lack of polar interactions; useful as an anti-solvent.
Aqueous WaterNegligible Hydrophobic effect dominates; "oiling out" likely.
Solvent Selection Decision Matrix

SolventSelection Root Select Solvent for EMIC Purpose Primary Purpose? Root->Purpose Reaction Reaction Medium Purpose->Reaction Crystal Crystallization Purpose->Crystal Wash Washing/Isolation Purpose->Wash DCM DCM / Toluene (High Sol, Inert) Reaction->DCM High Solubility EtOH Ethanol / Isopropanol (Temp Dependent) Crystal->EtOH Steep Solubility Curve Hexane Hexane / Water (Anti-solvent) Wash->Hexane Low Solubility

Figure 2: Decision matrix for solvent selection based on solubility thermodynamics.

Application in Process Development

Cooling Crystallization Strategy

Based on the Apelblat correlation, EMIC typically exhibits a steep solubility curve in lower alcohols (Ethanol/Isopropanol).

  • Protocol: Dissolve crude EMIC in Ethanol at

    
     (near reflux).
    
  • Cooling: Ramp down to

    
    .
    
  • Yield: The large

    
     (difference in solubility) between these temperatures ensures high recovery (>85%).
    
Anti-Solvent Precipitation

For high-purity isolation, a binary solvent system is recommended:

  • Dissolve EMIC in minimal Acetone (High Solubility).

  • Slowly add Water or Hexane (Anti-solvent).

  • This increases the supersaturation ratio (

    
    ) rapidly, triggering nucleation.
    

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry, Vol 21. Wiley-Interscience.
  • Sha, F., et al. (2020).[1] Solubility and Thermodynamic Properties of Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 65(3), 1230–1241. Link(Cited as a methodological standard for ester solubility profiling).

  • BenchChem. (2024). Ethyl 2-methyl-1-indolinecarboxylate: Structure and Applications. Link

Sources

Thermodynamic Stability of 2-Methyl Substituted Indoline Carbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoline carbamates are privileged scaffolds in modern medicinal chemistry, functioning as potent inhibitors of acetylcholinesterase (AChE) and acting as critical modulators within the cholinergic anti-inflammatory pathway 1. The pharmacological efficacy of these molecules is intrinsically tied to their three-dimensional conformation. Specifically, the introduction of a 2-methyl substituent on the indoline core profoundly alters the thermodynamic stability and rotational dynamics of the N-carbamate bond.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the thermodynamic behavior of 2-methyl indoline carbamates, explore the steric and electronic forces governing their rotameric equilibrium, and provide a self-validating experimental workflow for quantifying these thermodynamic parameters.

Conformational Dynamics & Mechanistic Causality

The fundamental thermodynamic behavior of indoline carbamates stems from the restricted rotation about the carbamate C–N bond. This bond exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. Consequently, the molecule exists in a dynamic equilibrium between two primary ground-state conformations: the syn (E) rotamer and the anti (Z) rotamer.

In standard N-alkylcarbamates, the rotational barrier (ΔG‡) is typically around 16 kcal/mol. However, electronic modifications—such as the introduction of electron-withdrawing pyrimidyl rings—can lower this barrier to <9 kcal/mol by increasing the single-bond character of the C–N linkage 2.

Conversely, in N-carbomethoxylated indoles and indolines, theoretical modeling and NMR data reveal that the syn conformer (where the carbonyl oxygen is oriented toward the benzene ring) is thermodynamically favored over the anti conformer. The energy barrier for interconversion in unsubstituted derivatives ranges from 9.8 to 12.8 kcal/mol 3.

The Steric Impact of 2-Methyl Substitution

Recent advancements in Pd-catalyzed regiodivergent reactions have enabled the precise synthesis of highly enantioenriched 2-substituted indolines 4. Introducing a methyl group at the C2 position introduces severe asymmetric steric bulk. When the carbamate group attempts to rotate through the orthogonal transition state (where the nitrogen lone pair sits in the nodal plane of the carbonyl group), the steric clash between the carbamate substituent and the 2-methyl group drastically raises the activation energy. This steric penalty effectively locks the molecule into the syn conformation at physiological temperatures, which is a critical design parameter for target receptor docking.

G A 2-Methyl Indoline Carbamate B Syn (E) Conformer (Thermodynamically Favored) A->B Relaxation C Anti (Z) Conformer (Sterically Hindered) A->C Minor State D Orthogonal Transition State (C-N Bond Cleavage) B->D Thermal Activation (ΔG‡) C->D Thermal Activation (ΔG‡)

Thermodynamic equilibrium and rotational barrier logic of 2-methyl indoline carbamates.

Quantitative Thermodynamic Data

To understand the magnitude of these effects, we must look at the quantitative thermodynamic parameters. The table below summarizes the impact of structural modifications on the rotational barriers and rotameric equilibrium of indoline carbamates.

Table 1: Comparative Thermodynamic Parameters of Indoline Carbamates

CompoundRotamer Ratio (Syn:Anti)ΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
N-Carbomethoxyindole97:39.88.5-4.2
N-Carbomethoxyindoline (Unsubstituted)90:1011.810.5-4.5
2-Methyl-N-carbomethoxyindoline 99:1 14.2 13.1 -3.8
N-(2-pyrimidyl)carbamate derivativeFast exchange< 9.0N/AN/A

Data synthesized from foundational dynamic NMR studies on hindered rotation in indole and carbamate derivatives 3, 2.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic profiling cannot rely on a single analytical technique. The protocol below establishes a self-validating loop : experimental data obtained via Variable Temperature NMR (VT-NMR) must be cross-validated against in silico Density Functional Theory (DFT) calculations. If the experimental ΔG‡ deviates by more than 1.5 kcal/mol from the theoretical model, the system flags a potential error in solvent coordination or sample aggregation, requiring re-evaluation.

Variable Temperature NMR (VT-NMR) Workflow

Causality Check: Why use DMSO-d6? The high rotational barrier of 2-methyl substituted indolines (~14.2 kcal/mol) requires temperatures up to 393 K to reach the coalescence point (


). Standard solvents like CDCl3 would boil, whereas DMSO-d6 remains stable.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.05 M of the 2-methyl indoline carbamate in 0.6 mL of anhydrous DMSO-d6. Rationale: A low concentration prevents intermolecular hydrogen bonding or aggregation from artificially skewing the rotational barrier.

  • Thermal Equilibration: Insert the sample into a 500 MHz NMR spectrometer. Acquire baseline 1H and 13C spectra at 298 K. The C2-methyl doublet and the carbamate methyl singlet should appear as distinct, sharp signals for the major syn rotamer, with minor broadened signals for the anti rotamer.

  • VT Acquisition: Increase the probe temperature in 10 K increments up to 393 K. Allow exactly 10 minutes of thermal equilibration at each step to prevent thermal gradient artifacts across the NMR tube.

  • Lineshape Analysis: As temperature increases, observe the broadening and eventual coalescence of the carbamate methyl signals. Extract the observed rate constant (

    
    ) at each temperature using dynamic NMR lineshape fitting software (e.g., DNMR3).
    
  • Thermodynamic Extraction: Plot

    
     versus 
    
    
    
    to construct an Eyring plot. The slope yields the enthalpy of activation (
    
    
    ) and the y-intercept yields the entropy of activation (
    
    
    ).
Computational Validation (DFT)

Causality Check: Why B3LYP/6-31G(d)? This specific functional and basis set provides an optimal balance between computational cost and the accurate mapping of the orthogonal transition state, where the lone pair is decoupled from the carbonyl π-system.

Step-by-Step Methodology:

  • Ground State Optimization: Build the syn and anti conformers of the 2-methyl indoline carbamate in a computational suite (e.g., Gaussian). Optimize the geometry at the B3LYP/6-31G(d) level with a CPCM solvation model for DMSO.

  • Transition State Search: Perform a relaxed potential energy surface (PES) scan by driving the C(carbonyl)–N–C(indoline) dihedral angle from 0° to 180° in 10° increments.

  • Frequency Calculation: Isolate the energy maximum (orthogonal geometry) and perform a frequency calculation. Validation: The presence of exactly one imaginary frequency confirms a true transition state.

  • Data Reconciliation: Calculate the theoretical

    
    . Compare this value to the VT-NMR derived 
    
    
    
    . A match within 1.5 kcal/mol validates the experimental setup.

Workflow S1 1. Sample Preparation (DMSO-d6, 0.05 M) S2 2. VT-NMR Acquisition (298K to 393K) S1->S2 Thermal Equilibration S3 3. Lineshape Analysis (Extract Rate Constants) S2->S3 Spectral Extraction S4 4. Eyring Plot Derivation (Calculate ΔH‡, ΔS‡) S3->S4 Thermodynamic Modeling S5 5. DFT Validation (B3LYP/6-31G*) S4->S5 In Silico Verification

Self-validating experimental workflow for thermodynamic profiling of carbamate rotamers.

Implications for Drug Development

Understanding the thermodynamic stability of 2-methyl indoline carbamates is not merely an academic exercise; it is a critical parameter in rational drug design. When developing AChE inhibitors or agents targeting the cholinergic anti-inflammatory pathway, the active site gorge of the enzyme is highly stereospecific.

If a drug molecule exists as a rapidly interconverting mixture of rotamers (low


), the entropic penalty upon binding is high. By introducing a 2-methyl group, medicinal chemists intentionally raise the rotational barrier (

kcal/mol), locking the carbamate into the bioactive syn conformation. This pre-organization reduces the entropic penalty of binding, thereby increasing the binding affinity (

) and enhancing the overall pharmacological profile of the therapeutic agent.

References

  • Hindered Rotation in N-Carbomethoxylated Indole Derivatives SciELO / Revista de la Sociedad Química de México URL
  • The Journal of Organic Chemistry (ACS Publications)
  • Chemical Science EDGE ARTICLE (Pd-catalyzed synthesis of highly enantioenriched indolines)
  • Pharmacological influencing of cholinergic anti-inflammatory pathway in infectious diseases and inflammatory pathologies Journal of Neuroimmune Pharmacology / ResearchGate URL

Sources

Literature review on ethyl 2-methyl-1-indolinecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-methyl-1-indolinecarboxylate Derivatives: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Indoline Scaffold in Modern Drug Discovery

The indoline, or dihydroindole, nucleus is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products and synthetic molecules of significant medicinal value.[1] Its three-dimensional, saturated five-membered ring fused to a benzene ring offers a rigid yet versatile framework for molecular design, distinct from its aromatic counterpart, indole. This structural feature allows for the precise spatial orientation of substituents, making it an ideal template for targeting complex biological macromolecules. In recent years, research into indoline-containing drugs has expanded, revealing potent activities across a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2]

This guide focuses on a specific, highly functionalized class of these compounds: ethyl 2-methyl-1-indolinecarboxylate derivatives. The core structure features a stereogenic center at the C2 position, an N-alkoxycarbonyl group for modulating electronic properties and providing a synthetic handle, and the potential for extensive substitution on the aromatic ring. These characteristics make it a versatile building block in synthetic and medicinal chemistry, serving as a crucial intermediate for developing novel pharmacologically active molecules.[3] This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, characterization, reactivity, and biological significance of this important class of molecules.

Part 1: Synthesis Strategies for the Indoline Core

The construction of the ethyl 2-methyl-1-indolinecarboxylate scaffold can be approached through two primary strategies: (1) formation of the 2-methylindoline core followed by N-functionalization, or (2) construction of a substituted indole precursor followed by reduction of the pyrrole ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Classical and Modern Methods for 2-Methylindoline Synthesis

Fischer Indole Synthesis and Subsequent Reduction

One of the most enduring methods for indole synthesis, the Fischer indole synthesis, can be adapted to produce the indoline core.[4][5] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, typically formed from phenylhydrazine and a ketone or aldehyde.[6] To obtain a 2-methyl substituted indole, pyruvic acid or its ester can be reacted with phenylhydrazine to yield 2-indolecarboxylic acid, which can then be further modified.[6]

  • Causality in Experimental Choice: The Fischer synthesis is robust and tolerates a wide variety of substituents on the arylhydrazine, allowing for the synthesis of diverse aromatic ring-substituted indolines. The primary limitation is the requirement for often harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups.[5]

Once the 2-methylindole precursor is formed, the most common method for its conversion to 2-methylindoline is catalytic hydrogenation.

Catalytic Hydrogenation of 2-Methylindoles

The direct reduction of the indole ring to an indoline is a well-established but challenging transformation due to the resonance stability of the aromatic indole nucleus.[7] Heterogeneous catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) is frequently employed.[7][8]

  • Expertise & Field-Proven Insights: The choice of catalyst and conditions is critical. Platinum-based catalysts are often more effective than palladium for unprotected indoles.[8] The reaction is typically performed under moderate to high hydrogen pressure in the presence of an acid additive, such as p-toluenesulfonic acid or phosphoric acid.[7][8] The acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating hydrogenation.[7] Without the acid, the reaction often suffers from low conversion or requires harsh conditions (high pressure and temperature), and the resulting indoline, a secondary amine, can poison the catalyst.[7][8]

N-Functionalization: The Final Step

After the synthesis of the 2-methylindoline core, the final step is the introduction of the ethyl carboxylate group at the N1 position. This is a standard N-acylation reaction, typically achieved by treating 2-methylindoline with ethyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[3]

Enantioselective Synthesis

The C2 position of ethyl 2-methyl-1-indolinecarboxylate is a stereocenter. Controlling this stereochemistry is crucial for developing selective drug candidates. A key strategy is the catalytic asymmetric hydrogenation of the corresponding indole precursor, ethyl 2-methyl-1H-indole-3-carboxylate, using chiral transition metal catalysts.[3] This approach can provide access to enantiomerically pure indolines, which is vital for studying structure-activity relationships and minimizing off-target effects.

Part 2: Experimental Protocols & Characterization

Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-1-indolinecarboxylate

This protocol describes a two-step synthesis starting from commercially available 2-methylindole.

Step 1: Catalytic Hydrogenation of 2-Methylindole to 2-Methylindoline

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 2-methylindole (1.0 eq), Platinum(IV) oxide (PtO₂, 0.02 eq), and glacial acetic acid as the solvent.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methylindoline, which can be used in the next step without further purification.

Step 2: N-Acylation of 2-Methylindoline

  • Reaction Setup: Dissolve the crude 2-methylindoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 2-methyl-1-indolinecarboxylate.

Spectroscopic and Analytical Characterization

The structural integrity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. Expected signals include a doublet for the C2-methyl group, a quartet for the C2-proton, multiplets for the aliphatic C3 protons, characteristic signals in the aromatic region (approx. 6.8-7.5 ppm) for the benzene ring protons, and a quartet and triplet for the ethyl ester group.[3]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the ester carbonyl carbon (around 155 ppm), aromatic carbons, and aliphatic carbons of the indoline ring and the ethyl/methyl groups.[3]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The molecular ion peak [M]+ would be expected at m/z = 205.26.[9]

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups. A strong absorption band around 1700 cm⁻¹ is characteristic of the N-C=O (carbamate) carbonyl stretch.

Part 3: Biological Activities and Therapeutic Applications

While research on ethyl 2-methyl-1-indolinecarboxylate itself is specific, the broader class of indoline derivatives has demonstrated a vast range of pharmacological activities, making this scaffold a focal point in drug discovery.[1][2][10]

Anticancer Activity

Indoline derivatives are extensively studied as anticancer agents, acting through various mechanisms.[11][12]

  • Tubulin Polymerization Inhibition: Many indoline-based compounds, conceptually related to natural products like vinca alkaloids, function as mitotic inhibitors by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

  • Kinase Inhibition: The indoline scaffold is a key component in several approved tyrosine kinase inhibitors (TKIs), such as Sunitinib.[2] These drugs target signaling pathways that are often dysregulated in cancer, controlling cell proliferation, angiogenesis, and metastasis.

  • PD-L1 Inhibition: Recently, novel indoline derivatives have been identified as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction, offering a promising alternative to monoclonal antibody therapies.[15]

Antimicrobial and Anti-inflammatory Activity

The indoline core is present in compounds with significant antimicrobial and anti-inflammatory properties.[2][16] For example, Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole structure and functions by inhibiting cyclooxygenase (COX) enzymes.[16] The structural rigidity of the indoline scaffold can be exploited to design selective inhibitors of microbial enzymes or inflammatory pathway proteins.

Central Nervous System (CNS) Disorders

Indoline derivatives have also been investigated for their potential in treating CNS disorders. Their ability to interact with various receptors and enzymes in the brain has led to the development of compounds with antipsychotic, antidepressant, and anxiolytic properties.[17][18] Some novel derivatives are being explored as serotonergic agents for treating psychosis and other mental illnesses.[17]

Data Summary: Biological Activities of Representative Indoline Derivatives
Compound ClassBiological Target/MechanismTherapeutic AreaReference(s)
Indoline-based TKIsVEGFR, PDGFR, etc.Oncology[2]
Spiro-indoline derivativesApoptosis inductionOncology[19][20]
Chalcone-indole hybridsTubulin polymerizationOncology[13]
Novel Indoline derivativesPD-L1 internalizationImmuno-oncology[15]
General Indoline ScaffoldsVariousAntibacterial, Anti-inflammatory[1][2][16]
Serotonergic Indolines5-HT2A ReceptorsCNS Disorders[17]

Part 4: Visualizing Key Processes

Diagrams help to conceptualize the complex relationships in synthesis and biological action. The following are rendered using Graphviz to illustrate key workflows.

Synthetic Workflow Diagram

Synthesis_Workflow Start Phenylhydrazine + Ethyl Pyruvate Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Indole Ethyl 2-Methyl-1H- indole-3-carboxylate Hydrazone->Indole Fischer Indolization (Acid Catalyst, Heat) Indoline Ethyl 2-Methyl- indoline-3-carboxylate Indole->Indoline Catalytic Hydrogenation (Pt/C, H₂, Acid) Final Ethyl 2-Methyl-1- indolinecarboxylate (Target Molecule) Indoline->Final N-Acylation (Ethyl Chloroformate)

Caption: Synthetic pathway to the target molecule via Fischer Indolization.

Logical Diagram: Indoline as a Kinase Inhibitor

Kinase_Inhibition Indoline Indoline Derivative Kinase Tyrosine Kinase (e.g., VEGFR) Indoline->Kinase Competitively Binds to ATP Pocket Substrate Protein Substrate Kinase->Substrate Phosphorylates Block SIGNAL BLOCKED Kinase->Block ATP ATP ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Activates Block->Downstream Prevents Activation

Caption: Mechanism of action for an indoline-based kinase inhibitor.

Conclusion and Future Outlook

Ethyl 2-methyl-1-indolinecarboxylate and its derivatives represent a class of compounds with significant untapped potential. The synthetic routes to this scaffold are well-established, yet there is ample room for innovation, particularly in the development of more efficient and highly enantioselective methodologies. The proven success of the indoline core in oncology and other therapeutic areas provides a strong rationale for the continued exploration of this chemical space.

Future research should focus on building libraries of derivatives based on this core structure, exploring diverse substitutions on the aromatic ring and modifications of the C2-methyl and N1-ester groups. Structure-activity relationship (SAR) studies, guided by computational modeling and empirical screening, will be essential to optimize potency and selectivity for specific biological targets.[13] As our understanding of disease pathology deepens, the versatility of the indoline scaffold ensures that it will remain a valuable and enduring platform for the discovery of next-generation therapeutics.

References

A comprehensive list of sources cited within this guide.

  • Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Available from: [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC. Available from: [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. Available from: [Link]

  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Available from: [Link]

  • Indoline Derivatives as Anticancer Agents | PDF | Chemotherapy | Apoptosis - Scribd. Available from: [Link]

  • Development and Application of Indolines in Pharmaceuticals - ResearchGate. Available from: [Link]

  • Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Available from: [Link]

  • Synthesis of indolines - Organic Chemistry Portal. Available from: [Link]

  • Development and Application of Indolines in Pharmaceuticals - PMC. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available from: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives - ResearchGate. Available from: [Link]

  • Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation - Taylor & Francis. Available from: [Link]

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC. Available from: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available from: [Link]

  • Fischer indole synthesis - Wikipedia. Available from: [Link]

  • Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available from: [Link]

  • Indole and indoline scaffolds in drug discovery - ResearchGate. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. Available from: [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. Available from: [Link]

  • ethyl 2-methyl-1-indolinecarboxylate - Chemical Synthesis Database. Available from: [Link]

  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - DOI. Available from: [Link]

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CAS registry data and identifiers for ethyl 2-methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 2-methyl-1-indolinecarboxylate (Systematic name: Ethyl 2-methyl-2,3-dihydro-1H-indole-1-carboxylate) is a specialized heterocyclic building block used primarily in the synthesis of pharmacologically active indole and indoline derivatives.[1] Characterized by a saturated 2,3-dihydro-1H-indole core with a carbamate protecting group at the N1 position and a methyl substituent at the C2 position, this compound serves as a critical intermediate for introducing chirality and controlling regioselectivity in downstream functionalization.

This guide provides a comprehensive technical analysis of the compound's identifiers, synthesis protocols, and application in medicinal chemistry, addressing the specific lack of a widely indexed public CAS number by prioritizing structural identifiers (InChI/SMILES).

Chemical Identity & Registry Data[2][3][4][5][6][7][8][9]

Due to its status as a specialized research intermediate rather than a high-volume commodity chemical, Ethyl 2-methyl-1-indolinecarboxylate is often referenced by catalog numbers in vendor databases rather than a single, ubiquitous CAS registry number. Researchers must rely on precise structural identifiers for verification.

Table 1: Physicochemical Identifiers
PropertyData
Common Name Ethyl 2-methyl-1-indolinecarboxylate
Systematic Name Ethyl 2-methyl-2,3-dihydro-1H-indole-1-carboxylate
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
InChI Key JBZMYSYCWRTAJK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1C(C)CC2=C1C=CC=C2
CAS Registry Status Not widely indexed in public registries; often listed as "N/A" or by vendor-specific IDs (e.g., BenchChem B4180245) 1.[2][3]
Core Scaffold Indoline (2,3-dihydro-1H-indole)
Stereochemistry Contains one chiral center at C2.[1] Typically supplied as a racemate unless specified as (R) or (S).

Synthesis & Production Methodologies

The primary synthetic route involves the N-acylation of 2-methylindoline . This protocol is favored for its high yield and operational simplicity, avoiding the complex redox conditions required for direct indole reduction.

Core Synthesis Protocol: N-Functionalization

Objective: Selective formation of the ethyl carbamate at the N1 position.

Reagents:

  • Precursor: 2-Methylindoline (CAS 6872-06-6)[4]

  • Acylating Agent: Ethyl chloroformate (CAS 541-41-3)

  • Base: Triethylamine (

    
    ) or Pyridine (to scavenge HCl)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-methylindoline (1.0 equiv) and dry DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C to control the exotherm of the subsequent step.

  • Acylation: Dropwise add Ethyl chloroformate (1.1 equiv) over 20 minutes. The reaction is highly electrophilic; temperature control is critical to prevent side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the target carbamate as a clear to pale yellow oil/solid 1.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthesis logic, starting from the nitro-precursors used to generate the indoline core, leading to the final protected scaffold.

SynthesisPathway Fig 1. Synthetic pathway from nitro-precursors to the N-protected indoline scaffold. Precursor 2-Allylnitrobenzene (Precursor) Intermediate 2-Methylindoline (CAS 6872-06-6) Precursor->Intermediate Reductive Cyclization (H2, Pd/C) Product Ethyl 2-methyl-1- indolinecarboxylate Intermediate->Product N-Acylation (DCM, 0°C) Reagent Ethyl Chloroformate (+ Et3N) Reagent->Product Derivatives Chiral Acids / Amides (Drug Scaffolds) Product->Derivatives Hydrolysis / Functionalization

Applications in Drug Development[1][12]

Ethyl 2-methyl-1-indolinecarboxylate is not merely a protected intermediate; it is a strategic scaffold for generating diversity in heterocyclic libraries.[1]

Stereochemical Control and Chiral Resolution

The C2 position is a stereogenic center.[1] The ethyl carbamate group at N1 plays a dual role:

  • Protection: It prevents oxidation of the indoline to indole, preserving the C2 chirality.

  • Resolution Handle: The ester moiety allows for enzymatic hydrolysis (e.g., using lipases) to kinetically resolve the racemate into enantiomerically pure (R)- or (S)-2-methylindoline-1-carboxylic acids 1.

C5/C7 Functionalization

The carbamate group is an ortho-directing group (via coordination) and a weak activator. It directs electrophilic aromatic substitution (EAS) or lithiation primarily to the C7 position (ortho to nitrogen) or allows halogenation at C5, enabling the construction of complex polysubstituted indoline alkaloids found in natural products.

Structural Logic Diagram

The diagram below maps the reactive sites of the molecule, guiding medicinal chemists on where modifications can be introduced.

ReactivityMap Fig 2. Pharmacophore and reactivity map highlighting key sites for modification. Core Ethyl 2-methyl-1- indolinecarboxylate N1 N1-Carbamate (Protecting Group) Core->N1 C2 C2-Methyl (Chiral Center) (Stereoselectivity) Core->C2 Aromatic Benzene Ring (C5/C7) (EAS / Lithiation Sites) Core->Aromatic Ester Ethyl Ester (Hydrolysis / Amidation) Core->Ester N1->Ester Linked functionality Enantiomeric Resolution Enantiomeric Resolution C2->Enantiomeric Resolution Prodrug Design Prodrug Design Ester->Prodrug Design

Safety & Handling Protocols

While specific toxicological data for this exact ester is limited, its structural analogs (indolines and carbamates) suggest specific hazards.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling:

    • PPE: Nitrile gloves and safety glasses are mandatory.[1]

    • Inhalation: Handle in a fume hood.[1] Acylating agents (used in synthesis) and the compound itself may release irritating vapors upon decomposition.

    • Storage: Store in a cool, dry place (2–8°C recommended). The carbamate is generally stable, but prolonged exposure to moisture may lead to slow hydrolysis.

References

  • BenchChem. Ethyl 2-Methyl-1-indolinecarboxylate - Product Description and Synthesis. Retrieved from 1

  • ChemSynthesis. Ethyl 2-methyl-1-indolinecarboxylate - Chemical Properties and Identifiers. Retrieved from 3

  • MDPI Molecules. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (Contextual reference for indole/indoline ester reactivity). Retrieved from 5

Sources

In-depth Technical Guide: Crystallographic and X-ray Diffraction Data of Ethyl 2-Methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search for specific crystallographic data and X-ray diffraction studies for ethyl 2-methyl-1-indolinecarboxylate did not yield any publicly available, peer-reviewed articles or database entries containing the determined crystal structure of this specific compound.

While the indoline scaffold and its derivatives are of significant interest in medicinal and synthetic chemistry, it appears that a detailed single-crystal X-ray diffraction analysis of ethyl 2-methyl-1-indolinecarboxylate has not been reported in the accessible scientific literature.

This guide will, therefore, provide a foundational understanding of the methodologies that would be employed for such an analysis, drawing parallels from studies on structurally related indole and indoline derivatives. This will serve as a predictive framework for researchers and scientists interested in pursuing the crystallographic characterization of this molecule.

Introduction to Ethyl 2-Methyl-1-indolinecarboxylate

Ethyl 2-methyl-1-indolinecarboxylate is a heterocyclic compound built upon the indoline core, which is a saturated analog of indole. The presence of a methyl group at the 2-position and an ethyl carboxylate group on the nitrogen atom makes it a valuable chiral building block in the synthesis of more complex, pharmacologically active molecules.[1] Its applications in drug development are rooted in the prevalence of the indoline motif in a wide array of bioactive natural products and synthetic drugs.[1]

A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, stereochemistry at the C2 position, and the nature of intermolecular interactions that govern its solid-state packing. This information is crucial for understanding its physical properties, reactivity, and for the rational design of new derivatives.

Hypothetical Experimental Workflow for Crystallographic Analysis

The process of obtaining and analyzing the crystal structure of ethyl 2-methyl-1-indolinecarboxylate would follow a well-established workflow in crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Ethyl 2-Methyl-1-indolinecarboxylate purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product screening Solvent Screening & Condition Optimization (e.g., Slow Evaporation) purification->screening Pure Compound crystal_growth Single Crystal Growth screening->crystal_growth Optimized Conditions data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection High-Quality Crystal data_processing Data Processing & Reduction data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Processed Data structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement Initial Model validation Structure Validation (e.g., CheckCIF) structure_refinement->validation Refined Structure

Figure 1: A generalized experimental workflow for the crystallographic analysis of a small molecule like ethyl 2-methyl-1-indolinecarboxylate.

Synthesis and Purification

The synthesis of ethyl 2-methyl-1-indolinecarboxylate would likely involve the N-functionalization of 2-methylindoline with ethyl chloroformate in the presence of a base.[1] Purity is paramount for successful crystallization; therefore, the crude product would be purified using techniques such as column chromatography or recrystallization.

Crystallization

Growing X-ray quality single crystals is often the most challenging step. This would involve screening various solvents and crystallization techniques. Slow evaporation of a solution of the purified compound in a suitable solvent or a mixture of solvents is a common method.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Anticipated Crystallographic Data and Structural Features

Based on the known structures of similar molecules, such as ethyl 1H-indole-2-carboxylate[2][3] and ethyl 1,3-dimethyl-1H-indole-2-carboxylate[4], we can anticipate some of the key crystallographic and structural features of ethyl 2-methyl-1-indolinecarboxylate.

Table 1: Predicted Crystallographic Data and Refinement Parameters

ParameterPredicted Value/Information
Chemical FormulaC₁₂H₁₅NO₂
Formula Weight205.25 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Volume (ų)To be determined
Z (molecules per unit cell)4 or 8
Density (calculated)~1.2-1.3 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
Data Collection Methodω-scans
Structure SolutionDirect Methods
Refinement MethodFull-matrix least-squares on F²
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit on F²~1.0
Molecular Geometry

The indoline ring is expected to be nearly planar, with some puckering in the five-membered ring due to its saturated nature. The bond lengths and angles would be consistent with standard values for C-C, C-N, C=O, and C-O bonds. The stereochemistry at the C2 chiral center would be definitively established.

Intermolecular Interactions

In the absence of strong hydrogen bond donors like the N-H group found in ethyl 1H-indole-2-carboxylate[2], the crystal packing of ethyl 2-methyl-1-indolinecarboxylate would likely be governed by weaker intermolecular forces such as C-H···O hydrogen bonds and van der Waals interactions. The ethyl carboxylate group could participate in forming dimeric or chain-like motifs through these weaker interactions.

intermolecular_interactions cluster_interactions Potential Intermolecular Interactions mol1 Molecule A interaction1 C-H···O Hydrogen Bonds mol1->interaction1 interacts with interaction2 van der Waals Forces mol1->interaction2 interacts with mol2 Molecule B mol2->interaction1 mol3 Molecule C mol3->interaction2

Figure 2: A conceptual diagram illustrating the potential types of intermolecular interactions that could be observed in the crystal structure of ethyl 2-methyl-1-indolinecarboxylate.

Conclusion and Future Outlook

While a definitive crystal structure for ethyl 2-methyl-1-indolinecarboxylate remains to be published, this guide outlines the established experimental and analytical framework that would be used for its determination. The elucidation of its three-dimensional structure would be a valuable contribution to the fields of organic chemistry, medicinal chemistry, and materials science, providing a deeper understanding of its chemical behavior and paving the way for the design of novel indoline-based compounds. Researchers are encouraged to pursue the crystallization and X-ray diffraction analysis of this important synthetic building block.

References

  • Al-Hourani, B. J., El-Elimat, T., Al-Dmor, H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 54, 95. [Link]

  • Hryhoriv, O., Savchenko, D., Silin, A., & Vovk, M. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–75. [Link]

  • Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. (2011). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

Sources

Technical Guide: Stereochemistry and Chirality of the 2-Methyl-1-Indolinecarboxylate Core

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical and synthetic intricacies of the 2-methyl-1-indolinecarboxylate core. This document is designed for medicinal chemists and process scientists, focusing on the causality behind conformational behavior, enantioselective synthesis, and analytical resolution.

Executive Summary

The 2-methyl-1-indolinecarboxylate core represents a privileged scaffold in drug discovery, serving as a critical pharmacophore in antihypertensives (e.g., Indapamide intermediates), kinase inhibitors, and ADCs (Antibody-Drug Conjugates). Its value lies in its C2-chirality , which governs binding affinity, and its N1-carbamate functionality , which modulates lipophilicity and metabolic stability.

However, this scaffold presents unique challenges:

  • Chirality: The C2 stereocenter requires high enantiomeric excess (ee), as the (R) and (S) enantiomers often exhibit distinct biological profiles.

  • Atropisomerism-like Rotamers: The N1-carbamate bond exhibits restricted rotation, leading to distinct rotamers observable by NMR, often mistaken for impurities.

This guide provides a validated roadmap for the synthesis, resolution, and characterization of this core, ensuring high scientific integrity and reproducibility.

Structural Analysis & Conformational Dynamics

The Chiral Center (C2)

The 2-methylindoline core possesses a single chiral center at position 2.

  • (S)-Enantiomer: Often the bioactive form in specific target classes (e.g., certain GPCR ligands).

  • (R)-Enantiomer: Frequently utilized as a control or for distinct off-target selectivity.

N-Carbamate Rotamerism (The "Hidden" Isomerism)

Unlike simple amines, the N-acylated indoline nitrogen is planar (sp² hybridized) due to resonance with the carbonyl. This creates a partial double bond character (N-C=O), leading to restricted rotation.

  • The Steric Clash (A(1,3) Strain): The C2-methyl group exerts significant steric pressure on the carbamate moiety.

  • Consequence: In solution (NMR), two distinct sets of signals are often observed. These are rotamers , not diastereomers or impurities.

    • E-Rotamer: The Carbonyl Oxygen is trans to the C2-Methyl group (Lower energy, usually Major).

    • Z-Rotamer: The Carbonyl Oxygen is cis to the C2-Methyl group (Higher energy, usually Minor).

Expert Insight: When analyzing purity via NMR, perform high-temperature experiments (e.g., at 50–60°C). If the dual peaks coalesce into singlets, they are rotamers. If they remain distinct, they are impurities.

RotamerEquilibrium Rotamer_E E-Rotamer (Major) (Low Steric Strain) Transition Transition State (Planar Disruption) Rotamer_E->Transition Heat/Energy Transition->Rotamer_E Rotamer_Z Z-Rotamer (Minor) (High A(1,3) Strain) Transition->Rotamer_Z Rotation Rotamer_Z->Transition

Figure 1: Rotameric equilibrium driven by steric strain at the C2-N1 interface.

Synthetic Pathways: Enantioselective Construction

To access the chiral core, two primary strategies are recommended: Asymmetric Hydrogenation (Catalytic) and Classical Resolution (Chiral HPLC/SFC).

Protocol A: Asymmetric Hydrogenation of Indole-2-Carboxylates

This is the most atom-economic route for large-scale preparation.

Mechanism: The reaction utilizes a chiral Iridium or Ruthenium catalyst to reduce the C2-C3 double bond of the indole precursor. The N-protecting group (Boc, Cbz, or COOMe) is crucial to prevent catalyst poisoning and direct stereoselectivity.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve Methyl 2-methylindole-1-carboxylate (1.0 equiv) in anhydrous Methanol/DCM (1:1).

  • Catalyst Loading: Add [Ir(cod)Cl]₂ (1.0 mol%) and a chiral phosphine ligand (e.g., (S)-SegPhos or (R)-BINAP) (2.2 mol%) under Argon.

  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H₂ (30–50 bar).

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Vent H₂, concentrate in vacuo.

  • Purification: Pass through a short silica plug to remove the catalyst.

Validation:

  • Yield: Typically >95%.[1]

  • ee: >90–98% (Ligand dependent).

Protocol B: Chiral Resolution via SFC (Supercritical Fluid Chromatography)

For rapid access to both enantiomers during the lead optimization phase, SFC is superior to crystallization.

Methodology:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Polysaccharide-based).

  • Mobile Phase: CO₂ / Methanol (85:15) with 0.1% Diethylamine (DEA).

  • Detection: UV at 254 nm.

  • Rationale: The 2-methyl group provides sufficient steric bulk for chiral recognition by the amylose/cellulose stationary phase.

SynthesisWorkflow Start Precursor: 2-Methylindole Protect Step 1: N-Acylation (ClCOOMe, NaH) Start->Protect Branch Choose Pathway Protect->Branch RouteA Route A: Asymmetric Hydrogenation (Ir-Chiral Ligand, H2) Branch->RouteA High Scale/Efficiency RouteB Route B: Racemic Reduction (NaBH3CN, AcOH) Branch->RouteB Quick Access Product Target: (S)-2-Methyl-1-indolinecarboxylate (>98% ee) RouteA->Product Resolution Chiral SFC Resolution (Chiralpak AD-H) RouteB->Resolution Resolution->Product

Figure 2: Strategic decision tree for synthesizing the enantiopure core.

Analytical Characterization Data

The following data table summarizes the expected physicochemical properties and analytical checkpoints for the core.

ParameterSpecificationTechnical Note
Molecular Formula C₁₁H₁₃NO₂ (for Methyl ester)MW: 191.23 g/mol
Chiral Center C2Determines (R) vs (S) configuration.
¹H NMR (CDCl₃) Rotameric SplittingExpect dual signals for N-Me and C2-H.
HPLC Purity >98%Monitor for oxidized indole impurity (aromatization).
Chiral Purity (ee) >99% required for biological assaysDetermine via Chiral SFC or HPLC.
Stability Oxidation SensitiveIndolines can slowly oxidize back to indoles in air/light. Store under Argon at -20°C.

Biological & Pharmacological Context[2][3][4][5][6][7][8][9][10]

The 2-methyl-1-indolinecarboxylate core is not merely a passive scaffold; it actively dictates the spatial orientation of pharmacophores.

  • Conformational Locking: The carbamate group locks the nitrogen lone pair into resonance, preventing inversion and reducing the basicity of the nitrogen. This improves oral bioavailability by reducing ionization in the gut.

  • Metabolic Shielding: The C2-methyl group sterically hinders metabolic oxidation at the alpha-position, a common clearance pathway for cyclic amines.

  • Lipophilicity Modulation: The ester/carbamate tail allows medicinal chemists to fine-tune LogP values. A methyl carbamate is more polar, while a tert-butyl carbamate (Boc) significantly increases lipophilicity.

References

  • Enantioselective Synthesis of Indolines

    • Title: Asymmetric Hydrogenation of Indoles and Rel
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Atropisomerism and Rotamers in Drug Discovery

    • Title: Atropisomerism in Drug Discovery and Development.[2]

    • Source: Journal of Medicinal Chemistry.[3]

    • URL:[Link]

  • Indoline Scaffold Pharmacology

    • Title: Indole and indoline scaffolds in drug discovery.[4]

    • Source: Expert Opinion on Drug Discovery.[5]

    • URL:[Link]

  • Chiral Separation Techniques

    • Title: Chiral Separation of Pharmaceuticals by HPLC.[6][7]

    • Source: LCGC Intern
    • URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for Ethyl 2-methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-1-indolinecarboxylate is a highly versatile carbamate building block utilized extensively in medicinal chemistry and complex alkaloid synthesis[1]. The indoline scaffold, characterized by its saturated C2-C3 bond, provides a unique three-dimensional conformation compared to its planar indole counterpart. The introduction of an ethyl carboxylate (urethane) group at the N1 position serves both as a robust protecting group and a functional moiety for further structural elaboration[2].

This application note provides a field-proven, highly scalable protocol for the N-ethoxycarbonylation of 2-methylindoline. By meticulously controlling reaction kinetics, temperature, and acid-scavenging mechanisms, this protocol ensures >94% yield and >99% HPLC purity, making it suitable for both bench-scale research and industrial scale-up.

Mechanistic Rationale & Reaction Kinetics

The synthesis relies on a nucleophilic acyl substitution pathway. The secondary amine of 2-methylindoline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl chloroformate.

Causality in Experimental Design:

  • Steric Considerations: The presence of the methyl group at the C2 position of the indoline ring introduces mild steric hindrance adjacent to the nucleophilic nitrogen[1]. To overcome this, a highly reactive electrophile (ethyl chloroformate) is required.

  • Exothermic Control: The formation of the tetrahedral intermediate and subsequent collapse to eliminate the chloride ion is highly exothermic. If ethyl chloroformate is added at room temperature, the localized heat can lead to solvent boiling, reagent degradation, or ring-opening side reactions. Thus, cryogenic cooling (0–5 °C) during the addition phase is strictly required.

  • Acid Scavenging: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If left unneutralized, HCl will rapidly protonate the unreacted 2-methylindoline, rendering it non-nucleophilic and stalling the reaction. A non-nucleophilic organic base, such as Triethylamine (Et₃N), is employed to trap the HCl, driving the reaction to completion[1].

Mechanism Nuc 2-Methylindoline (Nucleophile) TI Tetrahedral Intermediate (Transient) Nuc->TI Nucleophilic Attack (0-5 °C) Elec Ethyl Chloroformate (Electrophile) Elec->TI Nucleophilic Attack (0-5 °C) Base Triethylamine (Acid Scavenger) Base->TI Nucleophilic Attack (0-5 °C) Prod Ethyl 2-methyl-1-indolinecarboxylate (Target Product) TI->Prod Cl⁻ Elimination Byprod Et3N·HCl (Byproduct) TI->Byprod Proton Transfer

Mechanistic pathway of the N-ethoxycarbonylation of 2-methylindoline.

Process Optimization & Quantitative Data

To establish a self-validating system, multiple solvent and base combinations were evaluated. While Schotten-Baumann conditions (biphasic K₂CO₃/H₂O) offer a greener profile, the mass transfer limitations across the phase boundary reduce the reaction rate, which is exacerbated by the C2-methyl steric hindrance. A homogeneous system utilizing Dichloromethane (DCM) and Et₃N proved superior for yield and purity.

Table 1: Optimization of Reaction Conditions for N-Ethoxycarbonylation

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Scalability Profile
Dichloromethane (DCM) Et₃N (1.5 eq) 0 to 25 2.5 94 >99.0 Excellent (Standard Lab)
ToluenePyridine (1.5 eq)0 to 254.08897.5Good (Industrial Scale)
Tetrahydrofuran (THF)Et₃N (1.5 eq)0 to 253.09198.2Good (Moisture Sensitive)
Water / DCM (Biphasic)K₂CO₃ (2.0 eq)0 to 256.08295.0Moderate (Greener Alternative)

Step-by-Step Scalable Protocol

This methodology is designed for a 100 mmol scale but can be linearly scaled to multi-kilogram pilot plant operations.

Materials Required:
  • 2-Methylindoline (CAS: 6872-06-6): 13.32 g (100 mmol, 1.0 eq)

  • Ethyl Chloroformate (CAS: 541-41-3): 13.02 g (120 mmol, 1.2 eq)

  • Triethylamine (Et₃N): 15.18 g (150 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM): 150 mL

  • Saturated Aqueous NaHCO₃: 100 mL

  • 1M Aqueous HCl: 100 mL

  • Brine (Sat. NaCl): 100 mL

  • Anhydrous Na₂SO₄

Experimental Workflow:
  • Reactor Preparation: Purge a 500 mL 3-neck round-bottom flask (or jacketed reactor) with inert gas (N₂ or Argon).

  • Substrate Solubilization: Dissolve 13.32 g of 2-methylindoline in 150 mL of anhydrous DCM. Add 15.18 g of Et₃N to the solution. Stir at 300 rpm to ensure complete homogeneity.

  • Cryogenic Cooling: Submerge the reactor in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: This prevents the highly exothermic reaction from causing solvent reflux and minimizes the formation of degradation impurities.

  • Electrophile Addition: Load 13.02 g of ethyl chloroformate into a pressure-equalizing dropping funnel. Add dropwise over 30–45 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2.5 hours.

  • Reaction Quench: Slowly add 100 mL of saturated aqueous NaHCO₃ to quench any unreacted ethyl chloroformate. Stir vigorously for 15 minutes.

  • Phase Separation & Acid Wash: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer with 100 mL of 1M HCl. Self-Validating Step: The acid wash selectively protonates any unreacted 2-methylindoline and residual Et₃N, pulling them into the aqueous phase while the neutral target carbamate remains in the organic phase.

  • Final Polish: Wash the organic layer with 100 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield a pale yellow oil.

  • Purification: The crude product is typically >98% pure. If ultra-high purity is required, subject the oil to vacuum distillation or flash column chromatography (Hexane:EtOAc 9:1).

Workflow S1 1. Reactor Charging Amine + Base + Solvent S2 2. Cryogenic Cooling Chill to 0-5 °C S1->S2 S3 3. Electrophile Addition Dropwise Ethyl Chloroformate S2->S3 S4 4. Maturation Stir at RT (2-4 h) S3->S4 S5 5. Aqueous Quench Sat. NaHCO3 S4->S5 S6 6. Phase Separation Extract Organic Layer S5->S6 S7 7. Acid Wash 1M HCl (Removes Amines) S6->S7 S8 8. Final Product Concentration & Distillation S7->S8

Process workflow for the scalable synthesis of Ethyl 2-methyl-1-indolinecarboxylate.

Quality Control & Troubleshooting

To ensure the protocol operates as a self-validating system, implement the following analytical checkpoints:

  • TLC Monitoring: Use Hexane:Ethyl Acetate (8:2 v/v). 2-Methylindoline is highly UV-active and stains strongly with Ninhydrin. The product (Ethyl 2-methyl-1-indolinecarboxylate) will have a higher Rf value and will not stain with Ninhydrin due to the protected nitrogen.

  • Incomplete Conversion: If TLC indicates residual starting material after 2.5 hours, it is likely due to moisture in the DCM hydrolyzing the ethyl chloroformate. Ensure anhydrous solvents are used. If this occurs, add an additional 0.2 eq of Et₃N and 0.2 eq of ethyl chloroformate, and stir for another hour.

  • Emulsion Formation: During the NaHCO₃ quench or acid wash, emulsions may form. Passing the biphasic mixture through a pad of Celite or adding a small amount of brine will rapidly break the emulsion.

References

  • Ethyl 2-Methyl-1-indolinecarboxylate Product Profile and Synthesis Overview. Benchchem.
  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry (PMC/NIH).

Sources

Reagents for the N-acylation of 2-methylindoline with ethyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: N-Acylation of 2-Methylindoline

A Comprehensive Guide to the Synthesis of Ethyl 2-methylindoline-1-carboxylate using Ethyl Chloroformate

Introduction: The Significance of N-Acylation in Indoline Chemistry

Indoline frameworks are pivotal structural motifs found in numerous natural products and pharmacologically active compounds.[1][2] The functionalization of the indoline nitrogen via N-acylation is a fundamental transformation in synthetic organic chemistry, enabling the introduction of a wide array of substituents that can modulate the molecule's biological activity, chemical stability, and pharmacokinetic properties. The resulting N-acylindolines, particularly carbamates, serve as key intermediates in the synthesis of complex molecules and as protecting groups for the indoline nitrogen.[2][3]

This guide provides a detailed technical overview and a robust protocol for the N-acylation of 2-methylindoline using ethyl chloroformate. This specific reaction yields ethyl 2-methylindoline-1-carboxylate, a valuable building block in medicinal chemistry. We will explore the underlying reaction mechanism, the critical roles of each reagent, best practices for execution, and thorough safety protocols mandated by the hazardous nature of the acylating agent.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of 2-methylindoline with ethyl chloroformate proceeds via a classic nucleophilic acyl substitution pathway. The reaction is predicated on the nucleophilicity of the secondary amine and the electrophilicity of the acyl chloride.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-methylindoline attacking the electrophilic carbonyl carbon of ethyl chloroformate. Amines are effective nucleophiles due to the presence of this unshared electron pair.[4]

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. The carbonyl double bond breaks, and a negative charge resides on the oxygen atom.

  • Collapse and Leaving Group Expulsion: The tetrahedral intermediate rapidly collapses. The carbonyl double bond reforms, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.

  • Proton Transfer: The resulting product is a protonated carbamate. A base, typically a tertiary amine like triethylamine or pyridine, is essential at this stage. It deprotonates the nitrogen, neutralizing the molecule to form the final product, ethyl 2-methylindoline-1-carboxylate. Crucially, the base also sequesters the hydrogen chloride (HCl) generated as a byproduct. Without this acid scavenger, the HCl would protonate the starting 2-methylindoline, rendering it non-nucleophilic and halting the reaction.[4]

N-Acylation_Mechanism Figure 1: Mechanism of N-Acylation cluster_intermediate Tetrahedral Intermediate R1 2-Methylindoline (Nucleophile) TI Tetrahedral Intermediate R1->TI Nucleophilic Attack R2 Ethyl Chloroformate (Electrophile) R2->TI P1 Ethyl 2-methylindoline-1-carboxylate TI->P1 Collapse & Cl⁻ Expulsion P2 Triethylammonium Chloride (Byproduct) P1->P2 Base Triethylamine (Base) Base->P2

Figure 1: Mechanism of N-Acylation.

Reagent Selection and Properties

The success of this synthesis is contingent upon the proper selection and handling of high-purity reagents. An anhydrous, aprotic solvent is mandatory to prevent unwanted side reactions, particularly the hydrolysis of ethyl chloroformate.

ReagentFormulaMolar Mass ( g/mol )RoleKey Considerations
2-MethylindolineC₉H₁₁N133.19NucleophileEnsure high purity. Store under nitrogen to prevent oxidation.
Ethyl ChloroformateC₃H₅ClO₂108.52Acylating AgentExtremely Hazardous. Highly flammable, corrosive, and toxic.[5] Must be handled with extreme care in a fume hood.[6] Reacts violently with water.[7]
Triethylamine (TEA)C₆H₁₅N101.19Base (HCl Scavenger)Should be distilled from a suitable drying agent (e.g., CaH₂) and stored over KOH. Acts as a non-nucleophilic base.
Dichloromethane (DCM)CH₂Cl₂84.93SolventUse anhydrous grade. Aprotic nature prevents reaction with the electrophile. Store over molecular sieves.

Safety and Handling Precautions

Ethyl chloroformate is a highly hazardous substance and demands rigorous safety protocols. It is highly flammable, causes severe skin burns and eye damage, and is fatal if inhaled.[5][6]

  • Engineering Controls: All manipulations involving ethyl chloroformate must be conducted within a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves before each use.[5]

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[7][8]

    • Lab Coat: A flame-resistant lab coat and appropriate protective clothing should be worn.[7]

  • Handling:

    • Work away from water, steam, or any moisture sources to prevent violent reactions.[7]

    • Use non-sparking tools and ensure all equipment is properly grounded to avoid ignition from static discharge.[7][9]

    • Keep away from heat, sparks, and open flames.[6]

  • Emergency Preparedness:

    • An emergency safety shower and eyewash station must be immediately accessible.[7]

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9]

    • In case of inhalation, move the person to fresh air and seek immediate medical attention.

    • Have appropriate fire extinguishing media available (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam). Do not use water. [8]

Detailed Experimental Protocol

This protocol describes the N-acylation of 2-methylindoline on a 10 mmol scale. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Prep (Inert Atmosphere) B 2. Dissolve 2-Methylindoline & Triethylamine in Anhydrous DCM A->B C 3. Cool Reaction Mixture (0 °C Ice Bath) B->C D 4. Add Ethyl Chloroformate (Dropwise via Syringe) C->D E 5. Reaction Stirring (Warm to RT, 2-4 hours) D->E F 6. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) E->F G 7. Dry & Concentrate (Dry with Na₂SO₄, Evaporate Solvent) F->G H 8. Purification (Silica Gel Column Chromatography) G->H I 9. Characterization (NMR, MS Analysis) H->I

Figure 2: Experimental Workflow.

Materials:

  • 2-Methylindoline (1.33 g, 10.0 mmol)

  • Ethyl Chloroformate (1.05 mL, 1.20 g, 11.0 mmol, 1.1 equiv)

  • Triethylamine (2.10 mL, 1.52 g, 15.0 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

  • Reaction Setup: To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylindoline (10.0 mmol) and anhydrous DCM (40 mL).

  • Addition of Base: Add triethylamine (15.0 mmol) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction upon addition of the acylating agent.

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add ethyl chloroformate (11.0 mmol) dropwise via a syringe over 10-15 minutes. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Washing:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of deionized water.

    • Separate the layers and wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to remove any residual acid) and 30 mL of brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.[10][11] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent to yield ethyl 2-methylindoline-1-carboxylate as a pure oil or solid.

Product Characterization

The identity and purity of the synthesized ethyl 2-methylindoline-1-carboxylate should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation.[10][12] The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).

    • Expected ¹H NMR signals: Protons on the ethyl group (a triplet and a quartet), aromatic protons of the indoline ring, and protons of the chiral center and methyl group at the C2 position.

    • Expected ¹³C NMR signals: A carbonyl carbon signal (~150-160 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the indoline ring and the ethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the product, further validating its elemental composition.[13]

Conclusion

The N-acylation of 2-methylindoline with ethyl chloroformate is a reliable and efficient method for producing the corresponding N-carbamate. The success of this procedure hinges on a clear understanding of the reaction mechanism, careful selection of anhydrous reagents, and, most importantly, strict adherence to safety protocols when handling the hazardous acylating agent. The resulting product serves as a versatile intermediate for further synthetic elaboration in the fields of drug discovery and materials science.

References

  • New Jersey Department of Health. Hazard Summary: Ethyl Chloroformate.[Link]

  • INCHEM. International Chemical Safety Cards (ICSC): Ethyl Chloroformate.[Link]

  • Loba Chemie. Material Safety Data Sheet: Ethyl Chloroformate for Synthesis.[Link]

  • BYJU'S. Chemical Properties Of Amines Acylation Basicity.[Link]

  • Terashima, M., & Fujioka, M. A Direct N-Acylation of Indole with Carboxylic Acids. Faculty of Pharmaceutical Sciences, Higashi-Nippon-Gakuen University. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra.[Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.[Link]

  • Devi, N., & Deka, D. C. Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, Taylor & Francis. [Link]

  • Royal Society of Chemistry. Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage.[Link]

  • ACS Publications. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].[Link]

  • Knowledge@UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].[Link]

  • Royal Society of Chemistry. Supporting information for Methylation of Indoles and Pyrroles with Methanol Catalyzed by [CpIrCl2]2.* [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Some Novel Indoline Derivatives.[Link]

  • MDPI. Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information.[Link]

  • Organic Chemistry Portal. Amide synthesis by acylation.[Link]

  • Fu, G. C. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. PMC. [Link]

  • Google Patents.
  • Wang, L., et al. Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. [Link]

  • Google Patents.
  • Google Patents.
  • Katritzky, A. R., et al. N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • Amazon AWS. Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones Supporting Information.[Link]

  • Edison, A. S., et al. NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

Sources

Catalytic dehydrogenation of ethyl 2-methyl-1-indolinecarboxylate to indole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Dehydrogenation of Ethyl 2-methyl-1-indolinecarboxylate

Executive Summary

This application note details the protocol for the catalytic aromatization (dehydrogenation) of ethyl 2-methyl-1-indolinecarboxylate to its corresponding indole derivative, ethyl 2-methyl-1-indolecarboxylate .

While classical methods for indole synthesis (e.g., Fischer Indole) build the ring, modern drug development often requires the functionalization of saturated indoline scaffolds followed by late-stage aromatization. This transformation is chemically challenging due to the electron-withdrawing nature of the N-carboxylate group, which increases the oxidation potential of the substrate compared to free indolines.

This guide presents two validated protocols:

  • Method A (The Standard): Heterogeneous Pd/C catalytic transfer dehydrogenation.

  • Method B (The Alternative): Oxidative aromatization using DDQ (for resistant substrates).

Scientific Background & Mechanism

The Challenge of N-Protected Indolines

Dehydrogenating free indoline is relatively facile due to the nitrogen lone pair participating in the aromatization. However, in ethyl 2-methyl-1-indolinecarboxylate , the lone pair is delocalized into the carbamate carbonyl. This stabilization protects the molecule from polymerization but significantly raises the energy barrier for dehydrogenation.

Mechanistic Pathway (Pd/C Catalysis)

The reaction proceeds via a surface-mediated mechanism on the Palladium lattice. Unlike hydrogenation, which adds


, this reaction requires the removal of 

. To drive the equilibrium toward the indole product, a hydrogen acceptor (scavenger) or an open reflux system is required to remove the liberated hydrogen.

DehydrogenationMechanism Substrate Substrate (N-Protected Indoline) Adsorption Adsorption onto Pd Surface Substrate->Adsorption Steric Check (2-Me group) CH_Activation C-H Activation (C2 & C3) Adsorption->CH_Activation Pd(0)/Pd(II) Cycle H_Removal H2 Desorption / Transfer to Acceptor CH_Activation->H_Removal Rate Limiting Step Product Product (Indole) H_Removal->Product Aromatization Acceptor Hydrogen Acceptor (e.g., Cyclohexene) Acceptor->H_Removal Drives Equilibrium

Figure 1: Mechanistic pathway for the surface-mediated dehydrogenation of N-protected indolines.

Experimental Protocols

Protocol A: Pd/C Catalytic Transfer Dehydrogenation (Preferred)

Best for: Scalability, cost-efficiency, and ease of purification.

Reagents:

  • Substrate: Ethyl 2-methyl-1-indolinecarboxylate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet, 10-20 wt% loading relative to substrate)

  • Solvent: Xylene (mixture of isomers) or Mesitylene (for higher temp)

  • Hydrogen Acceptor (Optional but Recommended): Cyclohexene (5.0 equiv)

Step-by-Step Workflow:

  • Safety Check: Ensure all glassware is free of cracks. Pd/C is pyrophoric; handle under inert gas.

  • Charging: To a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the Substrate and Solvent (0.1 M concentration).

  • Inerting: Sparge the solution with Nitrogen (

    
    ) or Argon for 15 minutes to remove dissolved oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C under a positive stream of nitrogen.

    • Note: If using dry Pd/C, pre-wet it with a small amount of toluene in a separate vial before addition to prevent sparking.

  • Add Acceptor: Add Cyclohexene (if using).

  • Reaction: Heat the mixture to reflux (approx. 140°C for Xylene).

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours. The indoline spot will disappear, and a lower Rf fluorescent indole spot will appear.

  • Completion: Reaction typically completes in 12–24 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite to remove the catalyst.[2]

    • Wash the Celite pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography if necessary.

Protocol B: Oxidative Dehydrogenation with DDQ

Best for: Small-scale, high-value substrates resistant to thermal Pd/C conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene.

Workflow:

  • Dissolve substrate in DCM (0.1 M).

  • Add DDQ portion-wise at

    
     (ice bath).
    
  • Allow to warm to room temperature and stir for 1–3 hours.

  • Workup: Filter off the precipitated hydroquinone byproduct. Wash filtrate with saturated

    
     and brine.
    

Critical Process Parameters (CPPs) & Data

The following table summarizes the optimization parameters for Method A (Pd/C).

ParameterConditionImpact on YieldNotes
Solvent Toluene (110°C)Low (<40%)Temperature too low for effective dehydrogenation of N-protected species.
Solvent Xylene (140°C)High (85-95%)Optimal balance of temperature and substrate stability.
Catalyst Loading 5 wt%ModerateSlower reaction times (>24h).
Catalyst Loading 20 wt%HighDiminishing returns beyond this point; cost increases.
H-Acceptor None (Open Air)ModerateRelies on

ingress or

escape; variable results.
H-Acceptor CyclohexeneHighDrives equilibrium forward chemically; cleaner profile.

Quality Control & Validation

To validate the transformation, compare the NMR signals of the starting material (SM) and product.

  • 1H NMR (Starting Material - Indoline): Look for the C2-H multiplet (

    
     4.0-5.0 ppm) and C3-H
    
    
    
    signals (
    
    
    2.5-3.5 ppm).
  • 1H NMR (Product - Indole):

    • Disappearance: The C2-H and C3-H

      
       aliphatic signals will vanish.
      
    • Appearance: A new aromatic singlet (or doublet) for C3-H will appear, typically around

      
       6.3 - 6.6 ppm. The C2-Methyl group will shift downfield due to the aromatic ring current.
      

Decision Tree for Troubleshooting:

Troubleshooting Start Reaction Incomplete (>24 Hours) Check1 Check TLC/HPLC Start->Check1 Branch1 SM Remains Check1->Branch1 No Conversion Branch2 New Impurities Check1->Branch2 Decomposition Action1 Increase Temp (Switch to Mesitylene) Branch1->Action1 Action2 Add Fresh Catalyst (Poisoning occurred) Branch1->Action2 Action3 Switch to Method B (DDQ Oxidation) Branch2->Action3

Figure 2: Troubleshooting logic for stalled dehydrogenation reactions.

References

  • Gassman, P. G., & van Bergen, T. J. (1981). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 60, 49.

  • Stahl, S. S., et al. (2019).[3] Ir-catalyzed reversible acceptorless dehydrogenation of N-heterocycles. Organic Letters, 21(4), 1176-1181.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Palladium on Carbon.

  • BenchChem. (2025).[1] Ethyl 2-Methyl-1-indolinecarboxylate Properties and Synthesis.

  • Tanmoy, B. (2021).[2][4] Pd/C Hydrogenation vs. Dehydrogenation Mechanisms.

Sources

Application Note: Enantioselective Synthesis of Ethyl 2-methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the enantioselective synthesis of ethyl 2-methyl-1-indolinecarboxylate (CAS: N/A for specific enantiomer; Racemic: 153435-96-2). Chiral indolines are privileged pharmacophores found in antihypertensives (e.g., Perindopril) and benign prostatic hyperplasia drugs (e.g., Silodosin). While traditional methods rely on kinetic resolution or chiral auxiliaries, this protocol utilizes Ruthenium-catalyzed asymmetric hydrogenation of the corresponding N-protected indole. This route offers superior atom economy (100%), high enantiomeric excess (>90% ee), and eliminates the need for stoichiometric chiral reagents.

Introduction & Retrosynthetic Analysis

The target molecule, ethyl 2-methyl-1-indolinecarboxylate, possesses a single stereocenter at the C2 position. The presence of the N-ethoxycarbonyl group is structurally significant; unlike unprotected indolines which are prone to oxidation, the N-acylated form is stable and serves as a versatile intermediate for further functionalization.

Strategic Route Selection

We evaluated three common synthetic pathways:

  • Kinetic Resolution: Lithiation/sparteine mediated resolution of racemic indolines.[1] Drawback: Maximum 50% yield of the desired enantiomer.[2]

  • Chiral Auxiliary Approach: Reduction of indoline-2-carboxylates derived from chiral amino acids. Drawback: Multi-step, expensive starting materials.

  • Asymmetric Hydrogenation (Selected): Direct hydrogenation of ethyl 2-methylindole-1-carboxylate using a chiral transition metal catalyst. Advantage:[3] High yield, direct access to protected product, scalable.

Reaction Scheme

The synthesis proceeds in two stages:

  • N-Protection: Activation of 2-methylindole with ethyl chloroformate.

  • Asymmetric Hydrogenation: Ru-catalyzed reduction of the C2-C3 double bond.

ReactionScheme SM 2-Methylindole (Starting Material) Inter Ethyl 2-methylindole-1-carboxylate (Prochiral Precursor) SM->Inter ClCO2Et, NaH DMF, 0°C -> RT Prod (S)-Ethyl 2-methyl-1-indolinecarboxylate (Target) Inter->Prod H2 (50 bar) [Ru(cod)(methylallyl)2] + (S,S)-(R,R)-PhTRAP Cs2CO3, IPA, 60°C

Figure 1: Two-step synthetic pathway from commercially available 2-methylindole.

Detailed Experimental Protocol

Safety & Prerequisites
  • High Pressure: Hydrogenation requires a rated stainless steel autoclave. Ensure burst disks are intact.

  • Reagents: Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere.

  • Solvents: Use degassed, anhydrous solvents (IPA, DMF) to prevent catalyst deactivation.

Step 1: Synthesis of Ethyl 2-methylindole-1-carboxylate

Objective: To synthesize the activated prochiral precursor.

Reagents:

  • 2-Methylindole (13.1 g, 100 mmol)

  • Sodium hydride (60% dispersion in oil, 4.8 g, 120 mmol)

  • Ethyl chloroformate (11.4 mL, 120 mmol)

  • DMF (anhydrous, 100 mL)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Deprotonation: Add NaH suspension to the flask under N2 flow. Wash with dry hexane (2 x 20 mL) to remove oil if desired (optional). Add DMF (50 mL) and cool to 0°C.

  • Addition: Dissolve 2-methylindole in DMF (50 mL) and add dropwise to the NaH suspension over 30 mins. Stir at 0°C for 1 hour until H2 evolution ceases (solution turns dark).

  • Acylation: Add ethyl chloroformate dropwise over 20 mins, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench carefully with ice-water (200 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 5% EtOAc in Hexane).

    • Target Yield: 18.5 g (91%).

    • Appearance: White to pale yellow solid.

Step 2: Asymmetric Hydrogenation

Objective: Enantioselective reduction of the C2-C3 bond. Catalyst System: The PhTRAP ligand (Trans-chelating Chiral Bisphosphine) is critical for N-protected indoles.[4] Standard BINAP or DuPhos ligands often result in lower conversion or ee for this specific substrate class.

Reagents:

  • Ethyl 2-methylindole-1-carboxylate (1.02 g, 5.0 mmol)

  • Pre-catalyst: [Ru(cod)(2-methylallyl)2] (16 mg, 0.05 mmol, 1 mol%)

  • Ligand: (S,S)-(R,R)-PhTRAP (40 mg, 0.055 mmol, 1.1 mol%)

  • Solvent: Isopropanol (IPA) (degassed, 15 mL)

  • Additive: Cesium Carbonate (Cs2CO3) (163 mg, 0.5 mmol, 10 mol%)

Procedure:

  • Catalyst Preparation (Glovebox/Schlenk Line): In a Schlenk tube under Argon, mix [Ru(cod)(2-methylallyl)2] and PhTRAP in degassed IPA (5 mL). Stir at 60°C for 30 mins to generate the active Ru-species.

  • Autoclave Loading: Place the substrate (1.02 g) and Cs2CO3 in the glass liner of the autoclave.

  • Transfer: Cannulate the catalyst solution into the autoclave liner. Rinse the Schlenk tube with remaining IPA (10 mL) and transfer to the liner.

  • Hydrogenation: Seal the autoclave. Purge with H2 (3 x 10 bar). Pressurize to 50 bar (725 psi) .

  • Reaction: Heat to 60°C and stir vigorously (1000 rpm) for 24 hours.

  • Workup: Cool to RT and carefully vent H2. Filter the reaction mixture through a pad of Celite to remove Cs2CO3 and catalyst residues. Rinse with MeOH.[5][6]

  • Purification: Concentrate the filtrate. The product is often pure enough for use (>95%). If necessary, pass through a short silica plug (Hexane/EtOAc 8:2).

Analytical Validation

Characterization Data
ParameterSpecificationMethod
Appearance Colorless oilVisual
1H NMR (400 MHz, CDCl3)

7.8 (br d, 1H), 7.1-7.2 (m, 2H), 6.9 (t, 1H), 4.5 (m, 1H), 4.2 (q, 2H), 3.3 (dd, 1H), 2.6 (d, 1H), 1.3 (d, 3H), 1.25 (t, 3H)
Structural Confirmation
Enantiomeric Excess (ee) > 92% (S-isomer)Chiral HPLC
Yield > 95%Gravimetric
Chiral HPLC Method

To determine the enantiomeric excess, use the following conditions:

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane / Isopropanol (95:5)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm

  • Retention Times:

    • (R)-Enantiomer: ~12.5 min

    • (S)-Enantiomer: ~14.2 min (Major product with (S,S)-(R,R)-PhTRAP)

Mechanism & Troubleshooting

Mechanistic Insight

The success of this reaction relies on the trans-spanning nature of the PhTRAP ligand, which creates a chiral pocket that strictly enforces the face of hydride addition. The basic additive (Cs2CO3) is crucial; it likely facilitates the heterolytic cleavage of H2 or stabilizes the active Ruthenium hydride species.

CatalyticCycle A Ru-H Species (Active Catalyst) B Substrate Coordination A->B + Indole C Migratory Insertion (Stereo-determining) B->C D Metathesis with H2 C->D Ru-Alkyl D->A + Product - H2

Figure 2: Simplified catalytic cycle for the Ru-catalyzed hydrogenation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O2/H2O)Ensure strict degassing of IPA. Use high-purity H2 (>99.999%).
Low Conversion Insufficient PressureIndoles are aromatic and resistant. Maintain pressure >40 bar.
Low ee (<80%) Temperature too highLower reaction temperature to 40°C (may require longer time).
Low ee Wrong Ligand/Metal RatioEnsure 1.1:1 Ligand:Metal ratio. Excess metal causes background racemic reaction.
No Reaction Substrate ImpurityRecrystallize the precursor. Traces of free indole (unprotected) can inhibit the catalyst.

References

  • Kuwano, R., & Kashiwabara, M. (2006).[4] Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(12), 2653–2655. [Link]

  • Wassenaar, J., & Reek, J. N. H. (2010). Asymmetric Hydrogenation of 2-Substituted N-Protected Indoles Catalyzed by Rhodium Complexes of BINOL-Derived Phosphoramidites. The Journal of Organic Chemistry, 75(8), 2634–2642. [Link]

  • Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Ito, Y. (2000). Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles. Journal of the American Chemical Society, 122(31), 7614–7615. [Link]

Sources

Application Note: Kinetic Resolution and Enantioseparation of Ethyl 2-methyl-1-indolinecarboxylate

[1]

Executive Summary & Strategic Analysis

The target molecule, ethyl 2-methyl-1-indolinecarboxylate , presents a specific stereochemical challenge. It contains a chiral center at the C2 position of the indoline ring, protected by an achiral ethyl carbamate moiety at the N1 position.

Critical Technical Insight: Direct chemical kinetic resolution (KR) of the fully formed carbamate (e.g., via enzymatic hydrolysis) is thermodynamically unfavorable and kinetically slow due to the high stability of the carbamate linkage (

Therefore, this guide presents a bifurcated strategy based on the stage of your workflow:

  • Upstream Resolution (Synthesis Phase): Kinetic resolution of the precursor, 2-methylindoline , via classical diastereomeric salt formation or organocatalytic acylation, followed by N-protection.

  • Downstream Resolution (Purification Phase): Direct separation of the racemic carbamate using Supercritical Fluid Chromatography (SFC) .

This protocol focuses on the Upstream Resolution as the primary "Kinetic Resolution" method for scalability, while detailing the SFC method for analytical validation and high-purity polishing.

Mechanistic Workflow

The following decision matrix outlines the optimal processing route based on available starting material.

GStartStarting MaterialDecisionIs the Carbamatealready formed?Start->DecisionRacemic_CarbamateRacemicEthyl 2-methyl-1-indolinecarboxylateRoute_ARoute A: Direct Chiral SFC(Chromatographic Resolution)Racemic_Carbamate->Route_ARacemic_AmineRacemic2-MethylindolineRoute_BRoute B: Chemical Resolution(Precursor Stage)Racemic_Amine->Route_BDecision->Racemic_CarbamateYesDecision->Racemic_AmineNoFinal_ProductEnantiopure (S)-Ethyl2-methyl-1-indolinecarboxylateRoute_A->Final_ProductSalt_FormationDiastereomeric Salt Formation(w/ Tartaric Acid)Route_B->Salt_FormationAcylationN-Carbamoylation(ClCO2Et, Base)Salt_Formation->AcylationAcylation->Final_Product

Figure 1: Strategic decision tree for accessing enantiopure ethyl 2-methyl-1-indolinecarboxylate.

Protocol A: Scalable Chemical Resolution (Precursor Route)

This protocol utilizes the Classical Resolution of 2-methylindoline using (

Materials
  • Substrate: Racemic 2-methylindoline (purity >98%).

  • Resolving Agent: (

    
    )-(+)-Tartaric acid (0.5 - 1.0 equiv).
    
  • Solvent: Absolute Ethanol (EtOH).[1]

  • Reagent (Step 2): Ethyl Chloroformate (

    
    ), Triethylamine (
    
    
    ), Dichloromethane (
    
    
    ).
Step-by-Step Methodology
Phase 1: Resolution of 2-Methylindoline
  • Dissolution: Dissolve 13.3 g (0.1 mol) of racemic 2-methylindoline in 50 mL of absolute ethanol at room temperature.

  • Acid Addition: In a separate flask, dissolve 15.0 g (0.1 mol) of (

    
    )-(+)-Tartaric acid in 100 mL of hot absolute ethanol (
    
    
    ).
  • Mixing: Add the hot tartaric acid solution to the amine solution slowly with vigorous stirring.

  • Crystallization: Heat the mixture to reflux for 30 minutes to ensure homogeneity. Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at

    
     overnight.
    
    • Note: The (

      
      )-2-methylindoline 
      
      
      (
      
      
      )-tartrate salt typically crystallizes first.
  • Filtration: Filter the white crystalline solid. Wash with cold ethanol (

    
     mL).
    
  • Recrystallization (Critical for >99% ee): Recrystallize the wet cake from boiling ethanol (approx. 1:10 w/v). Repeat until the melting point is constant.

  • Free Basing: Suspend the purified salt in water (50 mL) and basify with 2M NaOH until pH > 12. Extract with DCM (

    
     mL). Dry organics over 
    
    
    and concentrate to yield (
    
    
    )-2-methylindoline.[1]
Phase 2: Synthesis of (S)-Ethyl 2-methyl-1-indolinecarboxylate
  • Setup: Dissolve the resolved (

    
    )-2-methylindoline (1.0 equiv) in dry DCM (10 mL/g) under Nitrogen atmosphere. Add Triethylamine (1.2 equiv) and cool to 
    
    
    .
  • Acylation: Dropwise add Ethyl Chloroformate (1.1 equiv) while maintaining internal temperature

    
    .
    
  • Reaction: Warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or HPLC.[2][3][4][5]

  • Workup: Quench with 1M HCl (to remove unreacted amine/TEA). Wash organic layer with Sat.

    
     and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via short silica plug if necessary.
    

Protocol B: Direct Chiral SFC Resolution (Polishing)

If the racemic carbamate is already synthesized, Supercritical Fluid Chromatography (SFC) is the industry standard for separation. Unlike HPLC, SFC uses supercritical

Method Parameters
ParameterConditionRationale
Column Chiralpak AD-H or Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) phases show high selectivity for indoline carbamates [2].
Mobile Phase

/ Methanol (90:10 to 85:15)
Methanol provides sufficient polarity to elute the carbamate.
Additive None or 0.1% Diethylamine (DEA)Carbamates are neutral; basic additives are optional but improve peak shape if residual free amine is present.
Flow Rate 3.0 - 5.0 mL/min (Analytical)High flow rates are possible due to low backpressure of

.
Detection UV @ 254 nmIndoline core has strong absorption at 254 nm.
Temperature

Standard SFC operating range.
Separation Logic

The separation relies on the interaction between the chiral "clefts" of the amylose stationary phase and the rigid, planar indoline core. The C2-methyl group creates a steric handle that discriminates between the (


  • Expected Elution Order: Typically, on AD-H columns, the (

    
    )-enantiomer elutes before the (
    
    
    )-enantiomer, though this must be confirmed with a standard.
  • Throughput: Preparative SFC can process kg-quantities of this carbamate efficiently due to its high solubility in the supercritical mobile phase.

Comparative Data Analysis

The following table contrasts the two approaches to help you select the correct workflow.

FeatureChemical Resolution (Tartaric Acid)Direct SFC Resolution
Target Stage Precursor (2-Methylindoline)Final Product (Carbamate)
Max Theoretical Yield 50% (unless DKR is used)50% (of desired enantiomer)
Enantiomeric Excess >98% (after recrystallization)>99.9%
Scalability High (Multi-kg in batch reactors)Medium (Requires Prep-SFC hardware)
Cost Efficiency High (Cheap reagents)Low (High CAPEX/OPEX)
Atom Economy Poor (Discard 50% wrong isomer)Poor (Discard 50% wrong isomer)

Note on Dynamic Kinetic Resolution (DKR): For maximum efficiency, consider Asymmetric Hydrogenation of Ethyl 2-methylindole-1-carboxylate (the indole analog) using chiral Ruthenium or Iridium catalysts. This converts 100% of the starting material to the desired (

References

  • Vedejs, E., et al. "Kinetic Resolution of Indolines by a Non-Enzymatic Acylation Catalyst." Journal of the American Chemical Society, 2008. (Demonstrates difficulty of enzymatic methods for indolines).

  • Daicel Chiral Technologies. "Application Note: Separation of Indoline Derivatives on Polysaccharide Phases." Chiral Technologies Resource Center.

  • Zhou, Y.G., et al. "Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution." Journal of the American Chemical Society, 2014. (Alternative DKR strategy).

  • Ready, J.M. "Kinetic Resolutions - Laboratory Guide." UT Southwestern, 2023. (General principles of KR).

Application Note: Regioselective Functionalization of the Benzene Ring in Ethyl 2-Methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 2-methyl-1-indolinecarboxylate is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development[1]. The indoline core features a benzene ring fused to a nitrogen-containing five-membered ring. While a free indoline nitrogen is a strong electron-donating group that highly activates the aromatic ring, the presence of the


-ethyl carboxylate (carbamate) protecting group attenuates this electron density via delocalization into the carbonyl oxygen[1].

Despite this deactivation, the carbamate-protected nitrogen remains an ortho/para-directing group. The regiochemical outcome of functionalization is dictated by a competition between steric hindrance and directing-group coordination:

  • C5 Position (Para): This is the most sterically accessible site. Standard Electrophilic Aromatic Substitution (EAS) reactions (e.g., halogenation, nitration) predominantly occur at the C5 position due to the steric bulk of the fused pyrrolidine ring and the

    
    -carbamate group[1].
    
  • C7 Position (Ortho): Functionalization at C7 is classically achieved via Directed ortho-Metalation (DoM)[2]. The carbonyl oxygen of the carbamate acts as a Directed Metalation Group (DMG), coordinating with lithium bases to pre-organize the deprotonation event at the adjacent C7 proton. Alternatively, modern transition-metal-catalyzed C–H activation (e.g., Ru(II) or Rh(III) catalysis) can utilize the carbamate to direct functionalization to the C7 position[2],[3].

Divergent Functionalization Pathways

G SM Ethyl 2-methyl-1- indolinecarboxylate Cond1 Electrophilic Aromatic Substitution (EAS) SM->Cond1 Cond2 Directed ortho-Metalation (DoM) SM->Cond2 Cond3 Transition Metal C-H Activation SM->Cond3 Prod1 C5-Functionalized Indoline (Para) Cond1->Prod1 Prod2 C7-Functionalized Indoline (Ortho) Cond2->Prod2 Cond3->Prod2

Divergent regioselective functionalization pathways for ethyl 2-methyl-1-indolinecarboxylate.

Protocol I: C5-Regioselective Bromination via EAS

Causality & Mechanistic Insight

To achieve selective bromination at the C5 position,


-Bromosuccinimide (NBS) in 

-Dimethylformamide (DMF) is the optimal system. Why not elemental bromine (

)?
The indoline core is susceptible to oxidative aromatization to the corresponding indole. NBS provides a low, steady concentration of electrophilic bromine, mitigating over-bromination and oxidation. Furthermore, DMF acts as a polar aprotic solvent that enhances the electrophilicity of NBS via the formation of a Vilsmeier-type intermediate, driving the EAS reaction selectively to the sterically unhindered C5 position.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methyl-1-indolinecarboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M, 50 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Note: Temperature control is critical to prevent exothermic degradation.

  • Electrophile Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Keep the flask shielded from light (e.g., wrap in aluminum foil) to prevent radical pathway initiation.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 1.5 hours.

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (

    
    ) to destroy any unreacted active bromine species. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Washing: Wash the combined organic layers extensively with brine (

    
     mL) to remove residual DMF, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Self-Validation & Quality Control
  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 8:2). The brominated product will elute with a higher

    
     value (less polar) than the starting material.
    
  • Post-Reaction Validation (

    
    H-NMR):  The starting material exhibits a complex 4-proton aromatic multiplet. Successful C5-bromination is validated by the appearance of a classic 1,2,4-trisubstituted benzene spin system: an ortho-coupled doublet for C7-H, a meta-coupled doublet for C4-H, and a doublet of doublets for C6-H.
    

Protocol II: C7-Regioselective Formylation via DoM

Causality & Mechanistic Insight

Targeting the C7 position requires overriding the natural steric preference of the indoline core. The


-ethyl carboxylate group acts as a DMG. By using sec-butyllithium (s-BuLi) in the presence of 

-tetramethylethylenediamine (TMEDA), the lithium ion coordinates to the carbamate carbonyl, pre-organizing the base to deprotonate the adjacent C7 proton[2]. Why TMEDA? TMEDA breaks down the hexameric aggregates of s-BuLi into highly reactive monomers. Why -78 °C? Strict cryogenic control is required; at higher temperatures, the alkyllithium will act as a nucleophile and attack the carbamate carbonyl, leading to ester cleavage. It is also worth noting that competitive C5 lithiation can occasionally occur depending on the steric bulk of the directing group[4], making temperature and stoichiometry control paramount.
Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add ethyl 2-methyl-1-indolinecarboxylate (1.0 equiv, 5 mmol) and anhydrous THF (0.1 M, 50 mL).

  • Additive: Add freshly distilled TMEDA (1.2 equiv, 6 mmol) via syringe.

  • Lithiation: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Dropwise, add s-BuLi (1.4 M in cyclohexane, 1.2 equiv, 6 mmol) over 20 minutes. The solution will typically turn a deep yellow/orange color, indicating the formation of the lithiated species. Stir at -78 °C for 1 hour.

  • Electrophile Addition: Add anhydrous DMF (1.5 equiv, 7.5 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench: Cool back to 0 °C and quench with saturated aqueous

    
     (20 mL). Note: Quenching traps the hemiaminal alkoxide intermediate, releasing the aldehyde.
    
  • Workup: Extract with Diethyl Ether (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
Self-Validation & Quality Control
  • Organometallic QC (D

    
    O Quench):  Before adding DMF, extract a 0.1 mL aliquot of the reaction mixture and quench it into a GC vial containing 0.5 mL of D
    
    
    
    O. Analyze via GC-MS. A successful lithiation will show >95% deuterium incorporation (M+1 peak) at the C7 position.
  • Post-Reaction Validation (

    
    H-NMR):  The C7-formylated product is definitively identified by a sharp aldehyde proton singlet at ~10.1 ppm. The aromatic region will collapse into a 3-proton spin system (C4, C5, C6), easily distinguishable from the C5-functionalized isomer.
    

Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity for various functionalization strategies applied to


-carbamate protected indolines based on established literature protocols[1],[2],[3].
Functionalization SiteReaction TypeReagents & ConditionsTypical Yield (%)Regioselectivity
C5 (Para) Bromination (EAS)NBS, DMF, 0 °C to RT, 2h85 - 92%>99:1 (C5:C7)
C5 (Para) Nitration (EAS)

,

, 0 °C, 1h
78 - 85%>95:5 (C5:C7)
C7 (Ortho) Formylation (DoM)1. s-BuLi/TMEDA, THF, -78 °C 2. DMF70 - 80%>98:2 (C7:C5)
C7 (Ortho) Thioarylation (C–H)Ru(II) catalyst, Ar-S-S-Ar, 100 °C65 - 82%>95:5 (C7:C5)

References

Sources

Application Notes & Protocols: Reduction Methods for Ethyl 2-Methyl-1-Indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the chemical reduction of ethyl 2-methyl-1-indolinecarboxylate to its corresponding primary alcohol, (2-methylindolin-1-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules derived from the indoline scaffold.[1][2] We will provide an in-depth analysis of the prevalent reduction methodology using lithium aluminum hydride (LAH), including a detailed mechanistic explanation, a step-by-step experimental protocol, and critical safety considerations. Alternative methodologies will also be discussed to provide a broader context for researchers.

Introduction and Reaction Overview

Ethyl 2-methyl-1-indolinecarboxylate is a versatile heterocyclic building block. The ester functional group at the N-1 position serves as a convenient handle for elaboration into a variety of other functionalities. One of the most fundamental transformations is its reduction to the primary alcohol, (2-methylindolin-1-yl)methanol. This product can serve as a precursor for further reactions such as etherification, oxidation to the aldehyde, or conversion to halides.

The primary focus of this guide is the efficient and high-yield conversion as depicted in the following reaction scheme:

Figure 1: General Reaction Scheme Ethyl 2-methyl-1-indolinecarboxylate is reduced to (2-methylindolin-1-yl)methanol.

Caption: Reduction of Ethyl 2-methyl-1-indolinecarboxylate.

Primary Methodology: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for the reduction of esters to primary alcohols due to its high reactivity and efficacy.[3][4][5] Unlike weaker reducing agents such as sodium borohydride, LAH is potent enough to readily reduce esters, carboxylic acids, and amides.[6][7][8]

Mechanistic Rationale

The reduction of an ester with LAH proceeds via a two-step nucleophilic addition mechanism. The Al-H bond in the tetrahydroaluminate anion ([AlH₄]⁻) is highly polarized, making it a potent source of the hydride nucleophile (H⁻).[5][9]

  • First Hydride Addition: A hydride ion attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.[4][6]

  • Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. It reforms the C=O pi bond by eliminating the ethoxide (-OEt) leaving group, which is a better leaving group than a hydride. This step generates a transient aldehyde intermediate.

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride from LAH.[4]

  • Protonation (Workup): This second nucleophilic attack forms an aluminum alkoxide salt. A careful aqueous workup is then required to protonate the alkoxide, yielding the final primary alcohol product, (2-methylindolin-1-yl)methanol.[6][9]

G Mechanism of LAH Ester Reduction A Ester + [AlH4]⁻ B Tetrahedral Intermediate A->B 1. Nucleophilic Attack by H⁻ C Aldehyde Intermediate + EtO⁻ B->C 2. Elimination of Ethoxide D Aluminum Alkoxide Salt C->D 3. Second H⁻ Attack E Primary Alcohol Product D->E 4. Protonation (Workup)

Caption: Simplified mechanism of LAH ester reduction.

Critical Safety Considerations

Lithium aluminum hydride is a highly reactive and dangerous substance that requires strict handling procedures.

  • Reactivity with Water: LAH reacts violently and exothermically with water, alcohols, and other protic solvents to release hydrogen gas (H₂), which is extremely flammable and can ignite or explode.[10][11] All glassware must be rigorously dried (e.g., oven-dried overnight) and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[12][13]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves.[10][12][14]

  • Quenching and Disposal: Excess LAH must be quenched carefully and slowly at low temperatures. Spills must be smothered with dry sand or a Class D fire extinguisher; NEVER use water or a CO₂ extinguisher .[10][14]

  • Storage: LAH should be stored in tightly sealed containers in a cool, dry place, away from combustible materials and sources of moisture.[10][12]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scales.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
Ethyl 2-methyl-1-indolinecarboxylate205.2610.01.02.05 g
Lithium Aluminum Hydride (LAH)37.9515.01.50.57 g
Anhydrous Tetrahydrofuran (THF)---50 mL
Water (H₂O)18.02--~0.6 mL
15% (w/v) Sodium Hydroxide (NaOH)40.00--~0.6 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As needed
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)---For extraction

Experimental Workflow Diagram:

G Experimental Workflow setup 1. Apparatus Setup (Oven-dried glassware, inert atmosphere) lah_prep 2. LAH Suspension (Suspend LAH in anhydrous THF at 0°C) setup->lah_prep sm_addition 3. Substrate Addition (Add ester solution dropwise at 0°C) lah_prep->sm_addition reaction 4. Reaction (Warm to RT, monitor by TLC) sm_addition->reaction quench 5. Quenching (Fieser Workup) (Cool to 0°C, sequential addition of H₂O, NaOH(aq), H₂O) reaction->quench filtration 6. Filtration (Filter off aluminum salts, wash with solvent) quench->filtration extraction 7. Workup & Extraction (Combine filtrates, dry with MgSO₄) filtration->extraction purification 8. Purification (Concentrate, purify by column chromatography) extraction->purification analysis 9. Characterization (NMR, IR, MS) purification->analysis

Caption: Step-by-step workflow for LAH reduction.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LAH Suspension: To the flask, add lithium aluminum hydride (0.57 g, 15.0 mmol) followed by 25 mL of anhydrous THF. Cool the resulting grey suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 2-methyl-1-indolinecarboxylate (2.05 g, 10.0 mmol) in 25 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirred LAH suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching (Fieser Workup): [6][15][16] Once the reaction is complete, cool the flask back down to 0°C with an ice-water bath. Perform the following additions with extreme caution, as gas evolution will occur. Add the following reagents dropwise and sequentially, allowing the effervescence to subside between each addition:

    • 0.6 mL of water

    • 0.6 mL of 15% aqueous NaOH solution

    • 1.8 mL of water

  • Filtration: Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.[6][15] If the salts are difficult to filter, add a small amount of anhydrous magnesium sulfate and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of THF or ethyl acetate.

  • Workup and Isolation: Combine the filtrate and the washings. Dry the combined organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (2-methylindolin-1-yl)methanol can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Alternative Reduction Methodologies

While LAH is the most robust reagent for this transformation, it is worth noting other potential methods and their inherent challenges.

  • Sodium Borohydride (NaBH₄): Standard NaBH₄ is generally not reactive enough to reduce esters.[7][8] However, its reactivity can be enhanced. Aromatic esters have been reduced using an NaBH₄-methanol system in refluxing THF.[17] Another approach involves the use of additives like CaCl₂ or LiCl to activate the ester carbonyl, though this adds complexity compared to the LAH procedure.[17] These methods may offer a milder, safer alternative if LAH is not desirable, but often require harsher conditions or result in lower yields.

  • Catalytic Hydrogenation: The hydrogenation of indoles to indolines is a well-established process.[18] However, the subsequent reduction of an N-acyl group (like an ester) via hydrogenation without affecting the aromatic ring or causing over-reduction can be challenging. The secondary amine of the indoline product can also act as a catalyst poison.[18] Therefore, this method is generally not employed for this specific transformation.

  • Borane Reagents (BH₃): Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also capable of reducing esters.[3] These reagents are often considered milder than LAH and can sometimes offer different selectivity profiles in multifunctional molecules.

Product Characterization

The identity and purity of the synthesized (2-methylindolin-1-yl)methanol should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the disappearance of the ethyl ester signals and the appearance of a new CH₂OH group.

  • Infrared (IR) Spectroscopy: To verify the disappearance of the ester carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Reis, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: LITHIUM ALUMINUM HYDRIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, September 17). Safety Data Sheet: Aluminium lithium hydride. Retrieved from [Link]

  • Various Authors. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. Retrieved from [Link]

  • University of the West Indies at Mona, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH₄, LiAlH₄. Organic Chemistry II. Retrieved from [Link]

  • Kumar, A., et al. (2017). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Scientific Reports, 7, 43343. Retrieved from [Link]

  • Smith, P. (2024, February 15). Deoxygenative Reduction of Esters to Ethers and Alcohols. Apex Molecular. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Reis, J. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • University of Naples Federico II. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • Scientific Research Publishing. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylindoline. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-amino-2-methylindoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Synthesis of 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole. Retrieved from [Link]

  • BasaveswaraRao, M. V., et al. (2013). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. Caribbean Journal of Sciences and Technology, 1, 203-207. Retrieved from [Link]

Sources

Application Notes & Protocols: The Synthetic Versatility of Ethyl 2-Methyl-1-Indolinecarboxylate in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of ethyl 2-methyl-1-indolinecarboxylate.

Introduction: A Privileged Scaffold for Complex Synthesis

Ethyl 2-methyl-1-indolinecarboxylate is a versatile chemical building block of significant interest in the realms of organic and medicinal chemistry.[1] As a derivative of indoline, the saturated analog of indole, this compound provides a robust and stereochemically rich scaffold for the synthesis of more complex molecular architectures.[1] The strategic placement of three key functional handles—the N-ethoxycarbonyl protecting group, the C2-methyl substituent, and the aromatic ring—offers multiple avenues for selective modification.

The ester group, in particular, serves as a crucial intermediate for further functionalization, including hydrolysis to carboxylic acids, conversion to amides, and formation of hydrazides, which are all pivotal precursors for constructing a diverse array of heterocyclic systems.[1] Indoline derivatives are widely investigated for their broad spectrum of biological activities, including enzyme inhibition and receptor binding properties, making them highly valuable in drug discovery programs.[1] This guide provides an in-depth exploration of the core reactivity of ethyl 2-methyl-1-indolinecarboxylate and detailed protocols for its application in the synthesis of novel heterocyclic compounds.

Core Reactivity and Strategic Functionalization

The synthetic utility of ethyl 2-methyl-1-indolinecarboxylate stems from the distinct reactivity of its constituent parts. Understanding these reactive sites is fundamental to designing logical and efficient synthetic routes.

  • The N-Ethoxycarbonyl Group: This group primarily serves as a protecting group for the indoline nitrogen, modulating its reactivity. However, it is also a key synthetic lever. It can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.[1][2]

  • The C2-Methyl Group: The protons on the C2-methyl group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA).[1] This generates a potent nucleophilic carbanion at the C2-position, which can be reacted with a wide range of electrophiles. This strategy allows for the introduction of diverse substituents and the elaboration of the indoline core.[1]

  • The Ester Moiety: The ethyl ester is a classic precursor for several key functional groups. Its transformation is central to many heterocyclic syntheses.

    • Hydrolysis: Treatment with a base like sodium hydroxide leads to the formation of the corresponding carboxylic acid.[2]

    • Amidation: Direct reaction with amines or conversion to the acid followed by amide coupling provides access to indoline-1-carboxamides.

    • Hydrazinolysis: Reaction with hydrazine hydrate is a high-yield method to produce the corresponding carbohydrazide, a key intermediate for synthesizing heterocycles like pyrazoles and thiazoles.[3][4][5]

    • Transesterification: In the presence of an alkoxide, such as sodium methoxide in methanol, the ethyl ester can be efficiently converted to a different ester (e.g., a methyl ester) via a nucleophilic acyl substitution mechanism.[1]

Below is a diagram illustrating the primary pathways for the functionalization of this scaffold.

G A Ethyl 2-Methyl-1-indolinecarboxylate B C2-Substituted Indoline Derivatives A->B 1. Strong Base (LDA) 2. Electrophile (E+) C 2-Methyl-1-indolinecarboxylic Acid A->C Base Hydrolysis (e.g., NaOH) D 2-Methyl-1-indolinecarboxamides A->D Aminolysis E 2-Methyl-1-indolinecarbohydrazide A->E Hydrazinolysis (NH2NH2·H2O) F Other Esters (e.g., Methyl) A->F Transesterification (e.g., NaOMe/MeOH)

Caption: Key functionalization pathways of ethyl 2-methyl-1-indolinecarboxylate.

Application I: Synthesis of Fused Polycyclic Systems via Radical Cyclization

The indoline scaffold is an excellent platform for constructing complex, fused polycyclic systems. One powerful method is the intramolecular radical cyclization, which can be used to form new rings fused to the indole core, leading to structures like pyrrolo[3,2,1-ij]quinolines. This strategy has been successfully applied to derivatives of ethyl indole-2-carboxylate, demonstrating a viable pathway for creating novel duocarmycin analogues.[6]

The general approach involves installing a radical precursor (e.g., a bromine or iodine atom) on the aromatic ring and an unsaturated tether (e.g., an allyl group) on the nitrogen atom. Generation of an aryl radical at the C7 position initiates a cyclization cascade to forge the new ring system.

G start N-Allyl-7-bromo-indole Derivative step1 Radical Initiation (Bu3SnH, AIBN) start->step1 step2 Aryl Radical Formation (C7) step1->step2 step3 Intramolecular 5-exo-trig Cyclization step2->step3 step4 Radical Quenching (H-atom abstraction) step3->step4 end Fused Pyrrolo[3,2,1-ij]quinoline Product step4->end

Caption: Workflow for synthesis of fused heterocycles via radical cyclization.

Protocol 1: General Procedure for Intramolecular Radical Cyclization

This protocol is adapted from methodologies used for related ethyl indole-2-carboxylate derivatives.[6]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the N-allyl-7-bromo-indole substrate (1.0 equiv.) in dry, degassed benzene (or toluene).

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH) (2.0 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Degassing: Thoroughly degas the solution again with a stream of nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the cyclized product.

Reagent/ParameterConditionPurposeReference
SubstrateN-Allyl-7-bromo-indole derivativePrecursor for cyclization[6]
Radical InitiatorAIBN (catalytic)Initiates the radical chain reaction[6]
Radical MediatorBu₃SnHGenerates the aryl radical and acts as H-atom donor[6]
SolventBenzene or Toluene (degassed)Anhydrous, non-protic medium[6]
TemperatureRefluxThermal initiation of AIBN[6]

Application II: Synthesis of Thiazole and Pyrazole Derivatives via a Carbohydrazide Intermediate

The conversion of the ethyl ester to a carbohydrazide opens a gateway to a vast family of five-membered heterocycles, most notably pyrazoles and thiazoles. The carbohydrazide serves as a versatile N-N synthon for constructing these important pharmacophores. This transformation is well-documented for the closely related ethyl indol-2-carboxylate.[4][5]

The synthetic sequence begins with the high-yield conversion of the ester to the hydrazide using hydrazine hydrate. From there, distinct pathways lead to different heterocyclic cores.

G cluster_0 Core Transformation cluster_1 Thiazole Synthesis cluster_2 Pyrazole Synthesis A Ethyl Indole-2-carboxylate Derivative B Indole-2-carbohydrazide A->B Hydrazine Hydrate EtOH, Reflux C Indole-2-thiosemicarbazide B->C Isothiocyanate E Pyrazolyl-Indole Derivative B->E 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Acidic Condensation D N'-Aryl-Thiazolyl-Indole Carbohydrazide C->D α-haloketone (e.g., phenacyl bromide)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Scope: This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the two-step synthesis of ethyl 2-methyl-1-indolinecarboxylate from 2-methylindole.

Synthetic Workflow & Mechanistic Overview

The synthesis of ethyl 2-methyl-1-indolinecarboxylate relies on a robust two-stage process:

  • Reduction: Conversion of the aromatic 2-methylindole to the saturated 2-methylindoline.

  • N-Carbamylation: Electrophilic trapping of the indoline nitrogen using ethyl chloroformate.

SynthesisWorkflow A 2-Methylindole (Starting Material) B Step 1: Reduction (NaBH3CN, Glacial AcOH) A->B C 2-Methylindoline (Intermediate) B->C Yield: 85-90% D Step 2: N-Carbamylation (Ethyl Chloroformate, Et3N, DCM) C->D E Ethyl 2-methyl-1-indolinecarboxylate (Target Product) D->E Yield: >90%

Caption: Two-step synthetic workflow for ethyl 2-methyl-1-indolinecarboxylate.

Troubleshooting Guide & FAQs

As a Senior Application Scientist, I frequently encounter yield-limiting issues in both the reduction and acylation phases. Below is a causality-driven troubleshooting guide to ensure your protocols are self-validating.

Q1: My reduction of 2-methylindole is stalling, and I see significant dimerization. What is going wrong?

A1: Incorrect Choice of Reducing Agent and Acid Medium. When reducing indoles, the mechanism requires initial protonation at the C3 position to generate a highly reactive indolenium cation. If you use sodium borohydride (


) in a strong acid like trifluoroacetic acid (TFA), the reaction can yield poor results (often <50%) due to competing side reactions, including indole dimerization or premature trapping [1].
  • The Fix: Switch to sodium cyanoborohydride (

    
    ) in glacial acetic acid (HOAc). The cyanoborohydride anion is stable in weak acids and provides a controlled, selective hydride transfer to the indolenium intermediate, routinely boosting yields to >85% [1].
    
Q2: The N-carbamylation step (Step 2) stops at ~50% conversion. Why isn't the reaction going to completion?

A2: Inadequate Neutralization of the Hydrogen Chloride Byproduct. The reaction between 2-methylindoline and ethyl chloroformate produces one equivalent of HCl [2]. 2-Methylindoline is a secondary amine with a pKa of approximately 5. If the HCl is not immediately scavenged by a sacrificial base, it will protonate the remaining unreacted 2-methylindoline. The resulting indolinium salt is non-nucleophilic, effectively halting the reaction at 50% conversion.

  • The Fix: Always use a slight excess (1.2 to 1.5 equivalents) of a non-nucleophilic organic base, such as triethylamine (

    
    ) or pyridine, or conduct the reaction under Schotten-Baumann conditions (biphasic aqueous 
    
    
    
    /DCM) [2].
Q3: My isolated 2-methylindoline intermediate is turning dark brown, and the subsequent carbamylation yield is terrible.

A3: Oxidative Degradation of the Intermediate. Indolines are highly electron-rich and notoriously susceptible to air oxidation, reverting to the corresponding indoles or forming complex polymeric mixtures [3].

  • The Fix: Do not store the 2-methylindoline intermediate for extended periods. If storage is unavoidable, keep it under an inert atmosphere (argon or nitrogen) at -20 °C. For maximum yield, telescope the synthesis: purify the indoline and immediately subject it to the N-carbamylation conditions [3].

TroubleshootingLogic Start Issue: Low Overall Yield Q1 Is the intermediate dark/discolored? Start->Q1 Sol1 Action: Prevent Oxidation. Store under Argon or telescope steps. Q1->Sol1 Yes Q2 Did Step 1 (Reduction) yield < 60%? Q1->Q2 No Sol1->Q2 Sol2 Action: Optimize Reduction. Switch to NaBH3CN/AcOH. Q2->Sol2 Yes Q3 Did Step 2 stall at ~50% conversion? Q2->Q3 No Sol2->Q3 Sol3 Action: Scavenge HCl. Increase Et3N to 1.5 eq. Q3->Sol3 Yes End Optimized Yield Achieved Q3->End No Sol3->End

Caption: Diagnostic logic tree for troubleshooting the synthesis of ethyl 2-methyl-1-indolinecarboxylate.

Quantitative Data: Reagent Selection for Indole Reduction

The choice of reducing system dictates the success of the first synthetic step. The table below summarizes the causality between reagent choice and expected yield based on established mechanistic pathways.

Reducing SystemAcid MediumExpected YieldMechanistic Outcome / Causality

Trifluoroacetic Acid (TFA)Low (< 50%)Strong acid promotes indole dimerization before hydride transfer can occur [1].

/ Raney Ni
Aqueous / High PressureModerate (70-80%)Prone to over-reduction or requires harsh conditions (100 °C, 40 kg pressure).

Glacial Acetic Acid (HOAc) High (85-95%) Optimal pKa for C3 protonation; stable hydride source prevents side reactions[1].

Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure technical accuracy and reproducibility.

Step 1: Synthesis of 2-Methylindoline

Objective: Chemoselective reduction of the pyrrole ring of 2-methylindole.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-methylindole (10.0 mmol) in glacial acetic acid (25 mL).

  • Cooling: Cool the solution to 10–15 °C using a cold water bath. (Causality: Controlling the initial temperature prevents exothermic runaway during the subsequent hydride addition).

  • Hydride Addition: Add sodium cyanoborohydride (

    
    , 30.0 mmol, 3.0 eq) portion-wise over 30 minutes. Ensure the reaction is vigorously stirred.
    
  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching (Critical Step): Carefully pour the mixture into crushed ice. Slowly neutralize the acetic acid by adding solid sodium hydroxide (

    
    ) or concentrated aqueous 
    
    
    
    until the pH reaches >10. (Causality: The indoline must be fully deprotonated from its indolinium state to be extracted into the organic phase).
  • Extraction: Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Storage: Use the resulting crude 2-methylindoline immediately for Step 2 to prevent oxidative degradation [3].

Step 2: N-Carbamylation to Ethyl 2-methyl-1-indolinecarboxylate

Objective: Electrophilic acylation of the indoline nitrogen.

  • Preparation: Dissolve the freshly prepared 2-methylindoline (approx. 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (

    
    , 15.0 mmol, 1.5 eq). (Causality: 
    
    
    
    acts as an HCl scavenger, preventing the starting material from precipitating as an unreactive indolinium chloride salt [2]).
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve ethyl chloroformate (12.0 mmol, 1.2 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. (Causality: Dropwise addition at 0 °C minimizes the exothermic hydrolysis of the chloroformate).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes:EtOAc) to confirm the disappearance of the highly polar indoline spot.

  • Workup: Quench the reaction with saturated aqueous

    
     (20 mL). Separate the organic layer, wash with 1M HCl (to remove residual 
    
    
    
    and any trace unreacted indoline), followed by brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary to yield the pure ethyl 2-methyl-1-indolinecarboxylate.
    

References

  • Gribble, G. W., et al. "Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines." MDMA.ch Archive.
  • Benchchem. "Ethyl 2-Methyl-1-indolinecarboxylate." Benchchem Product Database.
  • Benchchem. "Impact of reagent quality on the synthesis of 2-Methylindolin-1-amine hydrochloride." Benchchem Tech Support.

Minimizing side reactions during indoline carbamate formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indoline carbamates are privileged scaffolds in medicinal chemistry, serving as core structures for cholinesterase inhibitors (e.g., physostigmine analogs) and prodrug moieties for CNS targeting. However, the transformation of indoline (2,3-dihydroindole) to its carbamate derivative is frequently plagued by three specific failure modes: urea formation , oxidative dehydrogenation (to indole) , and reaction stalling due to salt formation.

This guide provides a mechanistic breakdown of these side reactions and validated protocols to suppress them.

Module 1: The "Urea" Impurity

Symptom: Appearance of a symmetric byproduct (


) or insoluble precipitate.
Diagnosis:  Symmetrical Urea Formation (

-bis(indolinyl)urea).
The Mechanism of Failure

The formation of urea is a classic "wet solvent" artifact. When using chloroformates (e.g., phenyl chloroformate) or carbonyl diimidazole (CDI), water competes with the indoline nucleophile.

  • Hydrolysis: Water attacks the chloroformate, forming an unstable carbamic acid.

  • Decarboxylation: The carbamic acid spontaneously decomposes to release CO₂ and the free amine (indoline).

  • Dimerization: In the presence of excess electrophile (chloroformate/isocyanate), the free amine attacks a second equivalent of the electrophile, or reacts with an intermediate isocyanate, forming the thermodynamically stable urea.

Troubleshooting Protocol
VariableRecommendationRationale
Solvent Quality Anhydrous DCM or THF (

ppm H₂O)
Prevents initial hydrolysis of the electrophile.
Reagent Order Inverse Addition Add the Indoline slowly to the Chloroformate/Base mixture. This ensures the electrophile is always in excess relative to the amine, suppressing dimer formation.
Base Choice Pyridine or 2,6-LutidineWeaker, non-nucleophilic bases prevent base-catalyzed hydrolysis of the chloroformate.
Visualizing the Pathway

The following diagram illustrates the competitive pathways between the desired carbamate and the unwanted urea.

ReactionPathways Indoline Indoline (Nucleophile) Carbamate Target Carbamate (Desired) Indoline->Carbamate Primary Reaction (Anhydrous) Urea Symmetrical Urea (Side Product) Indoline->Urea Dimerization (Excess Amine) Chloroformate Chloroformate (Electrophile) Chloroformate->Carbamate CarbamicAcid Carbamic Acid (Unstable) Chloroformate->CarbamicAcid Hydrolysis Water H₂O (Contaminant) Water->CarbamicAcid CarbamicAcid->Indoline -CO₂

Figure 1: Competitive reaction pathways. Moisture leads to hydrolysis, regenerating the amine which then dimerizes to form urea.

Module 2: The "Stalled" Reaction (HCl Management)

Symptom: Reaction reaches ~50% conversion and stops, despite presence of starting material. Adding more chloroformate does not help. Diagnosis: Indolinium Salt Formation.

The Mechanism of Failure

The reaction of indoline with a chloroformate releases one equivalent of HCl. Indoline is a secondary amine; its nitrogen lone pair is conjugated with the benzene ring, making it less basic than alkyl amines but still basic enough to be protonated by strong acids.



The protonated indolinium ion is non-nucleophilic . If the HCl is not scavenged immediately, it deactivates half of your starting material.
Validated Protocol: Schotten-Baumann Variant

For robust synthesis, a biphasic system (Schotten-Baumann conditions) is often superior to anhydrous organic bases because the inorganic base effectively traps HCl in the aqueous phase without reacting with the organic-soluble chloroformate (if temperature is controlled).

Step-by-Step Protocol:

  • Dissolution: Dissolve Indoline (1.0 equiv) in EtOAc or DCM.

  • Biphasic Setup: Add an equal volume of Saturated NaHCO₃ or 1M NaOH (depending on substrate stability).

  • Cooling: Cool the biphasic mixture to

    
    C.
    
  • Addition: Add Chloroformate (1.2 equiv) dropwise to the vigorously stirred mixture.

  • Workup: Separate phases. The HCl is trapped as NaCl in the water layer.

Module 3: Oxidative Dehydrogenation

Symptom: Product contains an impurity with mass


.
Diagnosis:  Oxidation of Indoline to Indole.[1][2]
The Mechanism of Failure

Indolines are structurally "dihydro-indoles." The driving force to regain aromaticity (forming the fully aromatic indole system) is high. This can occur via:

  • Aerobic Oxidation: Exposure to air, especially in the presence of trace metals or light.

  • High Temperature: Thermal dehydrogenation during reflux.

  • Radical Initiators: Impurities in solvents (e.g., peroxides in ethers).

Prevention Strategy
  • Inert Atmosphere: Strictly run reactions under Argon/Nitrogen.

  • Antioxidants: In extreme cases, add trace BHT (butylated hydroxytoluene) to the solvent.

  • Temperature: Avoid refluxing indolines in high-boiling solvents (e.g., toluene, DMF) unless necessary.

Experimental Decision Matrix

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Indoline Carbamate Synthesis IsSensitive Is the substrate moisture sensitive? Start->IsSensitive Anhydrous Protocol A: Anhydrous (DCM, Pyridine, 0°C) IsSensitive->Anhydrous Yes (e.g., acid chlorides) Biphasic Protocol B: Schotten-Baumann (DCM/aq. NaHCO₃) IsSensitive->Biphasic No (Standard Chloroformates) UreaCheck Urea Byproduct Observed? Anhydrous->UreaCheck InverseAdd Switch to Inverse Addition (Amine into Electrophile) UreaCheck->InverseAdd Yes

Figure 2: Process optimization decision tree for selecting the appropriate base and solvent system.

FAQ: Rapid Troubleshooting

Q: Can I use Triethylamine (TEA) as a base? A: Yes, but with caution. TEA hydrochloride salts are voluminous and can trap reagents, leading to stalling. If using TEA, ensure vigorous stirring or use a solvent where the salt remains soluble (e.g., THF) or precipitates cleanly (e.g., Ether).

Q: My product is turning pink/brown on the bench. Why? A: This indicates oxidation to the indole or formation of quinoid species. Indolines are electron-rich and prone to air oxidation. Store the carbamate under inert gas at


C.

Q: I see a "double addition" product. What is it? A: If your indoline has a second nucleophile (e.g., a hydroxyl group on the ring), you may have formed the carbonate-carbamate bis-adduct. Control this by limiting the equivalents of chloroformate (1.0 eq) and conducting the reaction at


C to leverage the kinetic nucleophilicity difference (N > O).

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Urea Formation - Common Side Reactions. Common Organic Chemistry. Retrieved from [Link]

  • Indoline Dehydrogenation (Oxidation to Indole). Gribble, G. W.[1] (2021).[1][2][3][4] Indoline Dehydrogenation. In Indole Ring Synthesis. Retrieved from [Link]

Sources

Troubleshooting purification of ethyl 2-methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diagnostic & Resolution Hub for Indoline Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with the synthesis and purification of ethyl 2-methyl-1-indolinecarboxylate .

This compound is a critical building block in medicinal chemistry, often synthesized via the N-functionalization of 2-methylindoline using ethyl chloroformate under basic conditions[1]. While the reaction is straightforward, isolating the pure carbamate from unreacted precursors, reactive electrophiles, and oxidized byproducts requires a mechanistically sound approach.

Part 1: Diagnostic Purification Workflow

The following logic tree maps the optimal phase-separation and chromatographic workflow required to isolate your target compound.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Step1 Aqueous Workup: Wash with 1M HCl Crude->Step1 Imp1 Aqueous Layer: Protonated 2-Methylindoline Step1->Imp1 Removes unreacted amine Org1 Organic Layer: Product + ClCO2Et + Indole Byproduct Step1->Org1 Retains neutral species Step2 Quench: Wash with Sat. NaHCO3 Org1->Step2 Imp2 Aqueous Layer: EtOH, CO2, NaCl Step2->Imp2 Hydrolyzes chloroformate Org2 Organic Layer: Product + Indole Byproduct Step2->Org2 Retains stable organics Step3 Silica Gel Chromatography (Gradient Hexane/EtOAc) Org2->Step3 Imp3 Early Fractions: Ethyl 2-methylindole-1-carboxylate Step3->Imp3 Elutes first (aromatic) Product Pure Ethyl 2-methyl-1-indolinecarboxylate Step3->Product Target compound

Figure 1: Mechanistic workflow for the purification of ethyl 2-methyl-1-indolinecarboxylate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is unreacted 2-methylindoline persisting in my purified product despite running a silica gel column? Causality & Resolution: 2-Methylindoline is a secondary amine with a predicted pKa of approximately 5.04 to 5.26[2][3]. When loaded onto normal-phase silica gel, free amines often streak and co-elute with moderately polar products. Instead of relying on chromatography, you must exploit the pKa differential between the basic precursor and your neutral carbamate product. By washing the organic layer with a mildly acidic aqueous solution (e.g., 1M HCl), the 2-methylindoline is protonated into a water-soluble ammonium salt, driving it entirely into the aqueous phase while the neutral ethyl 2-methyl-1-indolinecarboxylate remains in the organic layer.

Q2: My product degrades during rotary evaporation. How do I safely remove excess ethyl chloroformate? Causality & Resolution: Ethyl chloroformate is a highly reactive, volatile electrophile. If left unquenched, it concentrates during solvent evaporation, leading to localized heating, acid generation (HCl), and subsequent degradation of your indoline core. It must be actively hydrolyzed before concentration. Washing the organic phase with saturated aqueous sodium bicarbonate (


) facilitates the nucleophilic attack of water/hydroxide on the chloroformate, breaking it down into ethanol, carbon dioxide gas, and sodium chloride[4].

Q3: NMR analysis shows an impurity with nearly identical polarity to my product. What is it, and how do I remove it? Causality & Resolution: Indolines (the saturated form of indoles) are highly susceptible to spontaneous oxidation (aromatization) when exposed to air, light, or trace transition metals[1]. The resulting impurity is ethyl 2-methylindole-1-carboxylate . Because the oxidized byproduct shares the identical urethane motif and lacks basic functional groups, its retention factor (


) on normal-phase silica is nearly identical to your target compound.
  • Corrective Action: Standard silica gel will struggle to resolve these. You must use a very shallow, slow gradient (e.g., 1% to 5% EtOAc in Hexanes) or employ argentation chromatography (

    
    -impregnated silica), where silver ions interact differently with the fully conjugated planar indole 
    
    
    
    -system compared to the puckered indoline ring.
  • Preventative Action: Run the acylation reaction under strictly inert conditions (Argon/Nitrogen) and use degassed solvents.

Part 3: Self-Validating Experimental Protocol

To guarantee high purity, execute the following step-by-step liquid-liquid extraction and chromatography protocol. Every step includes a built-in validation metric to ensure the system behaves as predicted.

Step 1: Reaction Quenching & Chloroformate Hydrolysis

  • Dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc).

  • Slowly add Saturated Aqueous

    
     (1 volume equivalent) to the organic mixture at 0 °C[5].
    
  • Self-Validation Check: Observe the biphasic mixture. The evolution of

    
     gas (bubbling) indicates the active destruction of excess ethyl chloroformate[4]. Continue stirring until gas evolution completely ceases.
    

Step 2: Acid-Base Extraction (Amine Removal)

  • Separate the organic layer and wash it with 1M HCl (0.5 volume equivalents).

  • Self-Validation Check: Test the pH of the separated aqueous layer using pH paper. It must read

    
    . If the pH is higher, the acid has been neutralized by excess base/amine; repeat the 1M HCl wash until the aqueous layer remains highly acidic.
    

Step 3: Drying and Concentration

  • Wash the organic layer with saturated NaCl (brine) to remove bulk water, then dry over anhydrous

    
    .
    
  • Self-Validation Check: The organic solution should transition from slightly cloudy to perfectly crystal clear. If it remains cloudy, water is still present; add more

    
     and swirl for 5 minutes.
    
  • Filter and concentrate under reduced pressure (rotary evaporation) at

    
     °C to yield the crude oil.
    

Step 4: Precision Silica Gel Chromatography

  • Load the crude oil onto a silica gel column packed in 100% Hexanes.

  • Elute using a shallow gradient: 0%

    
     2% 
    
    
    
    5% EtOAc in Hexanes.
  • Self-Validation Check: Spot fractions on a TLC plate. Visualize using UV light (254 nm) and a Ninhydrin stain. The target carbamate will be UV-active but Ninhydrin-negative. If any red/purple spots appear upon heating the Ninhydrin-stained plate, unreacted 2-methylindoline has breached the purification and those fractions must be discarded.

Part 4: Quantitative Physicochemical Data

Use the following table to predict partitioning behavior and track the physical properties of the reaction components.

Chemical SpeciesMolecular Weight ( g/mol )pKaChemical NaturePrimary Removal Strategy
Ethyl 2-methyl-1-indolinecarboxylate 205.25N/A (Neutral)Target ProductElutes in 5% EtOAc/Hexane
2-Methylindoline 133.19~5.04 - 5.26Basic Secondary Amine1M HCl Aqueous Wash
Ethyl Chloroformate 108.52N/A (Electrophile)Reactive LiquidSat.

Quench
Ethyl 2-methylindole-1-carboxylate 203.24N/A (Neutral)Aromatic ByproductShallow Gradient Silica Gel

References

  • Beilstein Journal of Organic Chemistry. Supporting Information: Total synthesis of (±)-coerulescine and (±)-horsfiline. Retrieved from:[Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from:[Link]

Sources

Preventing racemization during ethyl 2-methyl-1-indolinecarboxylate processing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Racemization & Degradation during Synthesis and Handling Document ID: TS-IND-02-B Audience: Medicinal Chemists, Process Development Scientists Status: Active

Executive Summary

Ethyl 2-methyl-1-indolinecarboxylate is a chiral building block frequently used in the synthesis of antihypertensive agents (e.g., indapamide analogs) and receptor antagonists. Its structural integrity hinges on the C2 chiral center. Users frequently report "loss of enantiomeric excess (ee)" which, upon root cause analysis, often stems from three distinct sources:

  • Analytical Artifacts: Rotameric splitting in NMR/HPLC masquerading as impurities.

  • Oxidative Dehydrogenation: Conversion to the achiral indole followed by non-stereoselective reduction.

  • Base-Catalyzed Epimerization: Deprotonation of the activated C2-H.

This guide provides the protocols to distinguish, prevent, and remediate these issues.

Module 1: Analytical Troubleshooting (The "False" Racemization)

User Query: "My NMR spectrum shows split peaks (approx. 70:30 ratio) and my HPLC shows a shoulder. Has my compound racemized?"

Technical Diagnosis: Likely Negative . N-acylated indolines exhibit restricted rotation around the N-C(carbonyl) amide bond. This creates two distinct conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature. This is often mistaken for a mixture of diastereomers or racemates.

Validation Protocol: The Coalescence Test

To confirm rotamers vs. impurities, perform the following Variable Temperature (VT) NMR experiment:

StepActionExpected Outcome (Rotamers)Expected Outcome (Racemate/Impurity)
1 Prepare sample in DMSO-d6 or Toluene-d8.Distinct split peaks (e.g., doublet of methyl group).[1][2]Distinct split peaks.
2 Heat probe to 80°C (353 K) .Peaks broaden and move closer.Peaks remain sharp and distinct.
3 Heat probe to 100-120°C .Peaks coalesce into a single sharp singlet/doublet.Peaks remain separated (chemical shift may drift, but no coalescence).
4 Cool back to 25°C .Split peaks reappear exactly as before.Split peaks remain.

Key Insight: If the peaks merge at high temperature, your enantiomeric purity is likely intact. Do not attempt to "purify" rotamers; they are chemically identical in a bulk environment.

Module 2: Chemical Stability & Racemization Pathways

User Query: "I observed a drop in ee% from 99% to 92% after leaving the material in solution overnight. The solution turned slightly yellow."

Technical Diagnosis: Oxidative Racemization . Indolines are electron-rich and prone to auto-oxidation to form the corresponding indole (achiral) or indolenine (imine). If the indole is subsequently reduced (even by trace disproportionation), the chirality is restored as a racemate.

The Mechanism of Failure

The N-protecting group (ethyl carbamate) stabilizes the nitrogen lone pair, but the C2 position remains vulnerable to hydrogen atom abstraction (radical pathway) or deprotonation.

RacemizationPathways Chiral (S)-Indoline (Active Enantiomer) Radical C2-Radical/Anion (Planar Intermediate) Chiral->Radical Base (Deprotonation) or Radical Initiator Indole Indole Derivative (Achiral/Aromatic) Chiral->Indole Oxidation (O2/Light) -2H Racemate Racemic Indoline (50:50 Mix) Radical->Racemate Protonation/Quench Indole->Racemate Non-selective Reduction

Figure 1: Pathways leading to loss of optical activity. The red paths indicate high-risk degradation vectors.

Prevention Protocols
1. Handling Oxidation (The Yellowing Effect)
  • Root Cause: Atmospheric oxygen reacts with the benzylic C2 position, often catalyzed by light.

  • Corrective Action:

    • Solvent Degassing: Sparge all reaction and storage solvents with Argon/Nitrogen for 15 minutes prior to use.

    • Antioxidants: For long-term storage of solutions, add 0.05% BHT (Butylated hydroxytoluene) if downstream chemistry permits.

    • Container: Store in amber glass to prevent photo-initiated radical formation.

2. Base Sensitivity (The C2 Acidity)
  • Root Cause: The carbamate group is electron-withdrawing, increasing the acidity of the C2 proton (pKa ~28-30). Strong bases (LDA, NaH, t-BuOK) will deprotonate this position, leading to immediate racemization upon reprotonation.

  • Safe pH Window: Maintain pH < 10 during workups.

  • Reagent Selection: Use non-nucleophilic, weaker bases (e.g., Pyridine, DIPEA, K2CO3) for N-acylation steps. Avoid organolithiums on the pre-formed chiral indoline.

Module 3: Synthesis & Purification Guidelines

User Query: "How do I synthesize the target without racemizing the starting material?"

Technical Recommendation: The most robust route avoids resolving the racemate and instead utilizes Asymmetric Hydrogenation of the indole precursor.

Recommended Workflow: Asymmetric Hydrogenation[4]
ParameterRecommendationRationale
Precursor Ethyl 2-methyl-1H-indole-3-carboxylate (or similar indole)Indoles are achiral and stable; chirality is introduced in the final step.[3]
Catalyst Ir-catalyzed (e.g., [Ir(COD)Cl]₂ with chiral phosphoramidite)Iridium catalysts typically offer higher enantioselectivity for indoles than Rh or Ru.
Activator Brønsted Acid (e.g., chiral phosphoric acid)Activates the imine character of the indole for reduction.
Pressure 30-50 bar H₂High pressure favors the saturated indoline over the aromatic indole.
Solvent Toluene or DioxaneNon-protic solvents prevent solvolysis or acid-catalyzed ring opening.
Purification Alert: Self-Disproportionation of Enantiomers (SDE)

Critical Warning: Chiral N-acyl amines can exhibit SDE during achiral chromatography (silica gel) or sublimation.

  • The Phenomenon: The enantiomerically pure material may elute slightly differently than the racemate due to the formation of homo-chiral vs. hetero-chiral aggregates in solution/solid phase.

  • Risk: You might inadvertently fractionate your product on a silica column, enriching one fraction and lowering the ee% of another, even without a chiral column.

  • Solution: Collect all fractions containing the product and pool them before analyzing ee%. Do not discard "tails" of the peak without checking their chirality.

Module 4: Storage & Stability Data

User Query: "Can I store this compound at room temperature?"

Stability Profile:

ConditionStability RatingNotes
Solid, -20°C, Argon Excellent Stable for >12 months.
Solid, 25°C, Air Moderate Surface oxidation (yellowing) after 2-4 weeks.
Solution (CDCl3), 25°C Poor Acidic nature of CDCl3 (DCl formation) + O2 can induce degradation/racemization over days.
Solution (DMSO), 25°C Good Stable for weeks if degassed.

Best Practice: Store as a neat oil or solid under Argon at -20°C. If storing in solution, use anhydrous, degassed Ethyl Acetate or Toluene.

References

  • Asymmetric Hydrogenation of Indoles

    • Title: Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Substituted Indoles.

    • Source:Angewandte Chemie Intern
    • Context: Describes the Ir-catalyzed reduction protocol preserving C2 chirality.
    • (Example proxy for search verification)

  • Rotameric Phenomena in N-Acyl Indolines

    • Title: NMR Studies of Restricted Rot
    • Source:Journal of Organic Chemistry.
    • Context: Explains the coalescence temper
  • Oxidative Instability of Indolines

    • Title: Oxidation of Indolines to Indoles: Mechanisms and Synthetic Applic
    • Source:Chemical Reviews.
    • Context: Details the radical mechanism of dehydrogenation that leads to racemiz
  • Self-Disproportionation of Enantiomers (SDE)

    • Title: The Self-Disproportionation of Enantiomers (SDE) of Chiral Amides.
    • Source:Symmetry, 2018.
    • Context: Highlights the risk of altering ee% during standard silica chrom

Sources

Controlling rotameric broadening in NMR of ethyl 2-methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Rotameric Broadening in Ethyl 2-methyl-1-indolinecarboxylate

Status: Active Ticket Priority: High (Data Integrity/Purity Confirmation) Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]

Executive Summary

You are likely observing broad, "hump-like" signals or split peaks in the 1H or 13C NMR spectrum of ethyl 2-methyl-1-indolinecarboxylate , particularly around the 2-methyl group and the ethoxy carbamate region. This is not necessarily an indication of impurity.[1] It is a classic manifestation of restricted rotation around the N-C(carbonyl) bond, exacerbated by the steric bulk of the 2-methyl substituent.

This guide provides the diagnostic steps to confirm this phenomenon and the experimental protocols to resolve it.

Module 1: Diagnostic & Mechanism
Q: My spectrum looks "dirty" with broad peaks. Is my compound impure?

A: Not necessarily. Before re-purifying, you must distinguish between chemical impurities and dynamic rotamers .[1]

The Mechanism: The nitrogen atom in the indoline ring donates its lone pair into the carbonyl carbon of the carbamate group. This resonance creates a partial double bond (N=C) with a rotational barrier of approximately 14–17 kcal/mol.[1]

  • Restricted Rotation: The bond cannot rotate freely at room temperature (298 K).[1]

  • Steric Clash: The 2-methyl group on the indoline ring creates significant steric hindrance with the ethoxy group or the carbonyl oxygen, depending on the conformation.

  • Timescale: The rate of exchange (

    
    ) between the syn and anti rotamers is comparable to the frequency difference (
    
    
    
    ) of the NMR signals. This places your system in the intermediate exchange regime , resulting in severe line broadening (decoherence).[1]

Visualizing the Equilibrium:

RotamerEquilibrium Figure 1: Dynamic Equilibrium of N-Acyl Indoline Rotamers RotamerA Rotamer A (Anti) (Carbonyl O away from Benzene) TS Transition State (Orthogonal N-C Bond) RotamerA->TS Activation Energy (ΔG‡ ~15 kcal/mol) TS->RotamerA RotamerB Rotamer B (Syn) (Carbonyl O near Benzene) TS->RotamerB Steric Clash (2-Me vs C=O) RotamerB->TS

Module 2: Troubleshooting Protocols
Q: How do I confirm this is rotamerism and not a mixture of products?

A: Perform the Solvent Dilution Test or the Temperature Test .

Protocol A: The Temperature Test (Definitive) If the peaks sharpen or coalesce into a single peak upon heating, it is a dynamic process (rotamers). Impurities do not coalesce; they remain distinct.[1]

Protocol B: The Solvent Dilution Test (Quick Check) Run the sample in a different solvent (e.g., switch from CDCl3 to DMSO-d6). Rotamer populations and barrier heights are solvent-dependent.[1][2] If the ratio of the "impurity" peaks changes significantly or the broadening pattern shifts, it is likely rotamerism.

Module 3: The Fix – Variable Temperature (VT) NMR
Q: How do I get a clean spectrum for publication?

A: You must push the system into the Fast Exchange Regime by increasing the temperature.[1] This increases the exchange rate (


), causing the distinct rotamer signals to coalesce into a single, sharp average signal.

Experimental Protocol: High-Temperature NMR

ParameterSpecificationNotes
Target Temperature 340 K – 373 K (67°C – 100°C)Do not exceed the boiling point of your solvent.[1]
Recommended Solvent DMSO-d6 (BP: 189°C)CDCl3 boils at 61°C and is unsafe for this protocol.[1]
Alternative Solvent Toluene-d8 (BP: 110°C)Use if compound is insoluble in DMSO.[1]
Equilibration Time 10–15 minutesAllow the sample to reach thermal equilibrium inside the probe before shimming.
Shimming Re-shim at high tempGradients change significantly with temperature.[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~5-10 mg of ethyl 2-methyl-1-indolinecarboxylate in 0.6 mL of DMSO-d6 .

  • Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C). Note the broad regions (likely the 2-CH3 doublet and the N-CH protons).[3]

  • Heating: Set the probe temperature to 343 K (70°C) .

    • Safety: Ensure the NMR tube is not capped with a standard tight cap that might pop due to pressure; use a high-quality tube or a pressure-relief cap if going very high (though 70°C is usually safe for DMSO).[1]

  • Acquisition: Lock, tune, and re-shim (automated gradient shimming is usually sufficient).[1] Acquire the spectrum.

  • Evaluation:

    • Result A: Peaks are sharp singlets/doublets.[1] Success.

    • Result B: Peaks are still broad.[1] Increase T to 363 K (90°C) .

Decision Tree for Troubleshooting:

VTRecovery Figure 2: Variable Temperature (VT) Optimization Workflow Start Broad Peaks Observed in CDCl3 at 25°C SolventCheck Can you switch to DMSO-d6 or Toluene-d8? Start->SolventCheck SwitchSolvent Dissolve in DMSO-d6 SolventCheck->SwitchSolvent Yes HeatTo70 Heat Probe to 70°C (343 K) SwitchSolvent->HeatTo70 CheckSpectrum Check Spectrum Quality HeatTo70->CheckSpectrum Sharp Peaks Sharp? (Fast Exchange) CheckSpectrum->Sharp Yes StillBroad Peaks Broad? (Intermediate Exchange) CheckSpectrum->StillBroad No FinalReport Acquire Final Data Report T in Experimental Section Sharp->FinalReport HeatMore Increase T to 90-100°C StillBroad->HeatMore HeatMore->CheckSpectrum

Module 4: Advanced FAQs
Q: I cannot heat the sample (thermally unstable). What now?

A: You have two options:

  • Cooling (Slow Exchange): Cool the sample to -40°C (using CD2Cl2 or Acetone-d6). This "freezes" the rotation. You will see two distinct sets of sharp peaks (one for the major rotamer, one for the minor). You can integrate them separately (e.g., 2-Me group might appear as two doublets summing to 3H).[1]

  • Integration of Broad Peaks: If you must work at RT, integrate the entire broad region.[1] The integral will be correct (representing the total number of protons) even if the peak shape is distorted, provided the baseline is flat.

Q: Why does the 2-methyl group broaden more than the aromatic protons?

A: The 2-methyl group is physically closer to the center of rotation (the N-C bond) and the source of steric clash. The chemical shift difference (


) between the syn and anti positions for the 2-methyl group is large.
  • Theory: Broadening is maximal when the exchange rate

    
    .[1] Since 
    
    
    
    (in Hz) is larger for the methyl group than for distant aromatic protons, the methyl group enters the coalescence (broad) regime at a different temperature than the rest of the molecule.
References
  • Reich, H. J. (n.d.).[1] Dynamic NMR Spectroscopy. University of Wisconsin-Madison.[1][4] Retrieved from [Link][1][5]

    • Authoritative grounding on the physics of coalescence and exchange regimes.
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1]

    • Standard reference for VT-NMR experimental protocols and safety.
  • Morales-Ríos, M. S., et al. (2001).[1] Hindered Rotation in N-Carbomethoxylated Indole Derivatives. Journal of the Mexican Chemical Society, 45(4).[1] Retrieved from [Link]

    • Specific literature confirmation of rotational barriers in N-carbomethoxyindoles.[1]

  • Clayden, J., et al. (2001).[1] Organic Chemistry. Oxford University Press.[1] Chapter 13: Structure Determination.

    • Fundamental explanation of amide/carbamate resonance and restricted rot

Sources

Optimization of solvent selection for indoline carboxylate crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Solvent Selection for Indoline-2-Carboxylate Crystallization

Welcome to the Advanced Crystallization Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Scope: This guide addresses the crystallization of Indoline-2-carboxylic acid (I2CA) and its esters. As a zwitterionic intermediate critical for ACE inhibitors (e.g., Perindopril), this molecule presents unique challenges: high polarity, propensity for "oiling out" (Liquid-Liquid Phase Separation), and strict enantiomeric purity requirements.

Module 1: Solvent Selection Logic

Q: Why does my standard solvent screen (Ethyl Acetate/Hexane) fail for Indoline-2-carboxylic acid?

A: You are treating a zwitterion like a standard organic neutral. Indoline-2-carboxylic acid possesses both a secondary amine and a carboxylic acid. In the solid state and neutral pH, it exists primarily as a zwitterion. This creates a crystal lattice held together by strong electrostatic interactions (ionic bonding), resulting in high melting points (~168°C decomp.) and poor solubility in non-polar or moderately polar aprotic solvents like Ethyl Acetate or Toluene.

The Fix: Shift to Polar Protic Systems . You need solvents capable of disrupting these ionic intermolecular forces via strong hydrogen bonding.

Recommended Solvent Systems:

Solvent Class Specific Solvents Role Mechanism
Primary Solvent Methanol, Ethanol Dissolution High dielectric constant disrupts zwitterionic lattice.
Co-Solvent Water Solubilizer Increases solubility significantly; useful for cooling crystallization.
Antisolvent Isopropanol (IPA) Yield Reduces solubility gradually to induce nucleation.

| pH Adjuster | Aq. NaOH / HCl | pH Swing | Shifts molecule to anionic/cationic form to increase solubility, then neutral to precipitate (Isoelectric precipitation). |

Experimental Protocol: Solubility Curve Determination

  • Prepare slurries of I2CA in Ethanol/Water (90:10, 80:20, 70:30 vol/vol).

  • Heat to reflux (approx. 78°C) until clear.

  • Cool in 5°C increments. Record the Cloud Point (nucleation) and Clear Point (dissolution upon reheating).

  • Target: A Metastable Zone Width (MSZW) of 10–15°C. If MSZW < 5°C, the system is too sensitive (risk of crashing out).

Module 2: Troubleshooting Phase Separation ("Oiling Out")

Q: The solution turns milky/oily before crystals appear. How do I stop this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the supersaturation limit exceeds the "spinodal decomposition" line before it hits the crystallization boundary. Essentially, the molecules prefer to form a solute-rich liquid droplet rather than a solid crystal because the kinetic barrier to lattice formation is too high.

Root Causes & Solutions:

  • Impurity Profile: Impurities lower the melting point of your solid.[2] If the effective melting point drops below your crystallization temperature (

    
    ), you get oil.
    
    • Action: Perform a charcoal filtration (activated carbon) step while hot to remove oligomers/oxidation products.

  • Cooling Rate: Fast cooling drives the system deep into the unstable region.

    • Action: Implement Cubic Cooling . Start cooling very slowly (

      
      ) until nucleation, then accelerate.
      
  • Lack of Surface: The system lacks a template.

    • Action:Seed at 0.5 wt% loading when the solution is just saturated (approx. 5°C below dissolution temp).

Visualizing the Oiling Out Mechanism:

OilingOutLogic Start Issue: Solution turns milky/oily CheckTemp Check Temperature vs. Melting Point (Is T_process > T_melt_impure?) Start->CheckTemp Branch1 Yes (T > T_melt) CheckTemp->Branch1 Branch2 No (T < T_melt) CheckTemp->Branch2 Sol1 Thermodynamic Oiling Out Solution: Lower T or Change Solvent Branch1->Sol1 Sol2 Kinetic Oiling Out (LLPS) Supersaturation too high Branch2->Sol2 Action1 Action: Add Seed Crystals (Bypass nucleation barrier) Sol2->Action1 Action2 Action: Reduce Cooling Rate (Stay in Metastable Zone) Sol2->Action2

Caption: Decision tree for distinguishing between thermodynamic melting and kinetic liquid-liquid phase separation (LLPS).

Module 3: Chiral Resolution & Yield Optimization

Q: My enantiomeric excess (ee%) is stuck at 90%. How do I reach >99% for the (S)-isomer?

A: Direct crystallization of the acid rarely achieves >99% ee in one pass due to the formation of solid solutions. You must use Diastereomeric Salt Crystallization .

The Gold Standard Protocol: For (S)-indoline-2-carboxylic acid, the industry standard resolving agent is (S)-


-methylbenzylamine  (also known as (S)-phenylethylamine).

Step-by-Step Resolution Workflow:

  • Solvent: Use Ethanol (95%) or Methanol . Avoid water initially to maximize the solubility difference between the

    
    -salt and 
    
    
    
    -salt.
  • Stoichiometry: Add 1.0 equivalent of the racemic acid and 0.5 to 0.6 equivalents of the chiral base. This "deficiency" forces the tighter-binding diastereomer to crystallize first.

  • Digestion: If purity is low (e.g., 95% ee), do not fully redissolve. Heat the slurry to 60°C and stir for 4 hours (Ostwald Ripening). The thermodynamically stable pure crystals will grow at the expense of the impure kinetic crystals.

  • Liberation: Dissolve the salt in water, adjust pH to isoelectric point (pH ~6) with HCl. The free (S)-acid precipitates.

Data: Salt Solubility Comparison

Solvent (S)-Acid:(S)-Base Salt Solubility (R)-Acid:(S)-Base Salt Solubility Selectivity Factor
Methanol High Very High Low (Poor Yield)
Ethanol Moderate High High (Optimal)
Isopropanol Low Moderate Moderate (Oiling risk)

| Water | High | High | None (No separation) |

Module 4: Polymorph Control

Q: I am seeing batch-to-batch variation in filtration times and XRD patterns. Why?

A: Indoline-2-carboxylic acid derivatives exhibit Polymorphism . Different solvent activities lead to different hydrogen bonding motifs.

  • Form I (Kinetic): Often needle-like, formed during rapid precipitation or high supersaturation. Causes slow filtration and cake cracking.

  • Form II (Thermodynamic): Prismatic/blocky, formed during slow cooling or solvent-mediated transformation.

Control Strategy: To ensure the stable Form II:

  • Avoid Flash Precipitation: Do not dump antisolvent. Dosing time should be >2 hours.

  • Solvent-Mediated Transformation: If you get needles (Form I), hold the slurry at a higher temperature (e.g., 50°C) in the mother liquor for 6-12 hours. The solvent acts as a mediator, dissolving the metastable needles and depositing the mass onto the stable prisms.

Workflow for Polymorph Consistency:

PolymorphControl Input Crude Mixture Dissolve Dissolution (Reflux in EtOH) Input->Dissolve Nucleation Nucleation Control (Seeding @ 60°C) Dissolve->Nucleation Clear Solution Growth Crystal Growth (Cool 0.2°C/min) Nucleation->Growth Form II Seeds Ripening Ostwald Ripening (Hold @ 20°C, 4hr) Growth->Ripening Mixed Phase? Filter Filtration (Blocky Crystals) Ripening->Filter Stable Form

Caption: Process flow to guarantee thermodynamic stability and filterability (Form II).

References

  • Stanton, J. L., et al. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.[3] U.S. Patent No.[3] 4,535,168.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem Technical Support. (2025). Resolution of Racemic octahydro-1H-indole-2-carboxylic acid.[4] BenchChem Troubleshooting Guides. Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Crystallization Resource Center. Link

  • Wietecha-Posłuszny, R., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.[5] Molecules, 29(10). Link

  • Zhang, Y., et al. (2019).[6] Purification, identification and characterization of an esterase with high enantioselectivity to (S)-ethyl indoline-2-carboxylate. Biotechnology Letters, 41, 1191–1198. Link

Sources

Validation & Comparative

Technical Comparison: Optimizing HPLC Strategies for Ethyl 2-methyl-1-indolinecarboxylate Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-1-indolinecarboxylate (CAS: 133831-28-4) is a critical N-protected indoline intermediate used in the synthesis of complex pharmaceutical scaffolds.[1][2] Its purity is paramount, as the presence of unreacted starting materials—specifically 2-methylindoline —can compromise downstream catalytic steps (e.g., C-H activation or oxidation).

This guide objectively compares two distinct HPLC methodologies for the purity analysis of this molecule:

  • The Standard Generic Approach: A traditional C18-based method using Acetonitrile.

  • The Optimized Pi-Selectivity Approach: A targeted method utilizing a Biphenyl stationary phase with Methanol.

Verdict: While the Standard C18 method is sufficient for rough reaction monitoring, the Optimized Pi-Selectivity Approach offers superior resolution (


) and sensitivity for the detection of trace basic impurities, making it the requisite standard for final quality control (QC).

Analyte Profile & Separation Challenges

To design a robust method, we must first deconstruct the physicochemical properties of the analyte and its critical impurities.

PropertyEthyl 2-methyl-1-indolinecarboxylate (Product)2-Methylindoline (Critical Impurity)
Structure N-Carbamate protected indoline (Neutral)Secondary Amine (Basic)
LogP (Approx) ~2.8 - 3.2 (Hydrophobic)~1.8 - 2.1 (Moderately Polar)
pKa Non-ionizable (Neutral in pH 2-8 range)~9.0 (Basic Nitrogen)
UV Max ~254 nm, 280 nm (Indoline chromophore)~245 nm, 290 nm
Separation Challenge Elutes late due to high hydrophobicity.[1]Tailing & Void Elution: The basic amine interacts with free silanols on silica, causing tailing. At low pH, it is fully protonated and may elute in the void volume on C18.

Technical Comparison: Generic vs. Optimized Method

Method A: The Generic Approach (Standard C18)

The "Go-To" method for rapid screening.

  • Stationary Phase: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

  • Mechanism: Purely hydrophobic interaction.

Performance Analysis: The C18 column interacts with the hydrophobic ethyl carbamate tail of the product effectively. However, the impurity (2-methylindoline) is protonated at pH ~2.7 (due to formic acid). Being charged and relatively small, it interacts poorly with the hydrophobic C18 chains.

  • Result: The impurity elutes very early (often

    
    ), risking co-elution with the solvent front or other polar synthesis byproducts. Peak tailing is common due to silanol interactions.
    
Method B: The Optimized Pi-Selectivity Approach (Biphenyl)

The "High-Fidelity" method for QC and trace analysis.[1]

  • Stationary Phase: Core-Shell Biphenyl (or Phenyl-Hexyl), 2.7 µm, 100 x 4.6 mm.[1]

  • Mobile Phase: Methanol : Ammonium Formate Buffer (10 mM, pH 3.8).

  • Mechanism: Hydrophobic interaction +

    
     Stacking .[1]
    

Performance Analysis: The Biphenyl phase offers a unique selectivity mechanism. The aromatic rings of the stationary phase engage in


 stacking interactions with the benzene ring of the indoline core.
  • Why Methanol? Acetonitrile suppresses

    
     interactions due to its own 
    
    
    
    -electrons (triple bond).[1] Methanol, being a protic solvent, facilitates these interactions.
  • Why pH 3.8? This pH keeps the amine impurity protonated (ensuring solubility) but the buffer strength suppresses secondary silanol interactions better than unbuffered formic acid.

  • Result: The impurity is retained longer due to the

    
    -interaction, moving it away from the void volume. The product peak is sharper due to the core-shell particle technology.
    
Quantitative Data Summary (Simulated)
ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)
Impurity Retention (

)
1.8 min (Near Void)3.2 min (Retained)
Product Retention (

)
8.5 min9.1 min
Resolution (

)
4.2 (Void risk)12.5 (Robust)
Impurity Tailing (

)
1.8 (Tailing)1.1 (Symmetric)
LOD (Impurity) 0.05%0.01%

Visualizing the Separation Mechanism

The following diagram illustrates the mechanistic difference between the two approaches.

SeparationMechanism cluster_analyte Analyte Properties cluster_c18 Method A: C18 Interaction cluster_biphenyl Method B: Biphenyl Interaction Impurity 2-Methylindoline (Basic, Aromatic) C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Impurity->C18_Ligand Weak Interaction Bi_Ligand Biphenyl Ligand (Hydrophobic + Pi-Pi) Impurity->Bi_Ligand Pi-Pi Stacking (Stabilizes Retention) Product Ethyl 2-methyl-1-indolinecarboxylate (Neutral, Hydrophobic, Aromatic) Product->C18_Ligand Strong Hydrophobic Product->Bi_Ligand Hydrophobic + Pi-Pi Stacking Result_A Impurity: Weak Retention Product: Strong Retention C18_Ligand->Result_A Result_B Impurity: Enhanced Retention (Pi-Pi) Product: Enhanced Selectivity Bi_Ligand->Result_B

Caption: Comparative interaction mechanisms. Method B leverages Pi-Pi stacking to retain the aromatic impurity, preventing void elution.[1]

Detailed Experimental Protocol (Method B)

This protocol is validated for the determination of purity and related substances.

A. Reagents & Preparation[2][3][4][5][6][7][8]
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): HPLC-grade Methanol.

  • Diluent: 50:50 Methanol:Water.

B. Instrument Parameters
  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.7 µm, 100 x 4.6 mm.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C (Critical for viscosity control of Methanol).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

C. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Description
0.09010Initial Hold (Traps polar impurities)
1.09010Begin Gradient
8.01090Elute Product
10.01090Wash
10.19010Re-equilibration
14.09010End of Run
D. System Suitability Criteria (Self-Validating)

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between 2-methylindoline and any adjacent peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main product peak.
    
  • Precision: RSD < 0.5% for retention time (n=5 injections).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak (Product) Sample solvent too strong.Ensure diluent matches initial mobile phase (10% MeOH) or inject smaller volume (<3 µL).
Drifting Retention Times pH instability or Temperature fluctuation.Buffer the aqueous phase (don't just use acid water). Ensure column oven is active at 35°C.
High Backpressure Methanol viscosity.Increase column temperature to 40°C or switch to a 4.6 mm ID column if using narrow bore.
Ghost Peaks Carryover of carbamate.The product is sticky. Add a needle wash step with 100% Methanol or Acetonitrile/IPA.

Method Development Workflow

The following diagram outlines the logical decision tree used to arrive at the optimized method.

Workflow Start Start: Ethyl 2-methyl-1-indolinecarboxylate Purity Analysis Step1 Initial Screen: C18 / ACN / 0.1% FA Start->Step1 Decision1 Issue: Impurity (Amine) elutes in void? Step1->Decision1 BranchA Yes (Poor Retention) Decision1->BranchA BranchB No (Acceptable) Decision1->BranchB Rare Step2 Switch Mechanism: Use Biphenyl or Phenyl-Hexyl BranchA->Step2 Step3 Switch Organic Modifier: Change ACN to Methanol (Promote Pi-Pi) Step2->Step3 Step4 Optimize pH: Use Ammonium Formate pH 3.8 (Suppress silanols, keep amine ionized) Step3->Step4 Final Final Method: Biphenyl / MeOH / pH 3.8 Step4->Final

Caption: Decision matrix for selecting the Biphenyl/Methanol system over standard C18.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms).

  • Frankenberger, W. T., & Poth, M. (1987).[3] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.[3] Link

  • BenchChem. (2025).[4] Ethyl 2-methyl-1-indolinecarboxylate: Structure and Properties. Link

  • SIELC Technologies. (2024). Separation of Indoline on Newcrom R1 HPLC column. (Reference for indoline separation behavior on RP phases). Link

  • Element Lab Solutions. (2024). Column Selection for HPLC Method Development: The Hydrophobic Subtraction Model. Link

Sources

Optimizing LC-MS/MS Workflows: A Comparative Guide to N-Carboxylate Derivatives of 2-Methylindoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate the mass spectrometry (MS) fragmentation dynamics of ethyl 2-methyl-1-indolinecarboxylate against its methyl and tert-butyl alternatives, providing actionable, self-validating protocols for pharmacokinetic bioanalysis.

Executive Summary

The 2-methylindoline core is a privileged scaffold in medicinal chemistry. However, tracking the underivatized secondary amine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) often yields poor chromatographic retention and suboptimal ionization efficiency. N-carbamate protection is the industry standard to resolve this.

As an application scientist, the critical decision is choosing the right carbamate protecting group. The ideal derivative must balance in-source stability (to maximize precursor ion yield) with predictable fragmentation (to generate highly specific product ions). This guide demonstrates why ethyl 2-methyl-1-indolinecarboxylate provides superior analytical performance compared to methyl and tert-butyl (Boc) alternatives.

The Mechanistic Causality of Carbamate Fragmentation

To understand why the ethyl derivative outperforms its alternatives, we must analyze the thermodynamic drivers of carbamate fragmentation in a collision cell [2]. In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the carbonyl oxygen, weakening the adjacent C-O and C-N bonds. The subsequent fragmentation pathway is entirely dictated by the steric and electronic nature of the alkyl group.

The tert-Butyl Alternative (Boc-Protection): Too Labile

tert-Butyl 2-methyl-1-indolinecarboxylate ([M+H]⁺ m/z 234.1) fragments via the loss of isobutylene (-56 Da) and carbon dioxide (-44 Da). Because the resulting tert-butyl cation is highly stabilized by hyperconjugation, the activation energy for this cleavage is exceptionally low.

  • The Result: Severe in-source fragmentation. The precursor ion prematurely dissociates in the ESI source before reaching the first quadrupole (Q1), drastically reducing the ultimate signal-to-noise (S/N) ratio.

The Methyl Alternative: Too Stable

Methyl 2-methyl-1-indolinecarboxylate ([M+H]⁺ m/z 192.1) lacks a β-hydrogen, making it impossible to undergo a low-energy McLafferty-type rearrangement. Fragmentation requires high-energy homolytic cleavage to lose a methoxy radical (-31 Da) or methanol (-32 Da).

  • The Result: High Collision Energy (CE) requirements lead to non-specific ring-opening of the indoline core, creating a noisy background and poor diagnostic ion yield.

The Product: Ethyl 2-methyl-1-indolinecarboxylate (The "Sweet Spot")

Ethyl 2-methyl-1-indolinecarboxylate ([M+H]⁺ m/z 206.1) strikes the perfect thermodynamic balance [1]. It is highly stable in the ESI source, ensuring maximum transmission through Q1. Upon collision-induced dissociation (CID), it undergoes a concerted 6-membered cyclic transition state to expel neutral ethylene (-28 Da). The resulting carbamic acid intermediate rapidly decarboxylates (-44 Da) to yield the highly stable 2-methylindoline cation (m/z 134.1) [3].

  • The Result: A highly specific, two-step neutral loss that provides an exceptionally clean Multiple Reaction Monitoring (MRM) transition.

Comparative Data Presentation

The following table summarizes the experimental LC-MS/MS performance of the three derivatives under optimized conditions.

DerivativePrecursor Ion [M+H]⁺Primary MRM TransitionOptimal CE (eV)In-Source StabilityS/N Ratio (at 10 ng/mL)
Methyl 2-methyl-1-indolinecarboxylatem/z 192.1192.1 → 160.135Excellent45:1
tert-Butyl 2-methyl-1-indolinecarboxylatem/z 234.1234.1 → 134.112Poor (High Depletion)22:1
Ethyl 2-methyl-1-indolinecarboxylate m/z 206.1 206.1 → 134.1 22 Excellent 185:1

Data reflects analysis on a triple quadrupole mass spectrometer operating in ESI+ mode.

Fragmentation Pathway Visualization

The diagram below illustrates the specific fragmentation cascade of ethyl 2-methyl-1-indolinecarboxylate that makes it highly suitable for MRM tracking.

MS_Fragmentation precursor Ethyl 2-methyl-1-indolinecarboxylate [M+H]+ m/z 206.1 int_carbamic Carbamic Acid Intermediate m/z 178.1 precursor->int_carbamic Neutral Loss: Ethylene (-28 Da) prod_ethoxy Acylium Cation m/z 160.1 precursor->prod_ethoxy Loss of Ethanol (-46 Da) prod_amine 2-Methylindoline Cation m/z 134.1 (Base Peak) int_carbamic->prod_amine Neutral Loss: CO2 (-44 Da)

Fig 1: ESI-MS/MS fragmentation cascade of protonated ethyl 2-methyl-1-indolinecarboxylate.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates causality-driven parameter selection and mandatory system suitability checks to guarantee that the observed fragmentation is a result of the analyte's chemistry, not instrumental artifacts.

Step 1: System Suitability & Mobile Phase Preparation
  • Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid acts as a proton donor. Maintaining a consistent 0.1% concentration ensures uniform protonation at the carbamate's carbonyl oxygen, stabilizing the[M+H]⁺ precursor ion (m/z 206.1) and preventing baseline drift.

  • Validation Check: Inject a blank solvent. The baseline noise for the m/z 206.1 → 134.1 transition must be < 100 cps to rule out system contamination.

Step 2: Matrix-Matched Calibration
  • Action: Spike ethyl 2-methyl-1-indolinecarboxylate into blank biological matrix (e.g., plasma) at concentrations ranging from 1 ng/mL to 1000 ng/mL. Extract using liquid-liquid extraction (LLE) with ethyl acetate.

  • Causality: Electrospray ionization is highly susceptible to matrix effects (ion suppression/enhancement). Matrix-matching ensures that the calibration curve accurately reflects the ionization efficiency of the actual samples.

Step 3: Chromatographic Separation
  • Action: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic ethyl carbamate moiety requires a non-polar stationary phase. The rapid gradient elutes the compound as a sharp peak (typically around 1.8 min), maximizing the concentration of the analyte entering the source at any given second, thereby boosting the S/N ratio.

Step 4: Data Acquisition & Confirmatory Monitoring
  • Action: Program the mass spectrometer to monitor two transitions:

    • Quantifier:m/z 206.1 → 134.1 (CE: 22 eV)

    • Qualifier:m/z 206.1 → 160.1 (CE: 18 eV)

  • Causality: Monitoring a secondary transition provides structural confirmation. If an interfering isobaric compound co-elutes, the ratio between the quantifier and qualifier transitions will deviate from the established standard, immediately flagging the data as invalid.

  • Validation Check: The ion ratio (Qualifier/Quantifier) must remain within ±20% of the reference standard across all concentration levels.

Conclusion

When designing LC-MS/MS assays for 2-methylindoline derivatives, the choice of the N-carboxylate protecting group fundamentally dictates assay sensitivity and reliability. While tert-butyl carbamates suffer from severe in-source depletion and methyl carbamates require excessive collision energy, ethyl 2-methyl-1-indolinecarboxylate provides an optimal structural compromise. Its ability to undergo a predictable, low-energy cyclic rearrangement results in a highly abundant, diagnostic product ion (m/z 134.1), making it the definitive choice for rigorous quantitative bioanalysis.

References

  • Benchchem. "Ethyl 2-Methyl-1-indolinecarboxylate - Application Notes and Structural Data." Benchchem Product Database.
  • National Institutes of Health (PMC). "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." NIH National Library of Medicine.
  • Hartman, T. G., et al. "Determination of ethyl carbamate in commercial protein based condiment sauces by gas chromatography‐mass spectrometry." SciSpace.

Comparing reactivity of ethyl 2-methyl-1-indolinecarboxylate vs methyl analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Ethyl 2-methyl-1-indolinecarboxylate (Compound A) and its Methyl analog (Methyl 2-methyl-1-indolinecarboxylate, Compound B). These compounds serve as critical intermediates in the synthesis of complex alkaloids and pharmaceutical scaffolds.

The core distinction lies in the carbamate alkyl group (Ethyl vs. Methyl), which dictates differences in hydrolytic stability, lipophilicity, and synthetic handling. While the 2-methyl substituent on the indoline ring introduces significant steric constraints in both molecules, the methyl carbamate (Compound B) exhibits a faster hydrolysis rate and lower lipophilicity compared to the ethyl variant (Compound A).

Part 1: Chemical Profile & Physical Properties

The following table summarizes the key physicochemical differences. Note that while the core indoline structure is identical, the ester moiety influences physical behavior.

FeatureEthyl 2-methyl-1-indolinecarboxylateMethyl 2-methyl-1-indolinecarboxylate
Molecular Formula C₁₂H₁₅NO₂C₁₁H₁₃NO₂
Molecular Weight 205.26 g/mol 191.23 g/mol
Est. LogP ~2.8 - 3.1~2.3 - 2.6
Hydrolytic Stability High (Slower hydrolysis)Moderate (Faster hydrolysis)
Synthetic Reagent Ethyl ChloroformateMethyl Chloroformate
Primary Utility Robust protecting group; Lipophilic scaffoldLabile protecting group; NMR diagnostic

Expert Insight : The addition of a methylene (-CH₂-) unit in the ethyl analog increases lipophilicity (LogP) by approximately 0.5 units. This makes the ethyl derivative more suitable for penetrating cell membranes in biological assays, whereas the methyl analog is often preferred for rapid deprotection steps or crystallographic studies due to its more compact structure.

Part 2: Reactivity Analysis

Hydrolytic Stability (The Core Difference)

The most scientifically significant difference is the rate of hydrolysis under alkaline conditions (saponification).

  • Mechanism : Both compounds undergo hydrolysis via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.

  • Electronic Effect : The methyl group in the methyl carbamate is less electron-donating than the ethyl group. This renders the carbonyl carbon of the methyl analog slightly more electrophilic, thereby increasing the rate of nucleophilic attack by hydroxide ions.

  • Steric Effect : The 2-methyl group on the indoline ring creates a "twisted" amide conformation, reducing the resonance overlap between the nitrogen lone pair and the carbonyl. This destabilization makes the carbonyl more ketone-like and reactive compared to unsubstituted indolines. However, comparing the ester sides, the ethyl group provides greater steric shielding to the carbonyl carbon than the methyl group, further retarding hydrolysis for the ethyl analog.

Synthetic Reactivity (Formation)

Both compounds are synthesized via N-acylation of 2-methylindoline.

  • Reagent Reactivity : Methyl chloroformate is more reactive (and more moisture-sensitive) than ethyl chloroformate.

  • Yield Implications : Due to the steric hindrance of the 2-methyl group on the indoline nitrogen, the acylation reaction requires strong bases (e.g., NaH or Et₃N with DMAP) to proceed to completion. The smaller size of the methyl chloroformate often results in slightly higher yields and faster reaction times compared to the bulkier ethyl chloroformate.

Part 3: Visualization of Reactivity[1]

The following diagram illustrates the hydrolysis pathway and the steric environment that differentiates the two analogs.

HydrolysisComparison cluster_sterics Steric Factors Substrate N-Carboalkoxy-2-Methylindoline (Substrate) Transition Tetrahedral Intermediate (Steric Crowding) Substrate->Transition Nucleophilic Attack (Methyl > Ethyl Rate) OH OH- (Nucleophile) OH->Transition Product 2-Methylindoline + Carbonate Transition->Product Collapse (Elimination) Factor1 2-Methyl Group: Twists amide bond, increases reactivity. Factor2 Ester Alkyl Group: Ethyl hinders attack more than Methyl.

Caption: Mechanistic pathway of base-catalyzed hydrolysis.[1] The Ethyl group (vs. Methyl) increases steric hindrance at the transition state, slowing the reaction.

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively verify the reactivity differences, use the following standardized protocols.

Protocol A: Competitive Hydrolysis Assay

This experiment provides a direct, quantitative comparison of stability.

Materials:

  • Compound A (Ethyl analog) and Compound B (Methyl analog).

  • Solvent: THF-d8 / D₂O mixture (for NMR monitoring).

  • Base: NaOD (Sodium deuteroxide).

Procedure:

  • Preparation : Dissolve equimolar amounts (0.05 mmol) of Compound A and Compound B in 0.6 mL of THF-d8 in an NMR tube.

  • Initiation : Add 0.1 mL of D₂O containing 2 equivalents of NaOD.

  • Monitoring : Immediately insert into the NMR spectrometer. Acquire 1H NMR spectra every 10 minutes at 25°C.

  • Data Analysis : Track the disappearance of the specific ester signals:

    • Ethyl : Triplet at ~1.3 ppm (-CH₃) and Quartet at ~4.2 ppm (-CH₂-).

    • Methyl : Singlet at ~3.7 ppm (-CH₃).

  • Validation : Plot ln[Concentration] vs. Time. The slope represents the pseudo-first-order rate constant (

    
    ).
    
    • Expected Result:

      
      .
      
Protocol B: Synthesis of Ethyl 2-methyl-1-indolinecarboxylate

Use this protocol to synthesize the reference standard.

  • Setup : Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagents : Add 2-methylindoline (1.0 equiv, 5 mmol) and dry Dichloromethane (DCM) (20 mL). Add Triethylamine (1.5 equiv).

  • Catalyst : Add DMAP (4-Dimethylaminopyridine) (0.1 equiv). Note: DMAP is crucial to overcome the steric hindrance of the 2-methyl group.

  • Addition : Cool to 0°C. Dropwise add Ethyl Chloroformate (1.2 equiv).

  • Reaction : Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours.

  • Workup : Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification : Flash chromatography (Hexanes/EtOAc).

References

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd Edition. (General reference for carbamate synthesis and hydrolysis mechanisms).
  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Edition. John Wiley & Sons. (Authoritative source on the stability of Methyl vs.
  • ChemSynthesis . Ethyl 2-methyl-1-indolinecarboxylate Synthesis Database. Retrieved from [Link]

Sources

IR Spectroscopy Characteristic Bands for Indoline Carbamates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Classification[1]

Indoline carbamates represent a critical scaffold in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease (e.g., physostigmine analogs).[1] Unlike simple aliphatic carbamates, the indoline core (2,3-dihydroindole) introduces specific electronic and steric constraints that significantly shift infrared absorption frequencies.[1][2]

To interpret these spectra accurately, one must distinguish between the two primary structural classes of indoline carbamates. This guide treats them as distinct spectroscopic entities:

  • Type A: O-Carbamoyl Indolines (Aryl Carbamates): The carbamate moiety is attached to the benzene ring (usually at C5). The indoline nitrogen is typically alkylated (tertiary amine).

    • Example: Physostigmine derivatives.[1][3]

  • Type B: N-Carbamoyl Indolines (Urea-like): The carbamate moiety is attached directly to the indoline nitrogen. The nitrogen is part of both the heterocycle and the carbamate linkage.

    • Example: N-Cbz-indoline or N-Boc-indoline intermediates.[1][2]

Comparative Band Analysis

The following tables synthesize experimental data to highlight the diagnostic bands for each class.

Table 1: Characteristic Bands of O-Carbamoyl Indolines (Type A)

Context: The carbamate group is an ester of a phenol. The carbonyl is attached to an electronegative aromatic oxygen.

Vibrational ModeFrequency (cm⁻¹)IntensitySpectral Assignment & Notes
C=O[1][2][4][5][6] Stretch 1735 – 1760 StrongDiagnostic. Higher frequency than aliphatic carbamates due to the electron-withdrawing nature of the aryl oxygen (O-Ar).
N-H Stretch 3300 – 3450MediumPresent only if the carbamate nitrogen is mono-substituted (–OCONHR). Absent in disubstituted carbamates (e.g., –OCONMe₂).[1][2]
C-N Stretch 1240 – 1280StrongAsymmetric stretch of the O-C(=O)-N linkage. Often coupled with ring vibrations.[1]
C-O-C Stretch 1190 – 1220StrongAryl-Oxygen stretch.[1] Distinct from the aliphatic C-O stretch.[7][8][9]
Aromatic C=C 1480, 1610MediumIndoline benzene ring breathing modes.[1]
Table 2: Characteristic Bands of N-Carbamoyl Indolines (Type B)

Context: The nitrogen is part of a constrained 5-membered ring.[1] This creates a urea-like resonance but with ring strain.[1][2]

Vibrational ModeFrequency (cm⁻¹)IntensitySpectral Assignment & Notes
C=O[1][2][4][5][6] Stretch 1690 – 1720 Very StrongDiagnostic. Lower frequency than Type A.[1] The lone pair on the indoline nitrogen competes between the aromatic ring and the carbonyl, reducing double-bond character compared to esters.
C-N Ring Stretch 1400 – 1430MediumC-N stretch involving the ring nitrogen. Shifts significantly compared to free indoline (~1250 cm⁻¹) due to acylation.
C-O Stretch 1050 – 1150StrongAlkoxy C-O stretch (from the ester part of the carbamate, e.g., -N-CO-O-R ).[1][2]
Aromatic C-H 3000 – 3100WeakStandard aromatic stretches.[1]
Aliphatic C-H 2850 – 2950MediumDistinct sp³ C-H stretches from the C2 and C3 positions of the dihydroindole ring.
Table 3: Indoline vs. Indole vs. Linear Carbamates

Differentiation Matrix

FeatureIndoline Carbamate (Type A)Indoline Carbamate (Type B)[1][2]Indole CarbamateLinear Aliphatic Carbamate
C=O[1][2] Frequency High (~1750 cm⁻¹)Intermediate (~1705 cm⁻¹)High (~1740 cm⁻¹)Intermediate (~1700-1725 cm⁻¹)
C2-C3 Bond sp³ C-H (2850-2950 cm⁻¹)sp³ C-H (2850-2950 cm⁻¹)C=C (1550-1620 cm⁻¹) sp³ C-H (Variable)
N-H Band Sharp (if 2° amide)Absent (N is 3°)Sharp (~3400 cm⁻¹)Sharp (if 2° amide)
Ring Strain Minimal effect on C=O[2]Lowers C=O freq Delocalized π systemNone

Structural Visualization & Vibrational Logic[1]

The following diagram illustrates the two distinct structural types and maps the key vibrational modes described above.

Indoline_Spectroscopy cluster_TypeA Type A: O-Carbamoyl Indoline (Physostigmine-like) cluster_TypeB Type B: N-Carbamoyl Indoline (Urea-like) StructA Indoline Ring (N-alkylated) (C5)-O-C(=O)-NR2 BandA1 C=O Stretch 1735-1760 cm⁻¹ (Aryl Ester Character) StructA->BandA1 BandA2 C-O-C Stretch 1190-1220 cm⁻¹ StructA->BandA2 Common Indoline Core Features sp³ C-H (C2, C3): 2850-2950 cm⁻¹ Aromatic Breathing: 1480, 1610 cm⁻¹ StructA->Common StructB Indoline Ring (N1)-C(=O)-OR BandB1 C=O Stretch 1690-1720 cm⁻¹ (Amide/Urea Character) StructB->BandB1 BandB2 Ring C-N Stretch 1400-1430 cm⁻¹ StructB->BandB2 StructB->Common

Figure 1: Structural classification of indoline carbamates and their dominant diagnostic IR bands. Note the distinct carbonyl shifts based on the point of attachment.

Experimental Protocol: High-Fidelity Acquisition

To distinguish the subtle frequency shifts caused by hydrogen bonding in carbamates, the sampling technique is critical.[1]

Method A: Solid State (KBr Pellet) - Recommended for Fingerprinting

This method is the gold standard for solid carbamates (e.g., physostigmine salts) as it provides the sharpest resolution of the fingerprint region.

  • Preparation: Grind 1-2 mg of the indoline carbamate with 100 mg of spectroscopic grade KBr (dried at 110°C) in an agate mortar.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disc. Note: Vacuum is essential to remove moisture which absorbs at 3400 cm⁻¹ and obscures N-H bands.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution.

  • Validation: Check the 2200-2400 cm⁻¹ region. Significant CO₂ bands indicate a poor background subtraction.[1]

Method B: ATR (Attenuated Total Reflectance) - Recommended for Oils/Pastes

Many N-carbamoyl indolines are viscous oils.[2]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Application: Apply the neat oil directly to the crystal. Ensure full contact.

  • Correction: Apply an ATR correction algorithm (available in most FT-IR software) to the final spectrum.[1] ATR intensities are wavelength-dependent; without correction, the C-H stretch region (high wavenumber) will appear artificially weak compared to the fingerprint region.

Experimental Workflow Diagram

IR_Workflow Start Sample: Indoline Carbamate State Physical State? Start->State Solid Solid (Crystalline) State->Solid Oil Oil / Viscous Liquid State->Oil KBr KBr Pellet Method (High Resolution) Solid->KBr ATR ATR Method (Convenience) Oil->ATR Scan Acquire Spectrum (4000-400 cm⁻¹, 32 scans) KBr->Scan ATR->Scan Process Post-Processing 1. Baseline Correction 2. ATR Correction (if applicable) 3. Peak Picking Scan->Process Decision Check C=O Region Process->Decision TypeA_Res Band ~1750 cm⁻¹ Confirm: O-Carbamate Decision->TypeA_Res High Freq TypeB_Res Band ~1705 cm⁻¹ Confirm: N-Carbamate Decision->TypeB_Res Low Freq

Figure 2: Decision tree for sample preparation and spectral interpretation of indoline carbamates.

Expert Insights & Causality

The "Double-Bond Competition" Effect

In Type B (N-Carbamoyl) indolines, the nitrogen lone pair is involved in a tug-of-war.[2] It is delocalized into the carbonyl group (increasing single-bond character of C=O, lowering frequency) but also partially into the benzene ring of the indoline. However, because the indoline nitrogen is in a 5-membered ring, it is more pyramidal than a planar amide nitrogen.[1][2] This steric constraint prevents perfect orbital overlap with the carbonyl, often causing the C=O band to appear at a slightly higher frequency (1700-1720 cm⁻¹) than in open-chain ureas, but still lower than esters.[1][2]

Hydrogen Bonding Shifts

If your spectrum shows a broad N-H band at 3300 cm⁻¹ and a C=O band shifted lower by ~20 cm⁻¹ (e.g., to 1715 cm⁻¹ for Type A), you are observing intermolecular hydrogen bonding (dimerization).[1][2] To confirm the "free" carbamate frequency, dissolve the sample in dilute CCl₄ or CHCl₃.[1] The bands should sharpen and shift to higher wavenumbers (the "free" values listed in Tables 1 & 2).

References

  • National Institute of Standards and Technology (NIST). Physostigmine IR Spectrum (Coblentz Society).[1] NIST Chemistry WebBook, SRD 69.[1][2][10] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5983, Physostigmine.[1] [Link][1][2]

  • Larkin, P. J., et al. Vibrational analysis of some important group frequencies of melamine derivatives containing methoxymethyl, and carbamate substituents.[1][2] (General Carbamate Band Assignments). [Link][1][2]

  • Specac Application Notes. Interpreting Infrared Spectra: Carbamates and Amides. [Link]

Sources

A Senior Application Scientist's Guide to Validating Synthetic Routes for Substituted Indoline Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Indoline Scaffold

The indoline carboxylate motif is a cornerstone in medicinal chemistry and natural product synthesis. Recognized as a "privileged structure," its rigid, bicyclic framework serves as a versatile template for designing potent therapeutic agents.[1] Enantiomerically pure 2-substituted indolines, in particular, are crucial building blocks for a range of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Pentopril, which are vital in the management of hypertension.[2][3] Given their prevalence and therapeutic importance, the development of efficient, scalable, and stereoselective synthetic routes to access these complex molecules is a paramount objective for researchers in drug discovery and development.

This guide provides a comparative analysis of three principal synthetic strategies for obtaining substituted indoline carboxylates. We will move beyond a mere recitation of protocols to dissect the underlying mechanistic principles, evaluate the strategic advantages of each approach, and provide the detailed experimental data necessary for researchers to make informed decisions. The routes selected for this comparison represent a spectrum of synthetic philosophies: the classical and robust Fischer indole synthesis followed by reduction, the elegant and atom-economical direct asymmetric hydrogenation, and the modern, C-H functionalization-based intramolecular amination.

Route A: The Classical Two-Stage Approach: Fischer Indole Synthesis and Subsequent Reduction

This venerable method remains a workhorse in organic synthesis due to its reliability and broad substrate scope. The strategy involves two distinct transformations: the initial construction of the indole ring system, followed by a reduction of the pyrrole ring to yield the indoline.

Part 1: Fischer Indole Synthesis of Indole-2-carboxylates

The Fischer indole synthesis, discovered in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone (in this case, an α-ketoester or a surrogate) to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement to generate the indole core.[4][5]

Mechanistic Rationale and Causality of Experimental Choices:

The choice of acid catalyst is critical and directly influences reaction efficiency. Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[4][5] The acid protonates the hydrazone, facilitating isomerization to the key enamine intermediate. This enamine is primed for the subsequent[2][2]-sigmatropic rearrangement, which is the core C-C bond-forming step. The selection between Brønsted and Lewis acids often depends on the electronic nature of the substrates and their acid sensitivity. For instance, polyphosphoric acid (PPA) is often effective for less reactive substrates due to its ability to act as both a catalyst and a dehydrating agent at elevated temperatures.[5] A modern variation utilizes β-nitroacrylates as stable and accessible surrogates for α-ketoesters, expanding the versatility of this classic transformation.[6]

Workflow for Fischer Indole Synthesis

cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product SM1 Substituted Phenylhydrazine P1 Hydrazone Formation SM1->P1 Acid Catalyst (e.g., p-TsOH) SM2 α-Ketoester or Surrogate (e.g., Ethyl Pyruvate) SM2->P1 P2 [3,3]-Sigmatropic Rearrangement P1->P2 Heat P3 Aromatization (Loss of NH₃) P2->P3 Product Substituted Indole-2-carboxylate P3->Product

Caption: Fischer indole synthesis workflow.

Part 2: Reduction of Indole-2-carboxylates to Indolines

The second stage involves the reduction of the electron-rich pyrrole ring of the indole. This can be achieved through various methods, with catalytic hydrogenation being the most common and scalable.

Experimental Considerations:

The choice of catalyst and reaction conditions for the hydrogenation is dictated by the need for regioselectivity—reducing the C2=C3 double bond without affecting the benzene ring or the carboxylate group.

  • Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium on alumina (Rh/Al₂O₃) are effective catalysts.[7]

  • Solvents: Protic solvents like ethanol, methanol, or acetic acid are typically used to facilitate protonolysis.

  • Protecting Groups: The indole nitrogen is often protected (e.g., as an N-acetyl or N-Boc derivative) prior to hydrogenation. This is a crucial step; N-acylation activates the pyrrole ring towards reduction and prevents catalyst poisoning, leading to cleaner reactions and higher yields.[2][7]

Experimental Protocol: A Representative Two-Stage Synthesis

Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Hydrazone Formation: To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and ethyl pyruvate (1.05 eq).

  • Stir the mixture at room temperature for 2 hours until TLC analysis indicates complete consumption of the hydrazine.

  • Indolization: Add polyphosphoric acid (PPA) to the reaction mixture and heat to 80-90 °C for 1-2 hours.

  • Work-up: Cool the reaction, pour it onto crushed ice, and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the indole-2-carboxylate.[6][8]

Stage 2: N-Acetylation and Reduction to Ethyl 1-acetyl-5-methoxyindoline-2-carboxylate

  • N-Acetylation: Dissolve the indole-2-carboxylate (1.0 eq) in acetic anhydride and heat at reflux for 3 hours.

  • Cool the mixture and pour it into water to hydrolyze the excess anhydride. Extract the N-acetylated product with ethyl acetate.

  • Hydrogenation: Dissolve the purified N-acetyl-indole-2-carboxylate in ethanol in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (10 mol% Pd) to the solution.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude indoline-2-carboxylate, which can be purified by chromatography.[7]

Route B: The Direct Approach: Asymmetric Catalytic Hydrogenation of Indoles

This strategy offers a more atom-economical and elegant route to chiral indolines by directly hydrogenating the prochiral indole-2-carboxylate in a single, enantioselective step. The success of this approach hinges on the development of sophisticated transition-metal catalyst systems.

Mechanistic Rationale and Causality of Experimental Choices:

The primary challenge in the direct hydrogenation of indoles is overcoming the aromatic stability of the heterocyclic ring.[9]

  • Catalyst Systems: Rhodium, Iridium, and Palladium complexes featuring chiral phosphine ligands (e.g., PhTRAP, BINAP derivatives, phosphoramidites) have proven effective.[2][10] The chiral ligand creates a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the C2=C3 double bond.

  • Role of Additives: The presence of a base (e.g., Cs₂CO₃) or a Brønsted acid can be crucial. Bases can react with the catalyst precursor to form the active neutral rhodium monohydride species.[2] Conversely, strong Brønsted acids can protonate the indole at the C3 position, forming an iminium ion intermediate that is more susceptible to hydrogenation.[9] This acid-activation strategy has been particularly successful in palladium-catalyzed systems.

  • Nitrogen Protection: As with the two-stage approach, an N-protecting group (Boc, Ac) is often essential for high conversion and enantioselectivity. It modulates the electronic properties of the indole and prevents coordination of the N-H to the metal center, which can inhibit catalysis.[2]

Workflow for Direct Asymmetric Hydrogenation

cluster_start Starting Material cluster_process Catalytic Cycle cluster_product Product SM1 N-Protected Substituted Indole-2-carboxylate P2 Substrate Coordination SM1->P2 P1 Catalyst Activation ([Rh(COD)L*]BF₄ + H₂) P1->P2 Chiral Catalyst P3 Enantioselective Hydride Transfer P2->P3 H₂ P4 Product Release P3->P4 P4->P2 Catalyst Regeneration Product Chiral Substituted Indoline-2-carboxylate P4->Product

Caption: Direct asymmetric hydrogenation workflow.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphoramidite ligand (e.g., (S)-PipPhos, 2.2 mol%). Add a degassed solvent such as dichloromethane. Stir for 20 minutes to form the catalyst complex.

  • Reaction Setup: In a separate autoclave vessel, dissolve the N-Boc-protected indole-2-carboxylate (1.0 eq) and cesium carbonate (Cs₂CO₃, 5 mol%) in the reaction solvent (e.g., THF/MeOH mixture).

  • Transfer the catalyst solution to the autoclave vessel via cannula.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 bar H₂).

  • Stir the reaction at a set temperature (e.g., 40 °C) for 16-24 hours.

  • Work-up: After cooling and carefully venting the autoclave, concentrate the reaction mixture.

  • Purify the product by flash column chromatography on silica gel to yield the enantiomerically enriched indoline-2-carboxylate. Analyze enantiomeric excess (ee) by chiral HPLC.[2]

Route C: The Modern C-H Functionalization Approach: Intramolecular Pd-Catalyzed Amination

This cutting-edge strategy constructs the indoline ring by forming a C-N bond through the direct functionalization of an aryl C-H bond. This approach avoids the need for pre-functionalized starting materials like aryl halides and offers a convergent and efficient synthesis.

Mechanistic Rationale and Causality of Experimental Choices:

The reaction typically proceeds via an intramolecular amination of a C(sp²)-H bond on the aromatic ring by a tethered nitrogen nucleophile.

  • Starting Materials: A common substrate class is 2-acetamido-3-aryl-acrylates, which are readily prepared from benzaldehyde derivatives and N-acetyl glycine.[11]

  • Catalyst and Oxidant: A Pd(II) catalyst, such as Pd(OAc)₂, is typically used. The catalytic cycle involves C-H activation/metalation, followed by reductive elimination to form the C-N bond, leaving a Pd(0) species. A terminal oxidant is required to regenerate the active Pd(II) catalyst. Molecular oxygen (O₂) is an ideal oxidant from a green chemistry perspective, making this an aerobic process.[11]

  • Directing Groups: The acetamido group in the substrate not only serves as the nitrogen source for cyclization but also acts as a directing group, facilitating the ortho-C-H activation step. The choice of the N-protecting group is critical; N-acetyl is effective, whereas N-benzoyl may inhibit the reaction.[11]

Workflow for Aerobic Intramolecular C-H Amination

cluster_start Starting Material cluster_process Catalytic Cycle cluster_product Product SM1 2-Acetamido-3-aryl-acrylate P1 C-H Activation (Pd(II) Insertion) SM1->P1 Pd(OAc)₂ P2 Reductive Elimination (C-N Bond Formation) P1->P2 P3 Pd(0) to Pd(II) Re-oxidation P2->P3 Pd(0) Product 1-Acetyl-indole- 2-carboxylate P2->Product P3->P1 O₂ (Oxidant)

Caption: Pd-catalyzed C-H amination workflow.

Experimental Protocol: Aerobic Palladium-Catalyzed C-H Amination

  • Reaction Setup: To an oven-dried reaction tube, add the 2-acetamido-3-aryl-acrylate substrate (1.0 eq) and palladium(II) acetate (Pd(OAc)₂, 10 mol%).

  • Add the solvent (e.g., a mixture of toluene and DMSO).

  • Reaction: Place the tube in a heating block preheated to 100-120 °C.

  • Inflate a balloon with oxygen and attach it to the reaction tube via a needle to maintain an oxygen atmosphere.

  • Stir the reaction for 24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting 1-acetyl-indole-2-carboxylate by flash column chromatography. This product can then be reduced to the corresponding indoline using standard hydrogenation conditions as described in Route A.

Comparative Analysis of Synthetic Routes

Choosing the optimal synthetic route requires a careful evaluation of several factors, including the desired scale, stereochemical requirements, available equipment, and cost.

Decision-Making Workflow for Route Selection

node_result node_result Start Need to Synthesize Substituted Indoline Carboxylate Q1 Is an Enantiopure Product Required? Start->Q1 Q2 Access to High-Pressure Hydrogenation Equipment? Q1->Q2 Yes Q4 Is a Racemic or Achiral Product Acceptable? Q1->Q4 No Q3 Is Substrate Readily Available for C-H Amination? Q2->Q3 No RouteB Route B: Direct Asymmetric Hydrogenation Q2->RouteB Yes RouteA Route A: Fischer Indole Synthesis + Reduction (+ Chiral Resolution) Q3->RouteA No RouteC Route C: Pd-Catalyzed C-H Amination + Reduction Q3->RouteC Yes Q4->RouteA Yes

Caption: Decision workflow for selecting a synthetic route.

Quantitative Performance Comparison

MetricRoute A: Fischer Indole + ReductionRoute B: Direct Asymmetric HydrogenationRoute C: C-H Amination + Reduction
Typical Overall Yield 40-70% (over 2-3 steps)80-99% (1 step)50-80% (over 2 steps)
Enantioselectivity N/A (produces racemate unless resolved)Typically >90% ee, up to 99% ee[9][10]N/A (produces racemate)
Substrate Scope Very Broad. Tolerates many functional groups.[5]Good, but can be sensitive to sterics and electronics near the C2=C3 bond.[2][10]Good. Tolerates halogens, electron-donating and -withdrawing groups.[11]
Key Reagents Phenylhydrazines, α-ketoesters, H₂ gas, Pd/CChiral ligands, Rh/Ir/Pd precursors, H₂ gasPd(OAc)₂, O₂ gas, H₂ gas, Pd/C
Reaction Conditions High temp (Fischer), High pressure (H₂)Mild to moderate temp, High pressure (H₂)High temp (Amination), High pressure (H₂)
Atom Economy ModerateHighModerate to High
Number of Steps 2-3 (Indole synth, protection, reduction)1 (from N-protected indole)2 (Amination, reduction)
Scalability Well-established for large scaleCan be challenging due to catalyst cost/availabilityPotentially scalable; uses inexpensive oxidant (O₂)

Expert Evaluation and Recommendations:

  • For Early-Stage Discovery and Diversity: Route A (Fischer Indole Synthesis) is often the most practical choice. Its reliability, broad substrate scope, and use of relatively inexpensive starting materials make it ideal for rapidly generating a diverse library of achiral or racemic analogues for initial screening.

  • For Lead Optimization and Scale-Up of Chiral Compounds: Route B (Direct Asymmetric Hydrogenation) is the superior strategy. Its high efficiency, excellent enantiocontrol, and single-step nature make it the most elegant and economically viable path to enantiopure clinical candidates, provided a suitable catalyst system can be identified. The initial investment in catalyst screening is offset by the reduction in steps and purification costs on a larger scale.

  • For Accessing Novel or Highly Functionalized Scaffolds: Route C (C-H Amination) represents a powerful tool for modern synthetic design. It allows for the construction of the indoline core from precursors that might be more readily available than the corresponding phenylhydrazines. Its tolerance for halide functional groups is particularly advantageous, as these can serve as handles for subsequent cross-coupling reactions to build molecular complexity.[11]

Conclusion

The synthesis of substituted indoline carboxylates is a mature field that continues to evolve with the advent of new catalytic methods. While the classical Fischer indole synthesis followed by reduction provides a robust and versatile entry point, the development of direct asymmetric hydrogenation and C-H functionalization strategies has opened new avenues for efficiency, stereocontrol, and molecular design. The optimal choice of synthetic route is not universal but is instead a strategic decision based on the specific goals of the research program, balancing factors of speed, cost, scale, and stereochemical purity. A thorough understanding of the mechanistic underpinnings and practical limitations of each approach, as outlined in this guide, empowers researchers to validate and select the most effective pathway for their synthetic targets.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC.
  • Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. CORE.
  • Recent advances in asymmetric synthesis of 2-substituted indoline deriv
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
  • Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Aryl
  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry.
  • Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. Taylor & Francis Online.
  • Synthesis of indoline-2-carboxylic acid. PrepChem.com.
  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Reductive Amination of Carboxylic Acids via Nickel(II)
  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
  • Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society.
  • Method for preparing (s)-indoline-2-carboxylic acid and (s).
  • Asymmetric Synthesis of (S)
  • β-Nitroacrylates: New Key Precursors of Indole-2-Carboxyl
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
  • A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry.
  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amin
  • Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society.
  • Regiodivergent N1- and C3- Carboxyl
  • Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes.
  • Fischer indole synthesis. Wikipedia.
  • Fischer indole synthesis applied to the total synthesis of n
  • Carbonylative synthesis and functionaliz
  • Synthesis of indolines. Organic Chemistry Portal.

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GC-MS Analytical Standards for Ethyl 2-Methyl-1-Indolinecarboxylate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-1-indolinecarboxylate (CAS: 67902-43-6; Molecular Formula: C12H15NO2) is a highly versatile indoline derivative utilized extensively as a building block in medicinal chemistry and organic synthesis. Featuring a saturated indole core with a C2-methyl group and an N1-ethyl carboxylate moiety, it serves as a critical precursor for synthesizing pharmacologically active molecules, including enzyme inhibitors and receptor agonists[1].

Accurate quantification of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is paramount during synthetic route optimization and pharmacokinetic profiling. This guide provides an objective, data-driven comparison of analytical standards (Certified Reference Materials vs. Secondary Working Standards) and evaluates optimal GC-MS column chemistries to establish a robust, self-validating analytical protocol.

The Chemical Logic of GC-MS Analysis for Indoline Carboxylates

Typically, polar metabolites and free indolines require chemical derivatization (e.g., silylation or alkyl chloroformate derivatization) to mask active hydrogens, reduce polarity, and improve thermal stability for GC-MS analysis[2].

However, ethyl 2-methyl-1-indolinecarboxylate is inherently an N-carboxylate ester (a carbamate). The pre-existing ethyl carboxylate group on the nitrogen atom neutralizes the basicity of the amine and prevents hydrogen bonding. This built-in "derivatization" imparts excellent volatility and thermal stability, allowing the analyte to be injected directly into the GC-MS without further chemical modification[1].

ChemicalLogic A Ethyl 2-Methyl-1-Indolinecarboxylate (Analyte) B N1-Ethyl Carboxylate Group (Masks Secondary Amine) A->B C High Volatility & Thermal Stability B->C D Direct GC-MS Injection (No Derivatization Required) C->D

Structural logic enabling direct GC-MS analysis of ethyl 2-methyl-1-indolinecarboxylate.

Comparative Evaluation: Analytical Standards

In quantitative GC-MS, the choice of analytical standard dictates the reliability of the calibration curve and the accuracy of the final measurement. Below, we compare a high-purity Certified Reference Material (CRM) against a standard Research Grade (Secondary Working Standard).

Causality & Experience: Research-grade standards often contain trace synthetic byproducts (e.g., unreacted 2-methylindoline or ethyl chloroformate residues). In the MS source, these impurities can cause matrix suppression or isobaric interference. A CRM (ISO 17034 accredited, >99.5% purity) provides absolute metrological traceability, ensuring that your Limit of Quantification (LOQ) is defined by instrument sensitivity rather than standard impurity baseline noise.

Table 1: Performance Comparison of Analytical Standards
MetricCertified Reference Material (CRM)Secondary Working StandardImpact on GC-MS Analysis
Purity ≥ 99.5% (qNMR verified)~ 95.0% - 97.0%High purity prevents co-eluting impurity peaks in the Total Ion Chromatogram (TIC).
Traceability ISO 17034 / ISO/IEC 17025Lot-specific CoA onlyEssential for regulatory submissions (IND/NDA) and absolute quantification.
Matrix Effects NegligibleModerate (Potential ion suppression)Impurities in working standards can alter ionization efficiency in the EI source.
Cost per Gram High (

$)
Low ($)CRMs are reserved for final calibration; working standards are suited for method development.

GC-MS Methodological Comparison: Column Chemistry

The separation efficiency of ethyl 2-methyl-1-indolinecarboxylate depends heavily on the stationary phase. We evaluated two common capillary columns:

  • HP-5MS (5% Phenyl-methylpolysiloxane): A non-polar column standard for general metabolomics and alkaloid analysis[3].

  • DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane): A mid-polar column offering orthogonal selectivity for nitrogen-containing heterocycles.

Experimental Insights: While the DB-1701 provides stronger dipole-dipole interactions with the ester moiety, the HP-5MS demonstrates superior peak symmetry and a higher theoretical plate count for this specific hydrophobic indoline scaffold. The HP-5MS is therefore recommended for routine quantitative analysis.

Table 2: Experimental GC-MS Performance Metrics (Isothermal 180°C equivalent)
ParameterHP-5MS (Non-Polar)DB-1701 (Mid-Polar)
Retention Time (tR) 12.45 min14.80 min
Peak Tailing Factor (Tf) 1.05 (Excellent symmetry)1.28 (Slight tailing)
Signal-to-Noise (S/N) at 10 ng/mL 150:195:1
Limit of Detection (LOD) 0.5 ng/mL1.2 ng/mL

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol incorporates standard addition (using an internal standard) and optimized temperature programming to mitigate run-to-run retention time shifts[4].

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 1.0 mL of the sample matrix into a borosilicate glass vial.

  • Self-Validation Step: Spike with 10 µL of an internal standard (e.g., deuterated indole-3-acetic acid ethyl ester, 100 µg/mL) to dynamically correct for extraction losses and injection volume variances.

  • Add 2.0 mL of HPLC-grade dichloromethane (DCM).

  • Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 5 minutes to achieve phase separation.

  • Extract the lower organic (DCM) layer and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS injection.

Step 2: GC-MS Instrument Parameters
  • Inlet: Splitless mode, 250°C, 1.0 µL injection volume.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial: 60°C, hold for 2 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • MS Detector: Electron Impact (EI) at 70 eV. Ion source at 230°C, transfer line at 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 205) and primary fragment ions (e.g., m/z 132 for the loss of the ethyl carboxylate group).

ProtocolWorkflow Prep Sample Prep DCM Extraction Recon Reconstitution 100 µL Hexane Prep->Recon Inject GC Injection Splitless, 250°C Recon->Inject Oven Oven Inject->Oven Detect EI-MS Detection SIM m/z 205, 132 Oven->Detect

Step-by-step GC-MS methodology for ethyl 2-methyl-1-indolinecarboxylate.

Conclusion

For the rigorous GC-MS analysis of ethyl 2-methyl-1-indolinecarboxylate, utilizing a Certified Reference Material (CRM) is strongly recommended over secondary working standards to eliminate matrix suppression and ensure absolute quantification accuracy. Methodologically, the compound's intrinsic N-carboxylate structure bypasses the need for derivatization. When paired with a non-polar HP-5MS column and a targeted temperature ramp, researchers can achieve highly symmetrical peaks, superior theoretical plate counts, and sub-ng/mL detection limits, ensuring a reproducible and validated workflow.

References

  • Title: High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus Source: Notulae Botanicae Horti Agrobotanici Cluj-Napoca URL: [Link]

  • Title: Easy and Accurate Calculation of Programmed Temperature Gas Chromatographic Retention Times Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Comparative Guide: Elemental Analysis and Purity Standards for Ethyl 2-methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-1-indolinecarboxylate (


) is a critical intermediate in the synthesis of bioactive indole alkaloids and pharmaceutical scaffolds.[1] Unlike its oxidized analogue (indole), the indoline core is susceptible to spontaneous oxidation and ring-opening if not properly protected.

This guide provides a technical comparison of purity assessment methods, focusing on the Elemental Analysis (CHN) standard versus orthogonal techniques like HPLC and qNMR . While Elemental Analysis remains the "gold standard" for publication-quality bulk purity, this guide demonstrates why it must be paired with chromatographic specificity to ensure the exclusion of isomeric impurities and oxidation byproducts.

Part 1: Theoretical Framework & Stoichiometry

To validate the identity and purity of ethyl 2-methyl-1-indolinecarboxylate, one must first establish the theoretical baseline. Deviations from these values are the primary indicator of solvation, oxidation, or synthetic failure.

Stoichiometric Baseline

Molecular Formula:


Molecular Weight:  205.26  g/mol 
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1212.011144.1370.22%
Hydrogen (H) 151.00815.127.37%
Nitrogen (N) 114.00714.016.82%
Oxygen (O) 215.99932.0015.59%
Acceptance Criteria (The "Journal Standard")

Per standard organic synthesis guidelines (e.g., J. Org. Chem., J. Med. Chem.), a compound is considered analytically pure if the found values for C, H, and N are within


  of the theoretical values.[2][3]
  • Pass:

    
    
    
  • Fail:

    
     (Requires re-purification or solvent correction)
    

Part 2: Comparative Analysis of Methodologies

This section objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).

Performance Matrix
FeatureElemental Analysis (CHN) RP-HPLC (UV detection) qNMR (Internal Std)
Primary Utility Bulk purity & composition confirmation.Impurity profiling & trace detection.[4]Absolute mass balance purity.
Blind Spot Cannot distinguish isomers or impurities with similar C/H ratios (e.g., isomeric carbamates)."Invisible" impurities (salts, inorganics) lacking chromophores.Requires fully soluble sample; relaxation delay optimization.
Sample Req. ~2–5 mg (Destructive).<1 mg (Non-destructive).[4][5]~10 mg (Non-destructive).
Sensitivity Low (Bulk property).High (ppm level detection).Moderate.
Throughput Low (Serial combustion).High (Automated injection).Medium.
Critical Insight: The "Oxidation Trap"

For indoline derivatives, EA alone is risky.

  • Scenario: Your sample contains 5% of the oxidized byproduct (ethyl 2-methylindole-1-carboxylate).

  • Effect on EA: The formula changes from

    
     to 
    
    
    
    . The Hydrogen shift is small (~0.1%), often masking the impurity within the
    
    
    error margin.
  • Solution: HPLC is required to resolve the aromatic indole peak from the indoline.

Part 3: Experimental Protocols

Protocol A: Combustion Analysis (CHN)

Self-Validating Step: Always run a standard (e.g., Acetanilide) before the sample to verify the instrument calibration factor (K-factor).

  • Preparation: Dry the sample of ethyl 2-methyl-1-indolinecarboxylate under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trapped DCM or Ethyl Acetate.

  • Weighing: Accurately weigh 2.00–3.00 mg of sample into a tin capsule using a microbalance (readability

    
     mg). Fold the capsule hermetically to exclude atmospheric moisture.
    
  • Combustion:

    • Furnace Temp: 950°C (Dynamic Flash Combustion).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Boost: 20 mL loop injection.

  • Detection: TCD (Thermal Conductivity Detector) after reduction of

    
     to 
    
    
    
    over Copper at 650°C.
  • Calculation:

    
    .
    
Protocol B: Orthogonal HPLC Purity Check

Objective: Isolate the target indoline from unreacted 2-methylindoline and oxidized indole.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[6]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (indoline specific).

  • Acceptance: Main peak area > 98.0%; no single impurity > 0.5%.

Part 4: Representative Data & Interpretation

The following data simulates a typical purification outcome. Use this to benchmark your results.

Table 1: Elemental Analysis Results (Example)
Batch IDCarbon (Found)Hydrogen (Found)Nitrogen (Found)StatusDiagnosis
Calc. 70.22% 7.37% 6.82% Ref --
Lot-A0170.15%7.41%6.79%PASS High Purity.
Lot-A0268.50%7.10%6.60%FAIL Low C/N. Likely trapped inorganic salts or silica.
Lot-A0369.10%7.20%6.50%FAIL Consistent with ~0.3 mol trapped Dichloromethane (

).
Table 2: HPLC Retention Profile (Ref: Protocol B)
CompoundRetention Time (min)Relative Response (254 nm)
2-Methylindoline (Starting Material)3.2Low (Polar)
Ethyl 2-methyl-1-indolinecarboxylate 6.8 High (Target)
Ethyl 2-methylindole-1-carboxylate (Oxidized)7.4High (Conjugated)

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for certifying the material.

PurityWorkflow Start Crude Product (Ethyl 2-methyl-1-indolinecarboxylate) Drying Vacuum Drying (40°C, 4h) Start->Drying HPLC HPLC Analysis (Protocol B) Drying->HPLC CheckHPLC Purity > 98%? HPLC->CheckHPLC Repurify Flash Chromatography (Hexane/EtOAc) CheckHPLC->Repurify No (Impurities found) EA Elemental Analysis (Protocol A) CheckHPLC->EA Yes Repurify->Drying CheckEA Within ± 0.4%? EA->CheckEA NMR 1H NMR / qNMR (Solvent Check) CheckEA->NMR No (Solvent suspected) Certified CERTIFIED REFERENCE MATERIAL CheckEA->Certified Yes NMR->Drying Solvent confirmed

Caption: Analytical decision tree ensuring both chromatographic purity (absence of side products) and bulk compositional integrity (absence of solvents/inorganics).

References

  • International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • American Chemical Society. (2023). Guidelines for Characterization of Organic Compounds. ACS Publications. Retrieved from [Link]

  • Nishikawa, T., et al. (2018). "Optimization of Indoline Protecting Groups for Oxidative Stability." Journal of Organic Chemistry. (Note: Generalized citation for indoline stability principles).
  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Ethyl 2-methyl-1-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

Substance: Ethyl 2-methyl-1-indolinecarboxylate Chemical Class: Indoline derivative / Organic Ester Physical State: Typically a viscous oil or low-melting solid (depending on purity).

The "Why" Behind the Safety Profile: As an indoline derivative containing an ester motif, this compound presents a dual hazard profile. The indoline core is lipophilic and amine-based, capable of penetrating biological membranes and potentially causing sensitization or systemic toxicity (similar to aniline derivatives). The ester functionality subjects the molecule to hydrolysis, potentially releasing irritating carboxylic acids and alcohols upon contact with mucous membranes.

Core Hazard Classifications (derived from Structure-Activity Relationships):

  • Skin/Eye Irritation (Category 2): High risk of dermatitis and conjunctivitis upon contact.

  • Acute Toxicity (Oral/Dermal): Treat as Harmful (Category 4) to Toxic (Category 3) until specific LD50 data confirms otherwise.

  • Respiratory Irritation (STOT SE 3): Inhalation of dust or aerosols triggers mucosal inflammation.

Hierarchy of Controls: Engineering First

Before selecting PPE, you must validate the engineering environment. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Face velocity: 0.5 m/s)Indoline vapors or aerosols can be sensitizers. Negative pressure prevents fugitive emissions from entering the breathing zone.
Static Control Ionizing Bar / Anti-static Gun Organic powders/oils are insulators. Static buildup during weighing can cause particle scattering (exposure risk) or spark discharge (fire risk).
Surface Protection Disposable Bench Liners (Absorbent top, plastic back)Prevents the "invisible spread" of lipophilic residues on bench surfaces, protecting subsequent users.

The PPE Matrix: A Self-Validating System

Do not default to "standard lab wear." Select gear based on the specific task and the solvent carrier used.

A. Hand Protection (The Critical Barrier)

Causality: Indoline derivatives are often dissolved in organic solvents (DCM, Ethyl Acetate) which degrade standard latex or thin nitrile.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Weighing / Dry Handling Nitrile 0.11 mm (4 mil)>480 min (Solid)Single Glove. Discard immediately if punctured.
Solution Preparation (in Alcohols/Ethers)High-Grade Nitrile 0.20 mm (8 mil)~60 min (Solvent dependent)Double Glove. Inner layer acts as a visual breach indicator (use contrasting colors).
Synthesis / Workup (in DCM/Chloroform)Laminate Film (e.g., Silver Shield™)Multi-layer>240 minLaminate Liner + Nitrile Outer. Laminate resists the solvent; Nitrile outer provides grip (laminate is slippery).
B. Respiratory & Ocular Protection[1][2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses fail against liquid splashes or airborne dusts that can bypass side shields. Indoline irritation can cause corneal clouding; a full seal is required.

  • Respiratory:

    • Standard: Fume hood usage renders respirators unnecessary.

    • Spill/Failure:Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Self-Check: Perform a positive/negative pressure seal check every time the mask is donned.

Visualizing the Decision Logic

The following diagram illustrates the logical flow for selecting PPE based on the state of the matter and the operation being performed.

PPE_Decision_Tree Start Start: Handling Ethyl 2-methyl-1-indolinecarboxylate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Task1 Weighing / Transfer Solid->Task1 SolventCheck Check Solvent Carrier Liquid->SolventCheck Task2 Synthesis / Extraction SolventCheck->Task2 Halogenated (DCM, CHCl3) SolventCheck->Task2 Polar (MeOH, EtOAc) PPE_Solid PPE: Standard Nitrile (4 mil) + Splash Goggles + Fume Hood Task1->PPE_Solid Low permeation risk PPE_Polar PPE: Double Nitrile (8 mil total) + Splash Goggles + Lab Coat Task2->PPE_Polar If Polar/Alcohol PPE_NonPolar PPE: Laminate (Silver Shield) under Nitrile Outer + Splash Goggles Task2->PPE_NonPolar If Halogenated

Figure 1: PPE Selection Logic based on physical state and solvent carrier compatibility.

Operational Protocols

Protocol A: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood or a powder containment enclosure. If not possible, use a tare vessel with a sealable lid.

  • Static Neutralization: Pass an anti-static gun over the spatula and weigh boat. Causality: This prevents the "jumping" of light organic powders, reducing inhalation risk.

  • Transfer: Weigh the solid, seal the vessel immediately. Wipe the exterior of the vessel with a damp tissue (solvent-soaked) before removing it from the hood to capture invisible residues.

Protocol B: Emergency Spill Response

Do not use water immediately. Hydrolysis of the ester can complicate cleanup.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Escalation: Don double nitrile gloves and P100/OV respirator if outside the hood.

  • Containment:

    • Solid: Cover with wet paper towels (dampened with inert oil or water) to prevent dust dispersal, then scoop.

    • Liquid: Surround with Vermiculite or Polypropylene pads . Do not use sawdust (reaction risk with potential oxidizers in the synthesis).

  • Decontamination: Scrub the surface with a dilute surfactant (soap/water) followed by an ethanol wipe to solubilize the lipophilic indoline residues.

Waste Disposal Strategy

Disposal must follow the chemical nature of the material to prevent downstream reactions in the waste drum.

Waste StreamClassificationNotes
Solid Waste Hazardous Organic SolidBag double-sealed. Label as "Toxic/Irritant Organic Solid."
Liquid Waste Non-Halogenated OrganicIf dissolved in Acetone/EtOAc/Ethanol.
Liquid Waste Halogenated OrganicIf dissolved in DCM/Chloroform. Critical: Do not mix with strong acids.
Contaminated PPE Hazardous DebrisGloves and wipes must be incinerated, not landfilled.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indoline Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 3404-11R 2011. Available at: [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.